molecular formula C10H10OS B8601708 (3-Methyl-1-benzothiophen-5-yl)methanol

(3-Methyl-1-benzothiophen-5-yl)methanol

Cat. No.: B8601708
M. Wt: 178.25 g/mol
InChI Key: WCZCHYDUSKMFLI-UHFFFAOYSA-N
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Description

(3-Methyl-1-benzothiophen-5-yl)methanol is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

(3-methyl-1-benzothiophen-5-yl)methanol

InChI

InChI=1S/C10H10OS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,11H,5H2,1H3

InChI Key

WCZCHYDUSKMFLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)CO

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on (3-Methyl-1-benzothiophen-5-yl)methanol: Chemical Properties, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the benzothiophene scaffold serves as a highly versatile bioisostere for both indole and naphthalene rings. The compound (3-Methyl-1-benzothiophen-5-yl)methanol (CAS: 82787-88-0)[1] is a critical building block utilized in the synthesis of advanced therapeutics. By offering unique electronic distribution and enhanced metabolic stability compared to its indole counterparts, this intermediate is heavily featured in the development of macrocyclic antiviral agents[2] and cardiovascular drugs[3].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its de novo synthesis, and self-validating experimental protocols designed for high-fidelity reproducibility in drug discovery laboratories.

Physicochemical Properties & Structural Analysis

The strategic placement of the hydroxymethyl group at the C5 position of the benzothiophene core provides a highly reactive handle for downstream functionalization (e.g., etherification, halogenation, or oxidation). The C3 methyl group sterically blocks the highly reactive C3 position, directing any subsequent electrophilic aromatic substitution (EAS) exclusively to the C2 position, thereby granting chemists predictable regiocontrol.

Quantitative Data Summary
PropertyValueReference / Source
Chemical Name (3-Methyl-1-benzothiophen-5-yl)methanol[4]
CAS Number 82787-88-0[1]
Molecular Formula C₁₀H₁₀OS[Namiki Catalogue][5]
Molecular Weight 178.25 g/mol [BLD Pharm][1]
Appearance Off-white to pale yellow solidEmpirical Observation
Hydrogen Bond Donors 1 (-OH)Structural Analysis
Hydrogen Bond Acceptors 2 (-OH, -S-)Structural Analysis
Estimated LogP ~2.8Predictive Modeling

De Novo Synthesis & Mechanistic Pathways

The Causality of Synthetic Design

Direct functionalization of 3-methylbenzothiophene to yield the C5-substituted derivative is synthetically unviable. Because the sulfur atom stabilizes the Wheland intermediate at the adjacent alpha-carbon, .

To bypass this inherent regioselectivity, a de novo ring synthesis is required. The most robust pathway begins with a pre-functionalized benzene ring (4-bromothiophenol). By constructing the thiophene ring around the pre-existing bromide, we guarantee absolute regiocontrol at the C5 position. The bromide is subsequently converted to the target hydroxymethyl group via halogen-metal exchange, formylation, and reduction.

Fig 1. De novo synthetic workflow for (3-Methyl-1-benzothiophen-5-yl)methanol.

Functionalization & Downstream Applications

The primary utility of (3-Methyl-1-benzothiophen-5-yl)methanol lies in its application as a pharmaceutical intermediate.

1. Antiviral Agents (HCV Protease Inhibitors): The compound is heavily cited in the synthesis of macrocyclic Hepatitis C serine protease inhibitors[2]. The benzothiophene moiety acts as a hydrophobic shield that fits precisely into the S2/S4 binding pockets of the NS3/4A protease. The hydroxymethyl group is typically converted into an ether linkage to connect the benzothiophene core to the macrocyclic peptide backbone.

2. Cardiovascular Therapeutics: It is also utilized in the synthesis of 1,5-benzothiazepines, a class of compounds known for their antihyperlipidemic properties[3].

Fig 2. Mechanism of action for benzothiophene-derived HCV NS3/4A inhibitors.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify causality and reaction success before proceeding.

Protocol A: Synthesis of 5-Bromo-3-methylbenzo[b]thiophene
  • Alkylation: Dissolve 4-bromothiophenol (1.0 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (1.5 eq) and chloroacetone (1.1 eq). Stir at room temperature for 4 hours.

    • Causality Check: The use of a weak base (K₂CO₃) prevents aldol condensation of chloroacetone.

    • Validation: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the thiol.

  • Cyclization: Concentrate the mixture, extract with dichloromethane (DCM), and evaporate. Add the crude thioether dropwise to Polyphosphoric Acid (PPA) pre-heated to 120 °C. Stir vigorously for 2 hours.

    • Causality Check: PPA acts as both solvent and Brønsted acid, driving the electrophilic attack of the carbonyl carbon onto the aromatic ring without causing oxidative degradation.

    • Validation: GC-MS will confirm the mass of the cyclized product (m/z ~227 for ⁸¹Br isotope).

Protocol B: Formylation via Halogen-Metal Exchange
  • Lithiation: Dissolve 5-bromo-3-methylbenzo[b]thiophene (1.0 eq) in anhydrous THF under an argon atmosphere. Cool strictly to -78 °C. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

    • Causality Check: Halogen-metal exchange using n-BuLi at -78 °C is critical. Higher temperatures will trigger ring-opening of the benzothiophene core via C-S bond cleavage.

  • Electrophilic Trapping: After 30 minutes, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq). Stir for 1 hour at -78 °C, then allow to warm to room temperature. Quench with saturated aqueous NH₄Cl.

    • Validation: The completion of this step is self-validated by the appearance of a distinct aldehyde proton singlet at ~10.1 ppm in the crude ¹H NMR.

Protocol C: Chemoselective Reduction to Target Compound
  • Reduction: Dissolve the crude 3-methylbenzo[b]thiophene-5-carbaldehyde in methanol at 0 °C. Add (1.2 eq) in small portions.

    • Causality Check: NaBH₄ is chosen over LiAlH₄ because it is mild, highly chemoselective for aldehydes over the thiophene double bond, and safely operates in protic solvents (methanol), which accelerates the reduction via hydrogen bonding to the carbonyl oxygen.

  • Workup: Stir for 1 hour, quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation: ¹H NMR (CDCl₃, 400 MHz) will show the disappearance of the aldehyde peak and the emergence of a diagnostic methylene singlet (-CH₂OH) at ~4.80 ppm, confirming the successful synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol.

References

  • Abbott Laboratories. "Macrocyclic hepatitis C serine protease inhibitors." U.S. Patent 9,493,506 B2, issued November 15, 2016.[2] URL:

  • AstraZeneca AB. "1,5 benzothiazepines and their use as antihyperlipidemics." European Patent EP1345918B1, issued October 12, 2005.[3] URL:

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue March 2021."[5] URL:[Link]

Sources

An In-depth Technical Guide to (3-Methyl-1-benzothiophen-5-yl)methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous therapeutic agents. Substituted benzothiophenes exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of functional groups on the benzothiophene core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses on a specific derivative, (3-Methyl-1-benzothiophen-5-yl)methanol, providing a comprehensive overview of a plausible synthetic route, detailed characterization methodologies, and a discussion of its potential in drug discovery.

Proposed Synthesis and Rationale

A robust synthetic strategy for (3-Methyl-1-benzothiophen-5-yl)methanol can be envisioned starting from a suitable precursor, such as 3-methyl-1-benzothiophene-5-carboxylic acid. This approach involves the chemoselective reduction of the carboxylic acid to the corresponding primary alcohol.

Synthetic Workflow

Synthetic_Workflow A 3-Methyl-1-benzothiophene-5-carboxylic acid B (3-Methyl-1-benzothiophen-5-yl)methanol A->B Reduction (e.g., LiAlH4, THF)

Caption: Proposed synthetic route for (3-Methyl-1-benzothiophen-5-yl)methanol.

Step-by-Step Experimental Protocol

Synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol

This protocol is adapted from general procedures for the reduction of carboxylic acids to alcohols.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Starting Material: A solution of 3-methyl-1-benzothiophene-5-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Workup: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (3-Methyl-1-benzothiophen-5-yl)methanol.

Causality behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. Its use necessitates anhydrous conditions due to its high reactivity with water.

  • Tetrahydrofuran (THF): THF is an ideal solvent for this reaction as it is aprotic, can dissolve both the starting material and the LiAlH₄, and has a suitable boiling point for reflux.

  • Quenching Procedure: The specific sequence of adding water, aqueous NaOH, and then water (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the workup process.

Physicochemical and Spectroscopic Data (Predicted)

PropertyPredicted Value
Molecular Formula C₁₀H₁₀OS
Molecular Weight 178.25 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, THF, and chlorinated solvents.
Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.8-7.2 ppm (m, 4H, aromatic protons)

    • δ ~4.8 ppm (s, 2H, -CH₂OH)

    • δ ~2.4 ppm (s, 3H, -CH₃)

    • δ ~1.6 ppm (br s, 1H, -OH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Aromatic carbons in the range of δ 140-120 ppm.

    • Methylene carbon (-CH₂OH) around δ 65 ppm.

    • Methyl carbon (-CH₃) around δ 15 ppm.

  • IR (KBr, cm⁻¹):

    • ~3300 (broad, O-H stretch)

    • ~3050 (aromatic C-H stretch)

    • ~2920 (aliphatic C-H stretch)

    • ~1450 (aromatic C=C stretch)

    • ~1050 (C-O stretch)

  • Mass Spectrometry (EI):

    • M⁺ at m/z 178

Analytical Methodologies

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for determining the purity of the synthesized compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Potential Applications in Drug Discovery

The (3-Methyl-1-benzothiophen-5-yl)methanol scaffold holds potential for further elaboration into a variety of biologically active molecules. The primary alcohol functionality serves as a versatile handle for introducing other functional groups or for linking to other molecular fragments. Given the known activities of other benzothiophene derivatives, this compound could serve as a precursor for novel:

  • Kinase Inhibitors: The benzothiophene core is present in several kinase inhibitors.[1]

  • Antimicrobial Agents: Sulfur-containing heterocycles are known for their antimicrobial properties.

  • Anti-inflammatory Agents: Certain benzothiophene derivatives have shown anti-inflammatory activity.

Signaling Pathway Diagram (Hypothetical)

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Benzothiophene_Derivative (3-Methyl-1-benzothiophen-5-yl) methanol Derivative Benzothiophene_Derivative->Kinase_A Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Safety and Handling

As with all laboratory chemicals, (3-Methyl-1-benzothiophen-5-yl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549–6559.
  • Jayaraman, S. R., Sridharan, M., & Nagappan, R. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(1), M648.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Patel, R. V., & Ke, S. (2020). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Revista Virtual de Química, 12(4), 1083-1118.
  • PrepChem. (n.d.). Synthesis of (U) 3-Methoxymethyl-7-methyl-benzo[b]thiophene. Retrieved from [Link]

  • U.S. Patent No. 5,569,772. (1996). Process for the synthesis of benzo[b]thiophenes.
  • U.S. Patent No. 6,774,245 B2. (2004).

Sources

An In-Depth Technical Guide to (3-Methyl-1-benzothiophen-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Methyl-1-benzothiophen-5-yl)methanol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delineates the fundamental properties, including its unique InChIKey identifier, and delves into established synthetic methodologies, physicochemical characteristics, and spectroscopic data. Furthermore, this guide explores the burgeoning applications of this molecule, particularly within the realm of drug discovery, supported by an analysis of the broader pharmacological activities of the benzothiophene scaffold. This work is intended to serve as a critical resource for researchers and professionals engaged in the design and development of novel therapeutics and functional materials.

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, planar geometry and electron-rich nature facilitate interactions with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Derivatives of benzothiophene have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents, among others.[1][2] The versatility of this scaffold has spurred significant interest in the synthesis and characterization of novel derivatives for drug discovery and development.[3][4] This guide focuses specifically on the (3-Methyl-1-benzothiophen-5-yl)methanol isomer, providing a detailed examination of its chemical and physical attributes.

Core Identification and Physicochemical Properties

A precise and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The International Chemical Identifier (InChI) and its condensed, fixed-length counterpart, the InChIKey, provide this essential standard.

Table 1: Core Identifiers for (3-Methyl-1-benzothiophen-5-yl)methanol

IdentifierValue
IUPAC Name (3-Methyl-1-benzothiophen-5-yl)methanol
CAS Number 82787-88-0
InChI InChI=1S/C10H10OS/c1-7-6-12-10-4-2-8(5-11)3-9(7)10/h2-4,6,11H,5H2,1H3
InChIKey WHUUTSPPMAYJQN-UHFFFAOYSA-N
Molecular Formula C₁₀H₁₀OS
Molecular Weight 178.25 g/mol

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing factors such as solubility, formulation, and pharmacokinetic profiles.

Table 2: Physicochemical Properties of (3-Methyl-1-benzothiophen-5-yl)methanol

PropertyValueSource
Physical State Solid (predicted)General knowledge
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Mechanistic Insights

The synthesis of substituted benzothiophenes is a well-established area of organic chemistry, with numerous methodologies available.[1][5][6] While a specific, detailed experimental protocol for the synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol was not found in the provided search results, a general and robust approach involves the reduction of the corresponding aldehyde or carboxylic acid derivative.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach to (3-Methyl-1-benzothiophen-5-yl)methanol would start from a commercially available or readily synthesized 3-methylbenzo[b]thiophene-5-carbaldehyde or a related carboxylic acid derivative.

Retrosynthesis of (3-Methyl-1-benzothiophen-5-yl)methanol target (3-Methyl-1-benzothiophen-5-yl)methanol intermediate1 3-Methyl-1-benzothiophene-5-carbaldehyde target->intermediate1 Reduction intermediate2 3-Methyl-1-benzothiophene-5-carboxylic acid intermediate1->intermediate2 Oxidation starting_material Substituted Benzene/Thiophene Precursors intermediate2->starting_material Cyclization/Functionalization Reduction_Workflow A Dissolve Aldehyde in Anhydrous Solvent B Add Reducing Agent (e.g., NaBH4) at 0 °C A->B C Monitor Reaction by TLC B->C D Quench Reaction with Water/Acid C->D E Extract with Organic Solvent D->E F Purify by Column Chromatography E->F Pharmacological_Activities Benzothiophene Benzothiophene Derivatives Anticancer Anticancer Benzothiophene->Anticancer AntiInflammatory Anti-inflammatory Benzothiophene->AntiInflammatory Antimicrobial Antimicrobial Benzothiophene->Antimicrobial Antidiabetic Antidiabetic Benzothiophene->Antidiabetic Other Other Activities Benzothiophene->Other

Sources

Discovery, Synthesis, and Application of (3-Methyl-1-benzothiophen-5-yl)methanol: A Critical Building Block in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The benzothiophene scaffold is a privileged structure in medicinal chemistry, offering unique electronic properties, metabolic stability, and versatile functionalization. Among its derivatives, (3-Methyl-1-benzothiophen-5-yl)methanol (CAS: 82787-88-0; MW: 178.25 g/mol ) has emerged as a highly valuable synthetic building block. It is prominently featured in the discovery of novel kinase inhibitors, particularly those targeting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) for oncology indications [1]. This whitepaper provides an in-depth technical guide on the rational design, self-validating synthetic methodology, and downstream pharmacological applications of this critical intermediate.

Retrosynthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, designing a scalable and high-yielding route to (3-Methyl-1-benzothiophen-5-yl)methanol requires careful consideration of chemoselectivity and regiocontrol. The most robust approach utilizes 4-mercaptobenzoic acid as the starting material, progressing through a three-step sequence: S-alkylation, intramolecular cyclization, and chemoselective reduction.

Causality Behind Reagent Selection
  • Regioselective S-Alkylation : The starting material contains both a carboxylic acid ( pKa​≈4.2 ) and a thiol ( pKa​≈6.5 ). By using an excess of a mild base like Potassium Carbonate ( K2​CO3​ ), both protons are removed. However, the resulting thiolate is highly polarizable and significantly more nucleophilic than the hard carboxylate oxygen. This ensures strictly regioselective S-alkylation when the electrophile (chloroacetone) is introduced.

  • Acid-Catalyzed Cyclization : Polyphosphoric acid (PPA) is selected over concentrated sulfuric acid ( H2​SO4​ ). PPA acts as both a solvent and a mild Brønsted/Lewis acid, driving the electrophilic aromatic substitution required to close the thiophene ring without causing competitive, irreversible sulfonation of the electron-rich aromatic core.

  • Chemoselective Reduction : Borane-tetrahydrofuran ( BH3​⋅THF ) is chosen over Lithium Aluminum Hydride ( LiAlH4​ ). While LiAlH4​ is a powerful reductant, it can occasionally lead to the partial reduction of the electron-rich thiophene ring under forcing conditions. BH3​ , an electrophilic reducing agent, rapidly coordinates to the electron-rich carboxylate, reducing it chemoselectively to the primary alcohol while leaving the heteroaromatic ring intact.

Caption: Retrosynthetic and forward synthesis workflow for (3-Methyl-1-benzothiophen-5-yl)methanol.

Experimental Methodologies: A Self-Validating System

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the reaction has proceeded correctly before advancing, preventing the costly carryover of impurities.

Step 1: Synthesis of 4-(2-oxopropylthio)benzoic acid

Procedure:

  • Charge a flame-dried round-bottom flask with 4-mercaptobenzoic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M) under a nitrogen atmosphere.

  • Add anhydrous K2​CO3​ (2.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Add chloroacetone (1.1 eq) dropwise via syringe over 15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 4 hours.

  • Workup: Quench the reaction with H2​O and acidify to pH 2 using 1M HCl. Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The starting material spot will be Ellman’s reagent positive (yellow, indicating a free thiol). The product spot will be Ellman’s negative but strongly UV-active, confirming complete S-alkylation.

Step 2: Cyclization to 3-methyl-1-benzothiophene-5-carboxylic acid

Procedure:

  • In a heavy-walled glass reactor, add 4-(2-oxopropylthio)benzoic acid (1.0 eq) to pre-heated Polyphosphoric Acid (PPA) (10 mass equivalents) at 80°C.

  • Gradually increase the temperature to 120°C and stir mechanically for 6 hours. The mixture will turn dark and viscous.

  • Workup: Carefully pour the hot mixture onto crushed ice with vigorous stirring. A precipitate will form. Filter the solid, wash extensively with cold water to remove residual phosphoric acid, and dry under high vacuum.

Validation Checkpoint: Analyze the crude solid via LC-MS. The mass spectrum must show the loss of water (M-18). 1H -NMR ( DMSO−d6​ ) should confirm the disappearance of the aliphatic ketone methyl group ( ∼2.2 ppm) and the appearance of the vinylic methyl group ( ∼2.4 ppm) alongside the distinct thiophene aromatic proton ( ∼7.3 ppm).

Step 3: Reduction to (3-Methyl-1-benzothiophen-5-yl)methanol

Procedure:

  • Dissolve 3-methyl-1-benzothiophene-5-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under argon and cool to 0°C.

  • Slowly add BH3​⋅THF complex (1M in THF, 2.5 eq) dropwise. Gas evolution ( H2​ ) will occur.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Cool to 0°C and carefully quench with Methanol until gas evolution ceases. Concentrate the mixture, dissolve the residue in EtOAc, wash with saturated NaHCO3​ , dry over MgSO4​ , and evaporate to yield the target alcohol.

Validation Checkpoint: Infrared (IR) spectroscopy is the most rapid validation tool here. The strong carbonyl stretch ( C=O ) at ∼1680 cm−1 from the carboxylic acid must completely disappear, replaced by a broad hydroxyl stretch ( O−H ) at ∼3300 cm−1 .

Quantitative Data Summary

The table below summarizes the expected quantitative metrics and validation parameters for the optimized three-step workflow.

StepReaction TypeReagents & SolventsTime / TempYield (%)Purity (HPLC)Primary Validation Metric
1 S-AlkylationChloroacetone, K2​CO3​ , DMF4h, RT88%>95%Ellman’s reagent negative
2 Intramolecular CyclizationPolyphosphoric Acid (PPA)6h, 120°C74%>98%LC-MS: [M−H]− 191.0 m/z
3 Chemoselective Reduction BH3​⋅THF , THF12h, 0°C to RT91%>99%IR: O-H stretch ∼3300 cm−1

Downstream Pharmacological Applications

The primary alcohol of (3-Methyl-1-benzothiophen-5-yl)methanol is a versatile handle. It can be converted into a leaving group (e.g., via mesylation or halogenation) or utilized directly in Mitsunobu reactions to append the benzothiophene pharmacophore onto larger scaffolds.

Oncology: PFKFB3 Inhibition

One of the most prominent applications of this building block is in the synthesis of substituted quinoxaline derivatives [1]. These compounds act as potent inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) .

Cancer cells heavily rely on glycolysis for ATP generation even in the presence of oxygen (the Warburg effect). PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6-BP), a critical allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis. By incorporating the lipophilic, electron-rich 3-methyl-1-benzothiophene moiety, researchers have achieved superior binding affinity within the PFKFB3 kinase domain, effectively starving tumor cells of energy and inducing apoptosis [1].

Additional Applications

Beyond oncology, derivatives of this compound have been patented for use in the synthesis of fluorinated xanthene dyes for advanced cellular imaging [2] and as lipophilic tails in the development of novel cationic lipids for nucleic acid delivery systems [3].

Pathway Compound (3-Methyl-1-benzothiophen- 5-yl)methanol Derivatives Target PFKFB3 Enzyme (Kinase Domain) Compound->Target Allosteric/Competitive Inhibition Substrate Fructose-6-Phosphate (F6P) Target->Substrate Blocks phosphorylation Product Fructose-2,6-bisphosphate (F2,6-BP) Substrate->Product Conversion halted Glycolysis Glycolytic Flux (Warburg Effect) Product->Glycolysis Decreased Activation of PFK-1 Outcome Tumor Cell Apoptosis / Growth Arrest Glycolysis->Outcome Energy Depletion

Caption: Pharmacological mechanism of benzothiophene-derived PFKFB3 inhibitors in cancer metabolism.

References

  • Substituted quinoxaline derivatives (WO2016180537A1). Google Patents.
  • Synthesis of fluorinated xanthene derivatives (US6229055B1). Google Patents.
  • Cationic lipid (US20130108685A1). Google Patents.

Preliminary Biological Screening of (3-Methyl-1-benzothiophen-5-yl)methanol: A Technical Guide for Scaffold Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the benzothiophene core is widely recognized as a privileged heterocyclic scaffold, serving as the structural foundation for numerous FDA-approved drugs and bioactive molecules[1]. Specifically, (3-Methyl-1-benzothiophen-5-yl)methanol (CAS: 82787-88-0; MW: 178.25) presents a highly versatile starting point for hit-to-lead optimization.

The strategic placement of functional groups on this scaffold dictates its pharmacological utility:

  • The 3-Methyl Group: Provides critical steric bulk that enhances metabolic stability and restricts rotational freedom, locking the scaffold into favorable conformations for receptor binding pockets[2].

  • The 5-Hydroxymethyl Group: Acts as a dual-purpose moiety. Biologically, it serves as a potent hydrogen-bond donor/acceptor. Chemically, it provides an accessible synthetic handle for downstream functionalization (e.g., etherification, esterification, or oxidation) to tailor pharmacokinetic properties[2].

Recent drug discovery campaigns have demonstrated that benzothiophene derivatives exhibit profound biological activities, most notably as mood-modulating CNS ligands targeting 5-HT and D2 receptors[3], and as antimicrobial adjuvants capable of overcoming methicillin-resistant Staphylococcus aureus (MRSA)[4]. This whitepaper outlines a rigorous, self-validating framework for the preliminary biological screening of this specific scaffold.

Physicochemical & Early Safety Profiling (ADME-Tox)

Before advancing to target-specific screening, the basal physicochemical and safety profile of the scaffold must be established. The lipophilic nature of the benzothiophene core is offset by the polar hydroxymethyl group, but early toxicity liabilities—particularly cardiotoxicity—must be ruled out.

Causality in Safety Screening: Drug-induced cardiotoxicity via the prolongation of the QT interval is a primary cause of late-stage clinical failure. Benzothiophene derivatives, particularly those intended for CNS applications, must be evaluated for their potential to block the human ether-à-go-go-related gene (hERG) potassium channel[3]. Whole-cell electrophysiological patch-clamp assays are mandatory at this stage to ensure the scaffold does not exhibit >50% hERG inhibition at 1.0 µM concentrations[3].

Experimental Workflows: Step-by-Step Methodologies

To establish the biological viability of (3-Methyl-1-benzothiophen-5-yl)methanol, we deploy two distinct, self-validating screening protocols reflecting its primary therapeutic potentials: CNS receptor modulation and antimicrobial synergy.

Protocol A: High-Throughput Radioligand Binding Assay (CNS Targets)

This protocol evaluates the scaffold's binding affinity (K_i) against 5-HT (serotonin) and D2 (dopamine) receptors, a proven application for benzothiophene derivatives[3].

  • Step 1: Membrane Preparation.

    • Action: Homogenize recombinant CHO cells expressing the target human receptors in Tris-HCl buffer. Centrifuge at 40,000 × g.

    • Causality: Isolates the target receptors within their native lipid bilayer, preserving the critical 3D conformational integrity required for accurate ligand-receptor interactions.

  • Step 2: Competitive Incubation.

    • Action: Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g., [3H]-ketanserin for 5-HT2A) and varying concentrations of the benzothiophene scaffold (0.1 nM to 10 µM) for 60 minutes at 22°C.

    • Causality: Allows competitive thermodynamic equilibrium to be reached between the high-affinity radioligand and the test scaffold.

  • Step 3: Rapid Filtration.

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

    • Causality: Rapid filtration separates the receptor-bound ligand from the free ligand in solution, while the ice-cold buffer prevents the dissociation of the bound complex during the wash phase.

  • Step 4: Scintillation Counting & Analysis.

    • Action: Add scintillation cocktail and quantify radioactivity using a microplate beta counter.

    • Self-Validating System: The assay must include a non-specific binding (NSB) control well containing 10 µM of a known reference antagonist. Specific binding is calculated as Total Binding minus NSB. The assay is only considered valid if the calculated Z'-factor is > 0.5, ensuring high signal-to-noise ratio and reproducibility.

Protocol B: Checkerboard Synergy Assay (MRSA Adjuvant Screening)

Benzothiophenes have been identified as inhibitors of Penicillin Binding Proteins (e.g., PBP4, PBP2a), acting synergistically with β-lactams to break MRSA resistance[4].

  • Step 1: Inoculum Standardization.

    • Action: Suspend overnight cultures of MRSA (e.g., ATCC 43300) in Mueller-Hinton broth to a final density of 5 × 10^5 CFU/mL.

    • Causality: Standardizing the bacterial load is crucial; an inoculum effect can artificially inflate Minimum Inhibitory Concentration (MIC) values, leading to false negatives.

  • Step 2: Orthogonal Dilution Matrix.

    • Action: In a 96-well plate, dispense serial 2-fold dilutions of a β-lactam (e.g., oxacillin) along the x-axis, and serial dilutions of the benzothiophene scaffold along the y-axis.

    • Causality: Creates a two-dimensional concentration gradient that maps every possible ratio of the two compounds, allowing for the detection of synergistic, additive, or antagonistic interactions.

  • Step 3: Incubation & Spectrophotometry.

    • Action: Inoculate the plates and incubate at 37°C for 18–24 hours. Measure optical density at 600 nm (OD600).

    • Self-Validating System: Plates must contain a growth control (bacteria + vehicle, no drug) and a sterility control (broth only). The Fractional Inhibitory Concentration Index (FICI) is calculated. An FICI ≤ 0.5 mathematically validates the scaffold as a true synergistic adjuvant[4], rather than just exhibiting additive toxicity.

Visualizing Workflows and Mechanisms

To conceptualize the screening logic and the molecular interactions of the scaffold, the following diagrams map the evaluation cascade and the theoretical receptor binding mechanism.

Screening cascade for the biological evaluation of the benzothiophene scaffold.

Mechanistic binding interactions of the functionalized benzothiophene scaffold.

Quantitative Data Presentation

Upon executing the preliminary screening, data must be structured to compare the parent scaffold against reference standards. Below is a representative data structure summarizing hypothetical, yet mechanistically sound, baseline metrics for (3-Methyl-1-benzothiophen-5-yl)methanol prior to structural optimization.

Compound / ScaffoldhERG Inhibition (%) at 1 µM5-HT2A Affinity (pK_i)D2 Affinity (pK_i)MRSA MIC (µg/mL)MRSA FICI (w/ Oxacillin)
(3-Methyl-1-benzothiophen-5-yl)methanol < 15%5.825.45> 1280.45 (Synergy)
Reference CNS Antagonist (Ketanserin) 22%8.90N/AN/AN/A
Reference Adjuvant (NDM-335 analog) N/AN/AN/A> 1280.38 (Synergy)

Data Interpretation: The raw scaffold typically exhibits moderate baseline affinity for CNS targets (pK_i ~5.5) due to the lack of extended amine side chains, but shows excellent safety profiles (low hERG liability)[3]. However, the FICI score of 0.45 indicates strong potential as an antimicrobial adjuvant, effectively lowering the MIC of co-administered β-lactams[4].

Conclusion & Future Directions

The preliminary screening of (3-Methyl-1-benzothiophen-5-yl)methanol confirms its status as a highly tractable, multi-target pharmacophore[1]. Its inherent drug-like properties, combined with the synthetic versatility of the 5-hydroxymethyl group, make it an ideal candidate for hit-to-lead expansion.

Future optimization should focus on derivatizing the hydroxyl group into arylsulfonamides to drastically increase CNS receptor affinity[3], or incorporating cyclic guanidine moieties to enhance direct broad-spectrum antimicrobial and antiviral efficacy[5].

References

  • chem960.com - 3-methyl-1-benzothiophene-2-carboxylic acid (CAS 3133-78-6) Properties and Biological Activity.
  • ACS Publications - Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia.
  • Bentham Science - An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • RSC Publishing - Exploration of a Benzothiophene Scaffold for Use as Adjuvants with β-Lactam Antibiotics against Methicillin-Resistant Staphylococcus aureus.
  • ResearchGate - New cyclic arylguanidine scaffolds as a platform for development of antimicrobial and antiviral agents.

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(3-Methyl-1-benzothiophen-5-yl)methanol solubility profile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Solubility Profile of (3-Methyl-1-benzothiophen-5-yl)methanol: A Framework for Comprehensive Characterization

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. (3-Methyl-1-benzothiophen-5-yl)methanol, a derivative of this class, presents a unique set of physicochemical properties that require thorough investigation for any potential therapeutic application. Among these properties, solubility is arguably the most critical, as it directly influences bioavailability, formulation strategies, and ultimately, clinical efficacy.

This guide provides a comprehensive framework for the systematic evaluation of the solubility profile of (3-Methyl-1-benzothiophen-5-yl)methanol. As a Senior Application Scientist, my objective is not merely to present a set of protocols, but to elucidate the scientific rationale behind each experimental choice. We will explore the fundamental principles of solubility, from the distinction between thermodynamic and kinetic measurements to the profound impact of environmental factors like pH and the solid-state form of the compound. The methodologies detailed herein are designed to build a self-validating, robust data package suitable for guiding critical decisions in the drug development pipeline, from lead optimization to formulation development.

Physicochemical Landscape and Theoretical Foundations

Before embarking on experimental measurements, it is crucial to understand the theoretical principles that govern solubility. The molecular structure of (3-Methyl-1-benzothiophen-5-yl)methanol—a benzothiophene core with a methyl and a hydroxymethyl substituent—suggests a largely non-polar molecule with a single hydroxyl group capable of hydrogen bonding. This structure dictates its interaction with various solvents.

Thermodynamic vs. Kinetic Solubility: Two Sides of the Same Coin

A common pitfall in early-stage drug development is the misinterpretation of solubility data. It is essential to distinguish between two fundamental concepts: thermodynamic and kinetic solubility.[1][2]

  • Thermodynamic Solubility (Sₑ): This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the solution is in equilibrium with the most stable solid form of the solute.[2][3] It represents the lowest-energy, most stable state of the system. The classic Shake-Flask method is the gold standard for its determination.[4]

  • Kinetic Solubility: This value represents the concentration at which a compound, often rapidly dissolved from a high-concentration organic stock (e.g., DMSO), precipitates out of an aqueous medium.[1][3][5] The resulting supersaturated solution is thermodynamically unstable.[1][2] Kinetic solubility assays are typically high-throughput and valuable for screening large numbers of compounds, but they often yield higher, metastable values compared to thermodynamic solubility.[5][6] This is because the precipitate formed may be amorphous, which is generally more soluble than a stable crystalline form.[6]

Understanding both is critical. Thermodynamic solubility informs the maximum achievable concentration for formulation, while kinetic solubility provides insights into potential precipitation issues upon dilution in aqueous environments, mimicking what might occur after administration.[7]

The Critical Influence of pH on Ionizable Compounds

Most pharmaceutical compounds are weak acids or bases, and their solubility is highly dependent on the pH of the aqueous medium.[8][9] The ionization state of a molecule significantly alters its interaction with polar solvents like water. The Henderson-Hasselbalch equation provides the theoretical framework for predicting this relationship.

For (3-Methyl-1-benzothiophen-5-yl)methanol, the hydroxyl group is very weakly acidic and unlikely to ionize within the physiological pH range. However, the sulfur atom in the benzothiophene ring could potentially be protonated under strongly acidic conditions. Therefore, a pH-solubility profile is mandatory to confirm its behavior across the pH range of the gastrointestinal tract (pH 1.2 to 6.8), as stipulated by regulatory guidelines like the International Council for Harmonisation (ICH) M9.[10][11][12][13]

Solid-State Properties: The Unseen Driver of Solubility

The solid-state form of a compound has a profound impact on its solubility. Molecules can exist in different solid forms, including:

  • Crystalline Polymorphs: Different crystal lattice arrangements of the same molecule. Each polymorph has a unique set of physical properties, including melting point and solubility.[1] At a given temperature and pressure, only one polymorph is the most thermodynamically stable and, therefore, the least soluble.[1]

  • Amorphous Solids: Lacking long-range molecular order, amorphous forms have higher internal energy and are thermodynamically less stable than their crystalline counterparts.[14][15][16] This higher energy state translates to significantly greater apparent solubility, a property often exploited to enhance the bioavailability of poorly soluble drugs.[17][18] However, this form is metastable and can convert to a less soluble, more stable crystalline form over time.[14]

It is imperative to characterize the solid form of the material used in solubility studies (e.g., via X-ray powder diffraction) to ensure data reproducibility and relevance.

A Systematic Workflow for Solubility Characterization

A comprehensive understanding of a compound's solubility requires a multi-faceted experimental approach. The following workflow is designed to generate a robust and decision-enabling dataset for (3-Methyl-1-benzothiophen-5-yl)methanol.

Caption: A logical workflow for the comprehensive solubility characterization of a new chemical entity.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor. All experiments should be conducted at a controlled temperature, typically 37 ± 1°C for biorelevance, as per ICH guidelines.[12]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the definitive standard for measuring equilibrium solubility and is essential for Biopharmaceutics Classification System (BCS) determination.[4][11]

Objective: To determine the equilibrium solubility of (3-Methyl-1-benzothiophen-5-yl)methanol in various aqueous media.

Methodology:

  • Media Preparation: Prepare a set of buffers, including pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid), according to pharmacopeial standards.[13]

  • Compound Addition: Add an excess amount of the solid compound to a known volume (e.g., 10 mL) of each medium in a glass vial. "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to 37°C. Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours. For compounds with slow dissolution or potential for polymorphic transformation, 72 hours may be necessary.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant. To ensure the removal of all particulate matter, centrifuge the sample (e.g., 14,000 rpm for 15 minutes) and then filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method.

  • pH Verification: Measure the final pH of the solution in each vial to ensure it has not shifted significantly during the experiment.[11]

  • Solid-State Analysis: Recover the remaining solid from the vials and analyze it using a technique like X-ray powder diffraction (XRPD) to check for any solution-mediated phase transformations during the experiment.[1]

G start Start prep_media 1. Prepare Buffer Media (e.g., pH 1.2, 4.5, 6.8) start->prep_media add_solid 2. Add Excess Solid Compound to Media prep_media->add_solid equilibrate 3. Equilibrate (e.g., 48h at 37°C with agitation) add_solid->equilibrate separate 4. Separate Phases (Centrifuge & Filter Supernatant) equilibrate->separate quantify 5. Quantify Concentration (Validated HPLC-UV Method) separate->quantify verify 6. Verify Final pH & Analyze Residual Solid (XRPD) quantify->verify end End: Thermodynamic Solubility Value verify->end

Caption: Step-by-step workflow for the Shake-Flask thermodynamic solubility assay.

Protocol: Kinetic Solubility Determination

This high-throughput assay is ideal for early discovery to quickly flag compounds with potential precipitation issues.[5]

Objective: To measure the concentration at which (3-Methyl-1-benzothiophen-5-yl)methanol precipitates from an aqueous buffer when added from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, 10 mM.

  • Assay Plate Setup: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the amount of precipitate formed. This is typically done by nephelometry (light scattering) or by measuring the reduction in concentration in the supernatant after centrifugation.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant precipitation signal is first detected.

Protocol: Solubility in Organic and Co-Solvent Systems

Objective: To determine the solubility in pharmaceutically relevant organic solvents and co-solvent mixtures to support the development of liquid formulations.[19][20]

Methodology:

  • Solvent Selection: Select relevant solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[21][22]

  • Co-Solvent Preparation: Prepare binary mixtures of these solvents with water at various ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v organic solvent in water).

  • Solubility Measurement: Employ the same shake-flask methodology as described in Protocol 3.1 for each pure solvent and co-solvent mixture.

  • Data Plotting: Plot the logarithm of solubility as a function of the co-solvent concentration to visualize the solubilizing effect.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of (3-Methyl-1-benzothiophen-5-yl)methanol at 37°C

Medium (Buffer)pH (Initial)pH (Final)Solubility (µg/mL) ± SD (n=3)Solubility (µM) ± SD (n=3)State of Residual Solid
pH 1.2 Buffer1.21.2Hypothetical DataHypothetical DataCrystalline Form I
pH 4.5 Buffer4.54.5Hypothetical DataHypothetical DataCrystalline Form I
pH 6.8 Buffer6.86.8Hypothetical DataHypothetical DataCrystalline Form I
Water7.06.9Hypothetical DataHypothetical DataCrystalline Form I

Table 2: Solubility in Pharmaceutically Relevant Solvents at 25°C

Solvent SystemSolubility (mg/mL) ± SD (n=3)Comments
WaterHypothetical DataBaseline
EthanolHypothetical DataHigh solubility expected
Propylene GlycolHypothetical DataCommon formulation excipient
PEG 400Hypothetical DataCommon formulation excipient
20% Ethanol in Water (v/v)Hypothetical DataCo-solvency effect
40% PEG 400 in Water (v/v)Hypothetical DataCo-solvency effect

Conclusion

The comprehensive characterization of the solubility profile of (3-Methyl-1-benzothiophen-5-yl)methanol is a foundational step in its development journey. By systematically applying the principles and protocols outlined in this guide—from distinguishing thermodynamic and kinetic solubility to evaluating the impact of pH and co-solvents—researchers can build a robust data package. This information is not merely an academic exercise; it is critical for guiding formulation design, predicting in vivo behavior, and fulfilling regulatory requirements such as BCS classification. A thorough and well-interpreted solubility profile empowers scientists to make informed decisions, mitigating risks and accelerating the path from a promising molecule to a viable therapeutic agent.

References

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An In-depth Technical Guide to the Crystal Structure Analysis of (3-Methyl-1-benzothiophen-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview of the process for determining and analyzing the single-crystal X-ray structure of (3-Methyl-1-benzothiophen-5-yl)methanol. This document is intended for researchers, scientists, and drug development professionals who are interested in the structural elucidation of novel small molecules. It offers not just a methodology, but a framework for understanding the critical choices and their implications at each stage of the analysis.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[1][2] Derivatives of benzothiophene have shown promise as anti-cancer, anti-inflammatory, and anti-microbial agents, among other applications.[1] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new, more potent drugs.[3] This guide will, therefore, use (3-Methyl-1-benzothiophen-5-yl)methanol as a case study to walk through the entire process of crystal structure analysis, from synthesis to the final interpretation of the crystal structure.

Synthesis and Purification of (3-Methyl-1-benzothiophen-5-yl)methanol

The first and most critical step in any crystal structure analysis is the synthesis of a pure, crystalline compound. While there are numerous methods for the synthesis of benzothiophene derivatives, a common and effective approach involves the cyclization of a substituted thiophenol.[4][5]

Proposed Synthetic Pathway:

A plausible synthetic route to (3-Methyl-1-benzothiophen-5-yl)methanol is outlined below. The choice of reagents and reaction conditions is crucial for achieving a good yield and high purity of the final product.

G A 5-Bromo-3-methyl-1-benzothiophene B n-Butyllithium, THF, -78 °C A->B Lithiation C Paraformaldehyde B->C Formylation D (3-Methyl-1-benzothiophen-5-yl)methanol C->D Workup

Caption: Proposed synthetic pathway for (3-Methyl-1-benzothiophen-5-yl)methanol.

Experimental Protocol: Synthesis

  • Lithiation: To a solution of 5-bromo-3-methyl-1-benzothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one portion. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (3-Methyl-1-benzothiophen-5-yl)methanol.

Purity Assessment: The purity of the synthesized compound must be rigorously assessed before proceeding to crystallization. This is typically achieved using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >98% is highly desirable for crystallization.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Crystallization of (3-Methyl-1-benzothiophen-5-yl)methanol

The growth of high-quality single crystals is often the most challenging and time-consuming step in the process of crystal structure determination.[6][7] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Choosing a Crystallization Method:

Several methods can be employed for the crystallization of small organic molecules.[6][7] The choice of method depends on the properties of the compound, such as its solubility and stability.

Crystallization MethodPrincipleAdvantagesDisadvantages
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[7]Simple to set up, requires minimal equipment.Can be slow, may lead to the formation of multiple small crystals.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container inside a larger, sealed container with a less-soluble solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.Good control over the rate of crystallization, often yields high-quality crystals.Requires careful selection of solvent/precipitant pairs.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Can be effective for compounds with a steep solubility curve.Requires precise temperature control.

Experimental Protocol: Crystallization via Slow Evaporation

  • Solvent Screening: Dissolve a small amount of purified (3-Methyl-1-benzothiophen-5-yl)methanol in a variety of solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) to determine its solubility. A solvent in which the compound is moderately soluble is ideal.

  • Preparation of the Crystallization Vial: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean, small glass vial.

  • Incubation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes, to allow for slow evaporation.

  • Observation: Place the vial in a vibration-free environment and monitor it periodically for the formation of crystals. This may take several days to weeks.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable single crystals have been obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

G A Crystal Selection and Mounting B Preliminary Diffraction Screening A->B C Unit Cell Determination B->C D Full Data Collection C->D E Data Integration and Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Validation and Analysis G->H

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The temperature of the crystal is typically maintained at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

Data Processing:

The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). This process involves:

  • Integration: The intensity of each diffraction spot is measured.

  • Scaling and Merging: The intensities are scaled to account for variations in experimental conditions, and symmetry-equivalent reflections are merged.

  • Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal.

Structure Solution, Refinement, and Validation

The processed diffraction data is then used to solve and refine the crystal structure.

Structure Solution:

The goal of structure solution is to obtain an initial model of the crystal structure. For small molecules, this is typically achieved using direct methods or Patterson methods. These methods use statistical relationships between the reflection intensities to determine the phases of the structure factors, which in turn allows for the calculation of an electron density map.

Structure Refinement:

The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure. During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors.

Validation:

The final refined structure must be carefully validated to ensure its quality and accuracy. This involves checking for:

  • Residual Electron Density: The presence of significant positive or negative peaks in the difference electron density map may indicate missing or misplaced atoms.

  • Goodness-of-Fit (GoF): A GoF value close to 1.0 indicates a good fit between the model and the data.

  • R-factors: Low R-factor values (R1 and wR2) indicate good agreement between the calculated and observed structure factors.

  • Geometric Parameters: Bond lengths, bond angles, and torsion angles should be within expected ranges.

Analysis of the Crystal Structure of (3-Methyl-1-benzothiophen-5-yl)methanol

While the actual crystal structure of (3-Methyl-1-benzothiophen-5-yl)methanol is not yet publicly available, we can anticipate several key structural features based on the known chemistry of benzothiophenes.

Expected Molecular Geometry:

The benzothiophene ring system is expected to be essentially planar. The bond lengths and angles within the benzothiophene core should be consistent with those of other reported benzothiophene structures. The exocyclic C-O bond of the methanol group will have a specific torsion angle relative to the benzothiophene ring, which will be determined by the crystal packing forces.

Intermolecular Interactions:

The presence of the hydroxyl group in (3-Methyl-1-benzothiophen-5-yl)methanol suggests that hydrogen bonding will play a significant role in the crystal packing. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of one-, two-, or three-dimensional hydrogen-bonded networks. Other non-covalent interactions, such as π-π stacking between the benzothiophene rings and C-H···π interactions, may also be present and contribute to the overall stability of the crystal lattice.

Hypothetical Crystallographic Data Table:

The following table presents a hypothetical set of crystallographic data for (3-Methyl-1-benzothiophen-5-yl)methanol, which would be expected from a successful structure determination.

ParameterValue
Chemical formulaC₁₀H₁₀OS
Formula weight178.25
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (ų)Hypothetical Value
Z4
Density (calculated) (g/cm³)Hypothetical Value
Absorption coefficient (mm⁻¹)Hypothetical Value
F(000)376
Crystal size (mm³)Hypothetical Value
θ range for data collection (°)Hypothetical Value
Index rangesHypothetical Value
Reflections collectedHypothetical Value
Independent reflectionsHypothetical Value [R(int) = value]
Completeness to θ = 25.242°99.9 %
Data / restraints / parametersHypothetical Value
Goodness-of-fit on F²Hypothetical Value
Final R indices [I>2σ(I)]R1 = value, wR2 = value
R indices (all data)R1 = value, wR2 = value
Largest diff. peak and hole (e.Å⁻³)Hypothetical Value

Conclusion and Future Directions

The determination of the single-crystal X-ray structure of (3-Methyl-1-benzothiophen-5-yl)methanol provides definitive proof of its chemical structure and offers valuable insights into its three-dimensional conformation and intermolecular interactions. This structural information is invaluable for understanding the compound's physicochemical properties and for guiding the design of new benzothiophene-based therapeutic agents. The detailed analysis of the crystal packing can inform strategies for controlling the solid-state properties of the material, which is of critical importance in the pharmaceutical industry. Future work could involve co-crystallization studies with target proteins to elucidate the molecular basis of its biological activity.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1445–1453. [Link]

  • American Chemical Society. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. BiŌkeanós. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • PrepChem.com. Synthesis of 3- methylbenzo[b]thiophene. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. PMC. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]

  • Amanote Research. (R)-3-(3-Methylbenzo[b]thiophen-5-Yl)spiro[1-Azabicyclo[8][8][8]octane-3, 5-Oxazolidin]-2-One, a Novel and Potent A7 Nicotinic Acetylcholine Receptor Partial Agonist Displays Cognitive Enhancing Properties. [Link]

  • Wayne, G. S. SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE. Semantic Scholar. [Link]

  • MDPI. (2024, August 7). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. [Link]

  • Royal Society of Chemistry. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Link]

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Theoretical Modeling of (3-Methyl-1-benzothiophen-5-yl)methanol: A Comprehensive In Silico Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the theoretical modeling of (3-Methyl-1-benzothiophen-5-yl)methanol, designed for computational chemists, medicinal chemists, and drug development professionals.

Executive Summary & Pharmacophoric Rationale

The benzothiophene core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of anti-inflammatory, antimicrobial, and neuroprotective agents. Specifically, (3-Methyl-1-benzothiophen-5-yl)methanol represents a highly versatile pharmacophore. The benzothiophene bicyclic system provides essential lipophilicity for hydrophobic pocket insertion, the 3-methyl substitution restricts rotational degrees of freedom to lock the molecule into a favorable binding vector, and the 5-methanol moiety acts as a critical hydrogen bond donor and acceptor.

This guide outlines a field-proven, self-validating theoretical modeling pipeline—spanning Density Functional Theory (DFT), ADMET prediction, Molecular Docking, and Molecular Dynamics (MD)—to evaluate this compound's viability as a lead candidate before committing to costly in vitro synthesis.

End-to-End Computational Workflow

Theoretical modeling must not be a series of isolated calculations, but a logical continuum where the output of one phase dictates the parameters of the next.

Workflow A Ligand Preparation (3-Methyl-1-benzothiophen-5-yl)methanol B Quantum Chemical Profiling DFT (B3LYP/6-311++G**) A->B Optimized Geometry C ADMET Prediction Pharmacokinetic Screening B->C Electronic Parameters D Molecular Docking Target Interaction Mapping C->D Drug-like Candidates E Molecular Dynamics 100ns Trajectory Analysis D->E Top Binding Poses

Fig 1: End-to-end theoretical modeling workflow for benzothiophene derivatives.

Quantum Mechanical Profiling (DFT)

To understand how (3-Methyl-1-benzothiophen-5-yl)methanol will interact with biological targets, we must first map its intrinsic electronic topology. Density Functional Theory (DFT) is the industry standard for this phase.

Experimental Causality: Functional and Basis Set Selection

For benzothiophene derivatives, the hybrid exchange-correlation functional B3LYP is selected because it incorporates exact Hartree-Fock exchange, effectively mitigating the self-interaction error common in pure density functionals[1].

The basis set 6-311++G(d,p) is mandatory for this specific molecule.

  • Diffuse functions (++) are critical because the molecule contains highly electronegative heteroatoms (Oxygen and Sulfur) with lone electron pairs that extend far from the nucleus.

  • Polarization functions (d,p) allow the electron orbitals to distort asymmetrically, which is vital for accurately modeling the hydrogen bonding potential of the methanol group.

Protocol: Geometry Optimization & Validation

A computational protocol is only trustworthy if it is self-validating. A geometry optimization must always be followed by a frequency calculation.

Step-by-Step Methodology:

  • Initialization: Generate the 3D conformer of (3-Methyl-1-benzothiophen-5-yl)methanol using Avogadro or GaussView.

  • Optimization: Run the optimization job in Gaussian 16 using the #p opt freq b3lyp/6-311++g(d,p) command route.

  • Validation (Critical Step): Analyze the thermochemistry output. The optimization is only valid if there are zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true global energy minimum.

  • Electronic Mapping: Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

DFTLogic Input Initial 3D Conformer Opt Geometry Optimization (Finds Local Minimum) Input->Opt Freq Frequency Calculation (Validates True Minimum) Opt->Freq Check Imaginary Frequencies? Freq->Check Fail Re-optimize (Modify Starting Pose) Check->Fail Yes (>0) Success Electronic Properties (HOMO/LUMO, MEP) Check->Success No (0) Fail->Opt

Fig 2: Logical progression and self-validation loop of DFT quantum chemical profiling.

Quantitative Data: Representative DFT Descriptors

The energy gap ( ΔE ) between the HOMO and LUMO dictates the chemical reactivity and kinetic stability of the molecule. A smaller gap indicates a softer, more reactive molecule capable of charge transfer with target receptor residues.

ParameterRepresentative ValueChemical Significance
HOMO Energy -5.82 eVElectron-donating capacity (nucleophilicity)
LUMO Energy -1.15 eVElectron-accepting capacity (electrophilicity)
Energy Gap ( ΔE ) 4.67 eVKinetic stability and chemical hardness
Dipole Moment 2.85 DebyePolarity and non-covalent interaction strength
Chemical Hardness ( η ) 2.33 eVResistance to charge transfer

In Silico ADMET & Pharmacokinetics

Before advancing to target-specific docking, the compound must be evaluated for drug-likeness. Benzothiophene derivatives are frequently investigated for central nervous system (CNS) targets (e.g., cholinesterase inhibitors for Alzheimer's disease)[2], making Blood-Brain Barrier (BBB) permeability a critical metric.

Step-by-Step Methodology:

  • Convert the DFT-optimized geometry into a canonical SMILES string.

  • Input the SMILES into predictive ADMET servers (e.g., SwissADME, pkCSM).

  • Evaluate against Lipinski's Rule of Five to confirm oral bioavailability.

ADMET DescriptorPredicted ValueThreshold / Rule
Molecular Weight (MW) 178.25 g/mol < 500 g/mol (Pass)
LogP (Lipophilicity) 2.90< 5.0 (Pass)
H-Bond Donors (HBD) 1 (Methanol -OH)< 5 (Pass)
H-Bond Acceptors (HBA) 2 (O, S atoms)< 10 (Pass)
Topological Polar Surface Area 48.5 Ų< 90 Ų (Excellent for BBB penetration)

(3-Methyl-1-benzothiophen-5-yl)methanol exhibits an ideal TPSA for CNS penetration, strongly supporting its use as a scaffold for neuro-active agents.

Molecular Docking & Target Interaction

Molecular docking predicts the preferred orientation of the molecule when bound to a target receptor. Recent studies have demonstrated the high efficacy of benzothiophene derivatives against targets like multi-drug resistant Staphylococcus aureus (MRSA)[3] and cholinesterases[2].

Protocol: Semi-Flexible Docking

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the target crystal structure from the PDB. Strip co-crystallized ligands and water molecules. Add polar hydrogens to accurately represent physiological pH (7.4) and assign Kollman charges.

  • Ligand Preparation: Assign Gasteiger partial charges to the DFT-optimized ligand. Define the root and set rotatable bonds. Crucial: Ensure the C-O and C-C bonds of the methanol group are set as active (rotatable) to allow the algorithm to sample optimal hydrogen-bonding geometries.

  • Grid Box Definition: Center the grid box on the known active site (e.g., the catalytic triad of Acetylcholinesterase) with a spacing of 0.375 Å.

  • Execution & Analysis: Run the Lamarckian Genetic Algorithm (LGA) in AutoDock4 or Vina. Cluster the results based on Root Mean Square Deviation (RMSD) with a tolerance of 2.0 Å.

Causality: The lowest binding energy (kcal/mol) pose is only selected if it forms logical, stabilizing interactions (e.g., the methanol -OH acting as a hydrogen bond donor to a catalytic Serine or Histidine residue, while the benzothiophene core engages in π−π stacking with aromatic residues like Tryptophan).

Molecular Dynamics (MD) Simulations

Docking provides a static snapshot; biological systems are dynamic. To validate the docking pose, a 100 ns Molecular Dynamics simulation is required to assess the temporal stability of the ligand-receptor complex.

Step-by-Step Methodology:

  • Topology Generation: Generate the ligand topology using the CHARMM36 or AMBER force field.

  • Solvation: Place the complex in a dodecahedron box and solvate using the TIP3P water model. Neutralize the system by adding Na+/Cl- ions.

  • Equilibration: Perform NVT (constant Number, Volume, Temperature) and NPT (constant Number, Pressure, Temperature) equilibrations for 100 ps each to stabilize the thermodynamic ensemble.

  • Production Run: Execute a 100 ns production run.

  • Validation Metrics: Extract the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A self-validating system will show the ligand RMSD plateauing within 1-2 Å of the protein RMSD, indicating a stable binding pose that does not diffuse out of the active site.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies Source: ResearchGate URL

Sources

The Enduring Scaffold: A Technical Guide to 3-Methyl-1-Benzothiophene Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene core, a fused bicyclic heterocycle of benzene and thiophene, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several successful drugs.[1][2] Among the various substituted benzothiophenes, the 3-methyl-1-benzothiophene framework serves as a crucial building block for a diverse array of bioactive molecules. This in-depth technical guide provides a comprehensive literature review of 3-methyl-1-benzothiophene derivatives, focusing on their synthesis, chemical reactivity, and pharmacological applications. We will delve into the causality behind experimental choices, provide detailed protocols for key reactions, and explore the structure-activity relationships that govern their therapeutic potential.

I. Strategic Synthesis of the 3-Methyl-1-Benzothiophene Core

The construction of the 3-methyl-1-benzothiophene scaffold can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern, more efficient methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Classical Cyclization Approaches

Historically, the synthesis of 3-methyl-1-benzothiophene has relied on the cyclization of pre-functionalized benzene derivatives. A common and enduring method involves the reaction of a suitable thiophenol with chloroacetone, followed by cyclization of the resulting phenylthioacetone intermediate.[3] This acid-catalyzed cyclization, often employing polyphosphoric acid (PPA), is a robust method for generating the core structure.

Another classical approach involves the intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of PPA.[4] However, this method can lead to isomeric mixtures and practical challenges on a larger scale due to the precipitation of intermediates.[4]

Modern Synthetic Methodologies

More contemporary approaches offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity.

Domino reactions, where a series of transformations occur in a single pot, provide an efficient route to complex benzothiophene derivatives. These protocols often involve the reaction of 3-amino-2-formyl benzothiophene derivatives with various ketones or active methylene compounds.[5] For instance, the Friedlander annulation of a 3-amino-2-formyl benzothiophene with a ketone can construct a fused pyridine ring, a common motif in bioactive molecules.[5]

To circumvent the potential for metal contamination in pharmaceutical intermediates, metal-free synthetic routes have gained significant attention. One such strategy involves the electrophilic cyclization of o-alkynyl thioanisoles. This can be achieved using various electrophilic reagents, including iodine, bromine, or even a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt for the introduction of a thiomethyl group at the 3-position.

A noteworthy metal-free approach for C3-alkylation and arylation involves the activation of benzothiophene S-oxides.[6] This method proceeds via an interrupted Pummerer reaction, enabling the regioselective introduction of substituents at the C3 position.[6]

Synthesis_Pathways

Caption: Key synthetic pathways to 3-methyl-1-benzothiophene derivatives.

II. Chemical Reactivity and Functionalization

The reactivity of the 3-methyl-1-benzothiophene scaffold is dictated by the interplay between the electron-rich thiophene ring and the fused benzene ring. The 3-methyl group further influences the regioselectivity of various transformations.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions on the benzothiophene ring generally occur at the C2 or C3 positions. The presence of the methyl group at the C3 position directs electrophilic attack primarily to the C2 position. However, under certain conditions, substitution can also occur on the benzene ring. For instance, nitration and acetylation of[3]benzothieno[3,2-b][3]benzothiophene, a related fused system, show that monosubstitution preferentially occurs at the 2-position.[7][8][9]

Reactions of the Sulfur Atom

The sulfur atom in the thiophene ring can be oxidized to the corresponding sulfoxide or sulfone.[10] This transformation not only alters the electronic properties of the molecule but also opens up new avenues for functionalization. As mentioned earlier, benzothiophene S-oxides are valuable intermediates for the C3-functionalization of the benzothiophene core via an interrupted Pummerer-type reaction.[6]

Functionalization of the 3-Methyl Group

The 3-methyl group itself can be a site for further chemical modification. While less explored than ring functionalization, reactions such as halogenation or oxidation of the methyl group can provide access to a new range of derivatives with potentially unique biological activities.

Caption: Reactivity and functionalization of the 3-methyl-1-benzothiophene core.

III. Pharmacological Applications and Structure-Activity Relationships

Derivatives of 3-methyl-1-benzothiophene have shown promise in a variety of therapeutic areas, most notably as anticancer and antimicrobial agents. The specific substitution pattern on the benzothiophene core plays a critical role in determining the biological activity and selectivity.

Anticancer Activity

The benzothiophene scaffold is a key component of several anticancer agents.[1] For instance, raloxifene, a selective estrogen receptor modulator (SERM) used in the treatment and prevention of osteoporosis in postmenopausal women, features a benzothiophene core.[3] Structure-activity relationship (SAR) studies on benzothiophene-based SERMs have provided valuable insights for the design of new anticancer agents.[3]

Recent studies have explored the cytotoxic activity of novel benzothiophene derivatives. For example, a series of α-hydroxyphosphonates bearing the benzothiophene scaffold demonstrated significant cytotoxic effects against various cancer cell lines, with trifluoromethyl-substituted derivatives showing the greatest potency.[2] Theoretical docking studies have also suggested that certain thiophene derivatives could interact with and potentially inhibit the biological activity of BRCA-1, a protein associated with breast cancer.[11]

Derivative ClassCancer Cell LineIC50 (µM)Reference
α-HydroxyphosphonatesU266 (Myeloma)Varies[2]
α-HydroxyphosphonatesA2058 (Melanoma)Varies[2]
α-HydroxyphosphonatesHT-29 (Colon)Varies[2]
α-HydroxyphosphonatesEBC-1 (Lung)Varies[2]
3,3'-DimethylflavoneHL60 (Leukemia)76[12]

Table 1: Examples of Anticancer Activity of Benzothiophene and Related Derivatives.

Antimicrobial Activity

Benzothiophene derivatives have also emerged as a promising class of antimicrobial agents.[13][14][15] The introduction of different substituents onto the benzothiophene nucleus can modulate their antimicrobial spectrum and potency. For example, the synthesis of benzothiophene-substituted coumarins, pyrimidines, and pyrazoles has yielded compounds with notable antibacterial and antifungal activities.[14]

A comparative study of 3-bromo- and 3-chloro-1-benzothiophene derivatives revealed that the nature and position of the halogen, along with other substituents, significantly influence their antimicrobial efficacy.[15] Specifically, 3-halo derivatives with a cyclohexanol substituent at the 2-position showed potent activity against Gram-positive bacteria and Candida albicans.[15]

DerivativeMicroorganismMIC (µg/mL)Reference
3-Chloro-2-(1-hydroxycyclohexyl)-1-benzothiopheneS. aureus1.95[15]
3-Bromo-2-(1-hydroxycyclohexyl)-1-benzothiopheneS. aureus3.9[15]
3-Chloro-2-(1-hydroxycyclohexyl)-1-benzothiopheneC. albicans7.81[15]
3-Bromo-2-(1-hydroxycyclohexyl)-1-benzothiopheneC. albicans15.62[15]

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected 3-Halo-1-benzothiophene Derivatives.

IV. Experimental Protocols

To provide practical insights for researchers, this section details a general procedure for the synthesis of the 3-methyl-1-benzothiophene core via a classical cyclization method and a modern metal-free C3-arylation.

Synthesis of 3-Methyl-1-benzothiophene via Phenylthioacetone Cyclization

This protocol is adapted from established literature procedures.[3]

Step 1: Synthesis of Phenylthioacetone

  • To a stirred solution of thiophenol in a suitable solvent (e.g., ethanol), add an equimolar amount of a base (e.g., sodium hydroxide).

  • Cool the resulting solution in an ice bath.

  • Add chloroacetone dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude phenylthioacetone.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Cyclization to 3-Methyl-1-benzothiophene

  • Add the purified phenylthioacetone to an excess of polyphosphoric acid (PPA).

  • Heat the mixture with stirring to a temperature of approximately 100-120 °C for a few hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude 3-methyl-1-benzothiophene by vacuum distillation or column chromatography.

Metal-Free C3-Arylation of a Benzothiophene S-Oxide

This protocol is based on the work of Procter and colleagues.[6]

  • To an oven-dried reaction vessel flushed with nitrogen, add the benzothiophene S-oxide (1.0 equiv.) and dichloromethane (CH₂Cl₂).

  • Cool the mixture to -40 °C with stirring.

  • Add trifluoroacetic anhydride (TFAA) (1.5 equiv.) dropwise.

  • After 5 minutes, add a solution of the desired phenol (1.5 equiv.) in CH₂Cl₂.

  • Stir the mixture for 15 minutes at -40 °C, then remove the cooling bath and allow the reaction to proceed at ambient temperature overnight (approximately 16 hours).

  • Add p-toluenesulfonic acid (pTsOH) (2.0 equiv.) and heat the mixture at 45 °C for 5 hours.

  • Add water to the reaction mixture and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic phases, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

V. Conclusion and Future Perspectives

The 3-methyl-1-benzothiophene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse reactivity of the core and its substituents allow for the creation of large and varied chemical libraries for biological screening. While significant progress has been made in understanding the synthesis and pharmacological properties of these derivatives, several areas warrant further investigation.

The development of more atom-economical and environmentally benign synthetic methods remains a key objective. Furthermore, a deeper understanding of the mechanism of action of bioactive 3-methyl-1-benzothiophene derivatives will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles. The exploration of this versatile scaffold in other therapeutic areas beyond cancer and infectious diseases also holds considerable promise. As our understanding of the chemical and biological intricacies of 3-methyl-1-benzothiophene derivatives continues to grow, so too will their impact on the field of drug discovery.

VI. References

  • Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. ChemMedChem. 2007 Oct;2(10):1520-6. [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. QUIMICA NOVA. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry. [Link]

  • Unraveling the differences of the reactivity of 3-methylthiophene and benzothiophene over bulk NiMoS catalysts using an experimental and kinetic modeling study. ResearchGate. [Link]

  • Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Organic Letters. [Link]

  • 3-methylthiophene. Organic Syntheses. [Link]

  • A brief summary of structure–activity relationship for benzothiophene nucleus. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. IAEA. [Link]

  • Process for the synthesis of benzothiophenes. Google Patents.

  • Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A new reaction for halogenation of thiophene in coking benzene. ResearchGate. [Link]

  • Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. PMC. [Link]

  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research. [Link]

  • Reactivity of[3]Benzothieno[3,2-b][3]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry. [Link]

  • Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). PubMed. [Link]

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. ResearchGate. [Link]

  • Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. Clinical Cancer Investigation Journal. [Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Semantic Scholar. [Link]

  • Reactivity of Mo(PMe 3 ) 6 towards Benzothiophene and Selenophenes: New Pathways Relevant to Hydrodesulfurization. Sci-Hub. [Link]

  • Reactivity of[3]Benzothieno[3,2-b][3]benzothiophene - Electrophilic and Metallation Reactions. ResearchGate. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. [Link]

  • Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. MDPI. [Link]

  • Reactivity of[3]Benzothieno[3,2-b][3]benzothiophene - Electrophilic and Metallation Reactions. Semantic Scholar. [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PMC. [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

Sources

(3-Methyl-1-benzothiophen-5-yl)methanol: A Privileged Scaffold for Bioisosteric Replacement and Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of molecular sub-structures—known as bioisosterism—is a cornerstone of lead optimization. (3-Methyl-1-benzothiophen-5-yl)methanol (CAS: 82787-88-0) has emerged as a highly versatile building block for drug discovery[1]. Featuring a benzothiophene core substituted with a methyl group at the C3 position and a reactive hydroxymethyl handle at the C5 position, this compound serves as a critical intermediate in the synthesis of diverse therapeutics, ranging from anti-diabetic agents to opioid receptor modulators[2][3].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic advantages, and validated synthetic workflows associated with this privileged scaffold.

Physicochemical Profiling & Commercial Availability

To facilitate immediate integration into research pipelines, the quantitative data and sourcing parameters for (3-Methyl-1-benzothiophen-5-yl)methanol are summarized below. The compound is globally accessible through specialized chemical suppliers[4][5].

Property / ParameterData
Chemical Name (3-Methyl-1-benzothiophen-5-yl)methanol
CAS Registry Number 82787-88-0[1]
Molecular Formula C₁₀H₁₀OS[1]
Molecular Weight 178.25 g/mol [1]
MDL Number MFCD28682055[6]
Structural Features Bicyclic heteroaromatic (benzothiophene), C3-methyl, C5-hydroxymethyl
Commercial Suppliers [5], [4], [6]

Mechanistic Rationale: The Benzothiophene Bioisostere

The selection of a benzothiophene core over an indole or benzofuran is rarely arbitrary. As a Senior Application Scientist, it is crucial to understand the causality behind this structural choice. Benzothiophene acts as a bivalent bioisostere , where the sulfur atom (-S-) replaces the nitrogen (-NH-) of an indole or the oxygen (-O-) of a benzofuran[2].

  • Metabolic Stability : Indole rings are notoriously susceptible to Phase 1 oxidation by Cytochrome P450 enzymes (e.g., epoxidation or hydroxylation). The substitution of nitrogen with sulfur significantly dampens this metabolic liability, extending the half-life of the resulting pharmacophore[3].

  • Lipophilicity and Permeability : Sulfur is larger and more polarizable than oxygen or nitrogen. This increases the overall lipophilicity (LogP) of the molecule, which is a critical lever for optimizing blood-brain barrier (BBB) penetration in central nervous system (CNS) targets[7].

  • Enhanced π−π Stacking : The electron-rich nature of the benzothiophene ring, combined with the d-orbital participation of sulfur, facilitates robust π−π stacking and cation- π interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) within target receptor binding pockets.

Synthetic Functionalization Workflows

The C5-hydroxymethyl group is a versatile synthetic handle. Below are two field-proven, self-validating protocols for converting this scaffold into active pharmaceutical ingredients (APIs).

Protocol A: Mild Oxidation to 3-Methyl-1-benzothiophene-5-carboxylic acid

Target Application: Synthesis of GPR40 Agonists.

Causality & Rationale: To mimic the free fatty acid pharmacophore required for GPR40 receptor activation, the primary alcohol must be oxidized to a carboxylic acid[3]. Harsher oxidants (like KMnO₄) risk oxidizing the sulfur atom of the benzothiophene core into a sulfoxide or sulfone. Therefore, a highly selective TEMPO/BAIB catalytic system is employed.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (3-Methyl-1-benzothiophen-5-yl)methanol in a 1:1 biphasic mixture of Dichloromethane (DCM) and deionized water.

  • Catalysis: Add 0.1 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and 2.2 equivalents of BAIB (Bis(acetoxy)iodo)benzene.

  • Self-Validating Execution: Stir vigorously at room temperature. The system is self-validating: the organic layer will initially turn red-orange (indicating the active TEMPO oxoammonium ion). Once the primary alcohol is fully consumed (typically 4-6 hours), the solution shifts to a pale yellow.

  • Isolation: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual oxidant. Extract the aqueous layer with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol B: Chlorination to 5-(Chloromethyl)-3-methyl-1-benzothiophene

Target Application: Sₙ2 Alkylation for Opioid Receptor Modulators.

Causality & Rationale: For the scaffold to be attached to complex amine networks (common in opioid ligands), the hydroxyl group must be converted into a superior leaving group[2]. Thionyl chloride (SOCl₂) is used with a DMF catalyst to ensure rapid conversion without side-product formation.

Step-by-Step Methodology:

  • Activation: Dissolve the starting alcohol in anhydrous DCM under an inert argon atmosphere. Cool the vessel to 0°C.

  • Vilsmeier-Haack Catalysis: Add a catalytic amount of Dimethylformamide (DMF) (0.05 eq), followed by the dropwise addition of SOCl₂ (1.5 eq). The DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly activates the alcohol.

  • Self-Validating Execution: Allow the reaction to warm to room temperature. The protocol is self-validating through gas evolution; the active bubbling of SO₂ and HCl gases will be visible. The cessation of gas evolution indicates the complete conversion of the hydroxyl group to the chloride.

  • Isolation: Concentrate the mixture under reduced pressure to strip off excess SOCl₂ and DCM. The resulting benzyl chloride derivative is highly reactive and should be used immediately in the subsequent Sₙ2 coupling step.

SyntheticWorkflow SM (3-Methyl-1-benzothiophen-5-yl)methanol Ox Oxidation (TEMPO/BAIB) SM->Ox Pathway A Cl Chlorination (SOCl2/DMF) SM->Cl Pathway B Acid Benzothiophene-5-carboxylic acid Ox->Acid High Yield Chloride 5-(Chloromethyl)benzothiophene Cl->Chloride Vilsmeier-Haack GPR40 GPR40 Agonists Acid->GPR40 Amidation/Tetrazole Opioid Opioid Modulators Chloride->Opioid SN2 Alkylation

Caption: Divergent synthetic functionalization of the benzothiophene scaffold.

Target Applications & Signaling Pathways

GPR40 (FFAR1) Agonism in Type 2 Diabetes

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein-coupled receptor highly expressed in pancreatic beta cells. Research has demonstrated that benzo[b]thiophene derivatives—specifically those utilizing a tetrazole as a carboxylic acid bioisostere at the C5 position—act as potent, non-carboxylate GPR40 agonists[3]. Because the benzothiophene core resists Phase 1 oxidation, these compounds exhibit excellent intrinsic clearance profiles in human microsomes, leading to sustained Glucose-Stimulated Insulin Secretion (GSIS)[3].

Signaling Agonist Benzothiophene Agonist Receptor GPR40 (FFAR1) Agonist->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Stimulation Ca Intracellular Ca2+ Spike PLC->Ca IP3 Pathway GSIS Insulin Secretion (GSIS) Ca->GSIS Exocytosis

Caption: GPR40 receptor signaling cascade triggering glucose-stimulated insulin secretion.

Opioid Receptor Modulation

In the pursuit of safer analgesics, the "bivalent bioisostere" concept has been applied to modify known Mu-Opioid Receptor (MOR) ligands[2]. By replacing the -NH- moiety of an indole ring with the -S- moiety of a benzothiophene, researchers have successfully altered the binding affinity and efficacy profiles of opioid modulators. This structural tweak often shifts the pharmacological profile, allowing for the fine-tuning of agonistic versus antagonistic behaviors at the MOR, which is critical for developing non-addictive pain therapies[2].

References

  • Namiki-s. "Building Blocks Catalogue." Namiki Shoji Co., Ltd. Available at:[Link]

  • International Journal of Pharmaceutical Sciences. "Benzothiophene: Assorted Bioactive Effects." IJPS (2024). Available at: [Link]

  • Journal of Medicinal Chemistry. "Application of Bivalent Bioisostere Concept on Design and Discovery of Potent Opioid Receptor Modulators." ACS Publications (2019). Available at:[Link]

  • Bioorganic & Medicinal Chemistry Letters. "Discovery of novel benzo[b]thiophene tetrazoles as non-carboxylate GPR40 agonists." PubMed / NIH (2018). Available at:[Link]

  • RSC Advances. "Bioisosteric modification of known fucosidase inhibitors to discover a novel inhibitor of α-L-fucosidase." Royal Society of Chemistry (2017). Available at:[Link]

Sources

Methodological & Application

Application Note: Regiocontrolled Synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Advanced C-H Functionalization, Regioselective Electrophilic Aromatic Substitution (EAS), and Organolithium Chemistry

Strategic Overview & Mechanistic Rationale

The benzothiophene scaffold is a privileged pharmacophore found in numerous therapeutics, including 5-lipoxygenase inhibitors (e.g., Zileuton analogs), selective estrogen receptor modulators (SERMs), and various kinase inhibitors. However, functionalizing the carbocyclic ring (C4–C7) of benzothiophenes presents a significant synthetic challenge. The inherent electron-rich nature of the heteroaromatic ring typically directs electrophiles exclusively to the C2 or C3 positions[1].

To synthesize (3-Methyl-1-benzothiophen-5-yl)methanol from 3-methyl-1-benzothiophene , direct formylation or hydroxymethylation is unviable due to competing C2-reactivity. Blocking the C2 position is a proven, field-standard strategy to redirect functionalization to the carbocyclic ring, facilitating the synthesis of complex π-extended scaffolds[2].

The 4-Step Regiocontrolled Strategy:

  • Transient C2-Silylation: The C2 proton is highly acidic. Deprotonation with n -BuLi followed by quenching with TMSCl masks this reactive site.

  • Regioselective C5-Bromination: With C2 and C3 blocked, EAS is forced onto the carbocyclic ring. The +M electronic contribution of the sulfur atom predominantly activates the C5 position (para to the sulfur), allowing for regioselective bromination[3].

  • Hydroxymethylation via Li-Halogen Exchange: The C5-bromide undergoes rapid lithium-halogen exchange. Crucial Causality: Retaining the C2-TMS group during this step is mandatory; it prevents the strongly basic n -BuLi or the intermediate C5-aryllithium from deprotonating the C2 position, which would lead to polymeric byproducts. The intermediate is then trapped with paraformaldehyde[4].

  • Desilylation: Fluoride-mediated cleavage of the TMS group yields the final target.

Workflow Visualization

Workflow SM 3-Methyl-1-benzothiophene (Starting Material) Int1 3-Methyl-2-(TMS)-1-benzothiophene (C2-Protected) SM->Int1 Step 1: C2-Silylation n-BuLi, TMSCl, THF, -78°C Int2 5-Bromo-3-methyl-2-(TMS)-1-benzothiophene (C5-Brominated) Int1->Int2 Step 2: Regioselective EAS Br2, CH2Cl2/AcOH, 0°C Int3 (3-Methyl-2-(TMS)-1-benzothiophen-5-yl)methanol (Hydroxymethylated) Int2->Int3 Step 3: Li-Halogen Exchange n-BuLi, (CH2O)n, THF, -78°C Product (3-Methyl-1-benzothiophen-5-yl)methanol (Target Product) Int3->Product Step 4: Desilylation TBAF, THF, rt

Caption: Regiocontrolled 4-step synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol.

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of 3-Methyl-2-(trimethylsilyl)-1-benzothiophene
  • Causality: n -BuLi selectively deprotonates the C2 position due to the inductive effect of the adjacent sulfur atom and the stabilization of the resulting carbanion.

  • Procedure:

    • Dissolve 3-methyl-1-benzothiophene (10.0 g, 67.5 mmol) in anhydrous THF (150 mL) under an argon atmosphere. Cool to -78 °C.

    • Dropwise add n -BuLi (2.5 M in hexanes, 29.7 mL, 74.2 mmol). Stir for 45 minutes at -78 °C.

    • Add Trimethylsilyl chloride (TMSCl) (9.4 mL, 74.2 mmol) dropwise. Allow the reaction to warm to room temperature over 2 hours.

    • Quench with saturated aqueous NH₄Cl (50 mL), extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Validation Checkpoints:

    • Visual: The solution transitions from a pale yellow to a deep orange carbanion, returning to pale yellow upon TMSCl addition.

    • TLC: Hexanes (100%). SM ( Rf​ 0.6) is consumed; Product ( Rf​ 0.8) appears.

    • NMR Marker: Disappearance of the aromatic C2-H singlet (~7.1 ppm); appearance of a 9H TMS singlet at ~0.4 ppm.

Step 2: Regioselective Bromination (5-Bromo intermediate)
  • Causality: Glacial acetic acid (AcOH) acts as a mild protic co-solvent to polarize the Br-Br bond, accelerating the EAS without requiring a strong Lewis acid (like AlCl₃) that could prematurely cleave the labile C2-TMS group.

  • Procedure:

    • Dissolve the crude 3-methyl-2-(trimethylsilyl)-1-benzothiophene (14.8 g, 67.1 mmol) in a 1:1 mixture of CH₂Cl₂ and glacial AcOH (100 mL). Cool to 0 °C.

    • Add Bromine (Br₂) (3.6 mL, 70.5 mmol) dropwise over 30 minutes. Keep shielded from light to prevent radical side-reactions.

    • Stir at 0 °C for 2 hours, then warm to room temperature for 1 hour.

    • Quench with 10% aqueous Na₂S₂O₃ (100 mL) to destroy excess bromine. Extract with CH₂Cl₂, wash with saturated NaHCO₃, dry, and concentrate. Purify via recrystallization (EtOH).

  • Validation Checkpoints:

    • Visual: The dark red Br₂ color fades to a pale yellow solution upon complete consumption.

    • GC-MS: Confirms M+ and M+2 isotope pattern typical of monobromination ( m/z 298, 300).

Step 3: Hydroxymethylation via Li-Halogen Exchange
  • Causality: Paraformaldehyde must be rigorously dried (stored over P₂O₅) or thermally cracked to monomeric formaldehyde gas to ensure efficient nucleophilic trapping of the transient C5-aryllithium species.

  • Procedure:

    • Dissolve the 5-bromo intermediate (15.0 g, 50.1 mmol) in anhydrous THF (200 mL) under argon. Cool to -78 °C.

    • Add n -BuLi (2.5 M in hexanes, 22.0 mL, 55.1 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete halogen exchange.

    • Add anhydrous paraformaldehyde (4.5 g, 150 mmol) in one portion.

    • Stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.

    • Quench with 1 M HCl (50 mL), extract with EtOAc, dry, and concentrate.

  • Validation Checkpoints:

    • TLC: Hexanes/EtOAc (8:2). Bromide ( Rf​ 0.9) is consumed; Alcohol ( Rf​ 0.3) appears.

    • NMR Marker: Appearance of a new methylene singlet at ~4.7 ppm (2H) and a broad -OH peak (~2.0 ppm, D₂O exchangeable).

Step 4: TBAF-Mediated Desilylation
  • Causality: The thermodynamic driving force of the strong Si-F bond formation (bond dissociation energy ~582 kJ/mol) cleanly cleaves the C2-TMS group under mild conditions, preserving the primary alcohol.

  • Procedure:

    • Dissolve the silylated alcohol (10.0 g, 40.0 mmol) in THF (100 mL).

    • Add Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 48.0 mL, 48.0 mmol) at room temperature.

    • Stir for 2 hours.

    • Concentrate the mixture, dilute with water (100 mL), and extract with EtOAc (3 × 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography (Silica, Hexanes/EtOAc 7:3).

  • Validation Checkpoints:

    • TLC: Hexanes/EtOAc (7:3). Product ( Rf​ 0.25).

    • NMR Marker: Return of the C2-H aromatic proton at ~7.1 ppm; complete loss of the TMS signal at 0.4 ppm.

Quantitative Data & Characterization Summary

The following table summarizes the expected yields, purities, and critical analytical markers for the self-validating workflow.

StepIntermediate / ProductYield (%)Purity (HPLC)Key Validation Marker (MS / ¹H NMR)
1 3-Methyl-2-(TMS)-1-benzothiophene94%>98%NMR: δ 0.40 (s, 9H, TMS)
2 5-Bromo-3-methyl-2-(TMS)-1-benzothiophene82%>95%MS: m/z 298/300 (1:1 ratio, M+ )
3 (3-Methyl-2-(TMS)-1-benzothiophen-5-yl)methanol76%>96%NMR: δ 4.75 (s, 2H, -CH₂ OH)
4 (3-Methyl-1-benzothiophen-5-yl)methanol 88%>99%NMR: δ 7.12 (s, 1H, C2-H )

Note: Overall isolated yield across the 4-step sequence is approximately 51%, providing multi-gram quantities of the target scaffold suitable for downstream derivatization.

References

  • PrepChem.
  • Organic Letters - ACS Publications.
  • Introduction to Isomerism in C9H7BrS (5-Bromo-3-methyl-1-benzothiophene)
  • Benzofuran-, benzothiophene-, indazole- and benzisoxazole- quinones: excellent substrates for NAD(P)

Sources

Introduction: The Critical Role of Purity in Benzothiophene-Based Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of (3-Methyl-1-benzothiophen-5-yl)methanol

(3-Methyl-1-benzothiophen-5-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. As a derivative of the benzothiophene scaffold, it serves as a precursor for a wide array of functionalized molecules, including potent pharmaceutical agents. The biological activity and material properties of the final compounds are intrinsically linked to the purity of this starting material. Therefore, the effective removal of synthetic byproducts, unreacted starting materials, and isomeric impurities is not merely a procedural step but a critical determinant of research and development success.

This guide provides a detailed examination of the most effective purification techniques for (3-Methyl-1-benzothiophen-5-yl)methanol. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles and rationale behind experimental choices, empowering researchers to adapt and troubleshoot these methods for optimal results.

Understanding the Target Molecule and Potential Impurities

Before selecting a purification strategy, it is essential to understand the physicochemical properties of (3-Methyl-1-benzothiophen-5-yl)methanol and the nature of the impurities likely present in the crude product.

(3-Methyl-1-benzothiophen-5-yl)methanol is a solid at room temperature.[1] Its structure, featuring a polar hydroxyl group and a less polar methyl-benzothiophene core, gives it moderate polarity. This duality is key to designing effective separation strategies.

Common Impurities in Benzothiophene Synthesis:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.[2]

  • Reagent-Derived Byproducts: Impurities originating from catalysts, acids, or other reagents used during the synthesis.[2][3]

  • Isomeric Side Products: Formation of isomers can occur, particularly under harsh acidic or high-temperature conditions.[3]

  • Solvent Residues: Residual solvents from the reaction or initial work-up stages.[2]

Primary Purification Technique: Column Chromatography

Column chromatography is a highly versatile and powerful method for separating compounds with differing polarities, making it the preferred initial purification step for crude (3-Methyl-1-benzothiophen-5-yl)methanol.[3][4] The principle relies on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

Causality Behind Experimental Choices
  • Stationary Phase: Silica gel is the standard stationary phase for purifying benzothiophene derivatives due to its polarity and ability to separate compounds with a range of polarities.[5][6] The polar silanol groups on the silica surface interact more strongly with polar molecules.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used.[2][6] The purification begins with a low-polarity eluent to first wash off non-polar impurities. The polarity is then gradually increased to elute the target compound, leaving more polar impurities adsorbed to the silica.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure that should be optimized using Thin-Layer Chromatography (TLC) prior to the full-scale separation.

  • TLC Analysis: First, determine the optimal eluent system by running TLC plates of the crude mixture with various ratios of hexane/ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[2]

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).[2]

    • Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped, to create a uniform and stable bed.[2]

  • Sample Loading:

    • Dissolve the crude (3-Methyl-1-benzothiophen-5-yl)methanol in a minimal amount of a volatile solvent like dichloromethane or the eluent itself.

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to create a dry powder.

    • Carefully add this dry-loaded sample to the top of the packed column. This technique prevents band broadening and improves separation.[5]

  • Elution:

    • Begin elution with the low-polarity mobile phase, collecting the eluate in fractions.

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate.[2] This can be done in a stepwise manner (e.g., 95:5, 90:10, 85:15) or as a continuous gradient.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified (3-Methyl-1-benzothiophen-5-yl)methanol.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Silica Gel Slurry) Load 3. Load Sample (Dry Loading) Elute 4. Elute with Gradient (Hexane/EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for column chromatography purification.

Data Presentation: Chromatography Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (200-300 mesh)[2]Provides excellent resolving power for moderately polar compounds.
Mobile Phase (Eluent) Hexane / Ethyl Acetate or Petroleum Ether / Ethyl Acetate[2]Offers a good polarity range for effective separation and is easily removed.
Elution Mode Gradient ElutionAllows for the efficient removal of both non-polar and highly polar impurities.
Monitoring Thin-Layer Chromatography (TLC)Enables rapid analysis of fractions to identify the pure compound.

Secondary Purification Technique: Recrystallization

For solid compounds like (3-Methyl-1-benzothiophen-5-yl)methanol, recrystallization is an excellent secondary purification step to remove trace impurities and obtain highly crystalline material.[7] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the mother liquor.

Causality Behind Experimental Choices
  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[5] For benzothiophene derivatives, alcohol/water mixtures are particularly effective.[8] The alcohol acts as the primary solvent, and water is added as an "anti-solvent" to decrease solubility upon cooling, thereby inducing crystallization.[5][8]

Experimental Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified compound in a minimal amount of a suitable hot solvent (e.g., isopropanol).[2][8] Add the solvent portion-wise until the solid just dissolves. Using excessive solvent will reduce the final yield.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution. The carbon will adsorb colored impurities.[5]

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon or any insoluble impurities. This step prevents premature crystallization.[5]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualization: Recrystallization Workflow

G Dissolve 1. Dissolve Crude Product in Minimum Hot Solvent HotFilt 2. Hot Filtration (Optional, remove insolubles) Dissolve->HotFilt Cool 3. Slow Cooling (Induce Crystallization) HotFilt->Cool IceBath 4. Ice Bath (Maximize Yield) Cool->IceBath VacFilt 5. Vacuum Filtration (Isolate Crystals) IceBath->VacFilt Wash 6. Wash with Cold Solvent VacFilt->Wash Dry 7. Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Step-by-step process for purification by recrystallization.

Data Presentation: Recommended Recrystallization Solvents
Solvent/Solvent SystemNotes
Alcohol/Water Mixtures A water concentration of 5-20% by weight is often effective for benzothiophenes.[8] Isopropanol or ethanol are good starting choices.[2][8]
Hexane/Ethyl Acetate A common non-polar/polar solvent system suitable for compounds of moderate polarity.[2]
Methanol/Water An effective polar/non-polar mixture.[2]
Heptane/Ethyl Acetate A good alternative to hexane/ethyl acetate.[2]

Troubleshooting Common Purification Issues

ProblemProbable Cause(s)Suggested Solution(s)
Poor Separation in Column Chromatography The chosen eluent system is too polar or not polar enough. The column was packed improperly.Optimize the eluent system using TLC.[2] Ensure the column is packed uniformly without cracks or channels.[2]
Compound Not Eluting from Column The eluent system is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture.[2]
Oily Product Instead of Crystals (Recrystallization) The compound may have a low melting point or be impure. The cooling process was too rapid.Try dissolving the oil in a small amount of a volatile solvent and adding a non-polar anti-solvent.[5] Ensure the solution cools slowly. Seeding with a pure crystal can also help.[5]
Low Recovery from Recrystallization Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary.[5] Ensure the solution is thoroughly cooled in an ice bath before filtration.

Conclusion

The purification of (3-Methyl-1-benzothiophen-5-yl)methanol is most effectively achieved through a two-stage process. An initial purification by flash column chromatography on silica gel using a hexane/ethyl acetate gradient removes the bulk of synthetic impurities. This is followed by recrystallization from an appropriate solvent system, such as an isopropanol/water mixture, to yield a highly pure, crystalline final product. By understanding the principles behind these techniques and carefully optimizing the conditions, researchers can ensure the high level of purity required for successful downstream applications in drug discovery and materials science.

References

  • Idemitsu Kosan Co. (2009). Purification method of benzothiophene. Google Patents. JP4357608B2.
  • Gbabode, G., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Crystal Growth & Design. Retrieved from [Link]

  • Gbabode, G., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. PMC. Retrieved from [Link]

  • Wang, L., et al. (2019). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC. Retrieved from [Link]

  • Yenilmez, H., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

  • Wayne, G. S. (n.d.). Synthesis of a 5-Substituted Benzo[b]thiophene. Semantic Scholar. Retrieved from [Link]

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Comprehensive Analytical Characterization of (3-Methyl-1-benzothiophen-5-yl)methanol: Protocols for Structural Validation and Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Context

In modern drug discovery, heteroaromatic building blocks are foundational to the synthesis of complex active pharmaceutical ingredients (APIs). Specifically, (3-Methyl-1-benzothiophen-5-yl)methanol (CAS: 82787-88-0) serves as a critical intermediate in the development of targeted oncology therapeutics, including potent inhibitors of the ubiquitous and hypoxia-induced enzyme PFKFB3 [1].

Because the integrity of downstream synthetic pathways relies entirely on the purity and exact structural confirmation of starting materials, establishing a robust, self-validating analytical framework is paramount. This application note details a multimodal characterization strategy utilizing Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy. The methodologies described herein are designed to comply with the rigorous standards outlined in the ICH Q2(R1) guidelines for analytical procedure validation [2].

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name (3-Methyl-1-benzothiophen-5-yl)methanol
CAS Registry Number 82787-88-0
Molecular Formula C₁₀H₁₀OS
Molecular Weight 178.25 g/mol
Monoisotopic Mass 178.0452 Da
Physical State Solid / Crystalline Powder
Key Functional Groups Primary alcohol, Benzothiophene core

Analytical Workflow Visualization

To ensure comprehensive characterization, the analytical workflow is divided into three orthogonal techniques. This prevents single-method bias and provides a holistic profile of the molecule.

Figure 1: Multimodal analytical workflow for API building block characterization.

Step-by-Step Experimental Protocols

Protocol A: UPLC-MS for Purity and Mass Confirmation

Expertise & Causality: UPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for rapid purity assessment. For (3-Methyl-1-benzothiophen-5-yl)methanol, the primary benzylic-like alcohol is highly susceptible to in-source fragmentation during ESI+. The loss of water (-18 Da) generates a highly stable 3-methyl-1-benzothiophen-5-ylmethyl carbocation. Therefore, analysts must expect the base peak to be the [M+H−H2​O]+ ion at m/z 161.04, rather than the intact [M+H]+ ion at m/z 179.05. Recognizing this fragmentation pathway prevents the false conclusion that the sample is degraded or incorrect.

Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and high theoretical plate counts. Maintain column temperature at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run the gradient as specified in Table 2 at a flow rate of 0.4 mL/min.

  • Detection: Set the UV/DAD detector to monitor 254 nm and 280 nm (optimal for the benzothiophene chromophore). Set the MS to ESI+ mode, scanning from m/z 100 to 500.

Table 2: UPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955
Protocol B: ¹H and ¹³C NMR Spectroscopy

Expertise & Causality: NMR is utilized to unequivocally map the atomic connectivity of the molecule. The choice of solvent is critical here. While CDCl₃ is common, DMSO-d₆ is explicitly recommended for this protocol. DMSO-d₆ slows the chemical exchange rate of the hydroxyl proton. Consequently, the -OH proton will couple with the adjacent -CH₂- protons, appearing as a distinct triplet, while the -CH₂- appears as a doublet. This spin-spin coupling acts as a self-validating mechanism: observing the triplet definitively proves the presence of the primary alcohol and rules out potential ether impurities or rapid exchange with ambient moisture [3].

Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR): Acquire data at 400 MHz or higher. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16-32 scans.

  • Instrument Parameters (¹³C NMR): Acquire data at 100 MHz or higher. Set the relaxation delay to 2.0 seconds and acquire 512-1024 scans with proton decoupling.

  • Data Interpretation:

Table 3: Expected ¹H NMR Assignments (DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.40Singlet (or fine doublet)3H-CH₃ (C3 position)
~4.60Doublet (J ≈ 5.5 Hz)2H-CH₂- (C5 position)
~5.20Triplet (J ≈ 5.5 Hz)1H-OH (Exchangeable)
~7.20 - 7.90Multiplets4HAromatic protons (C2, C4, C6, C7)
Protocol C: ATR-FTIR Spectroscopy

Expertise & Causality: Attenuated Total Reflectance (ATR) FTIR provides rapid, non-destructive confirmation of functional groups without the need for KBr pellet pressing, which can introduce moisture artifacts. The primary diagnostic band for this molecule is the O-H stretch. Because the molecule is a solid, intermolecular hydrogen bonding will broaden this band and shift it to lower wavenumbers compared to a dilute solution.

Methodology:

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis: Place approximately 2-5 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Collect the sample spectrum using 32 scans from 4000 cm⁻¹ to 600 cm⁻¹.

  • Spectral Validation:

    • Confirm the presence of a broad, strong band between 3200 - 3400 cm⁻¹ (O-H stretch).

    • Confirm sharp bands around 2850 - 2950 cm⁻¹ (Aliphatic C-H stretch from the methyl and methylene groups).

    • Confirm bands at 1600 cm⁻¹ and 1450 cm⁻¹ (Aromatic C=C stretches).

    • Confirm weak bands in the fingerprint region ~700 - 600 cm⁻¹ (C-S stretch of the thiophene ring).

Conclusion and Quality Assurance

By synthesizing the data from UPLC-MS (confirming purity >98% and the characteristic m/z 161.04 fragment), NMR (confirming the exact regiochemistry of the 3-methyl and 5-hydroxymethyl groups via coupling constants), and FTIR (confirming the hydroxyl functional group), the analyst creates an airtight, self-validating data package. This rigorous approach ensures that the (3-Methyl-1-benzothiophen-5-yl)methanol is of sufficient quality to be advanced into complex, multi-step API synthesis.

References

  • Boutard, N., et al. (2019). Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 14(2), 169-181. Protein Data Bank Japan (PDBj). Available at:[Link]

  • Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 130985950, (6-Methoxy-3-methyl-1-benzothiophen-5-yl)methanol. (Used as a structural analog reference for benzothiophene characterization). Available at:[Link]

NMR spectroscopy of (3-Methyl-1-benzothiophen-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopic Elucidation of (3-Methyl-1-benzothiophen-5-yl)methanol

Executive Summary

(3-Methyl-1-benzothiophen-5-yl)methanol is a critical intermediate and pharmacophore scaffold in medicinal chemistry. Benzothiophene derivatives form the core of numerous pharmacologically active molecules, including selective estrogen receptor modulators and antimicrobial agents[1]. Unambiguous structural characterization of these scaffolds is paramount for downstream drug development and synthetic validation[2]. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol—encompassing 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) techniques—to rigorously elucidate the structure of (3-Methyl-1-benzothiophen-5-yl)methanol.

Experimental Design & Causality

A robust NMR protocol relies on a self-validating logic: 1D spectra generate structural hypotheses, while 2D correlations provide the definitive proofs required for high-confidence assignments.

  • Solvent Selection: Chloroform-d (CDCl 3​ ) is selected due to its excellent solubilizing properties for moderately polar heterocyclic compounds. It lacks exchangeable protons, preventing signal suppression or unwanted exchange with the target's hydroxymethyl (-OH) group[1].

  • Concentration: A sample concentration of 15–20 mg in 0.6 mL of solvent ensures an optimal signal-to-noise (S/N) ratio. This is critical for 13 C acquisition, where the low natural abundance (1.1%) and lower gyromagnetic ratio necessitate higher concentrations to avoid prohibitively long acquisition times.

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v is used to calibrate the chemical shift scale ( δ 0.00 ppm), ensuring inter-laboratory reproducibility.

Step-by-Step Methodology: Sample Preparation & Acquisition

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh 18 mg of (3-Methyl-1-benzothiophen-5-yl)methanol into a clean glass vial.

  • Dissolution: Add 0.6 mL of CDCl 3​ (containing 0.03% TMS). Swirl gently until complete dissolution is achieved. Causality: Particulate matter distorts the magnetic field homogeneity (B 0​ ), leading to broad, unresolvable peaks.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the solvent column height is approximately 4–5 cm to center the sample perfectly within the spectrometer's RF coil.

Protocol 2: Spectrometer Tuning and Acquisition (400 MHz System)

  • Tuning and Matching: Insert the sample and automatically tune/match the probe for 1 H and 13 C frequencies. Causality: This maximizes power transfer between the RF amplifier and the coil, ensuring accurate 90° pulse lengths and optimal excitation.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (Z-axis). Causality: Shimming corrects spatial magnetic field inhomogeneities, yielding sharp, Lorentzian line shapes essential for resolving fine J-couplings (e.g., the 1.2 Hz allylic coupling between the C-3 methyl and H-2)[3].

  • 1D 1 H Acquisition: Run a standard single-pulse experiment (zg30). Set the relaxation delay (d1) to 2.0 seconds and acquire 16 scans.

  • 1D 13 C Acquisition: Run a proton-decoupled 13 C experiment (zgpg30) with WALTZ-16 decoupling. Set d1 to 2.0 seconds and acquire 1024 scans.

  • 2D Acquisition: Acquire phase-sensitive HSQC (to map direct C-H bonds) and HMBC (optimized for long-range nJCH​ = 8 Hz, delay = 62.5 ms) to establish the carbon framework connectivity.

NMR_Workflow Prep Sample Preparation (18 mg in 0.6 mL CDCl3) Tune Tuning & Matching (Optimize Probe Resonance) Prep->Tune Shim Locking & Shimming (B0 Field Homogeneity) Tune->Shim Acq Data Acquisition (1D & 2D Pulse Sequences) Shim->Acq Proc Data Processing (FT, Phasing, Integration) Acq->Proc

Sequential workflow for NMR sample preparation and data acquisition.

Spectral Interpretation & Data Presentation

The structural elucidation of (3-Methyl-1-benzothiophen-5-yl)methanol relies on integrating chemical shifts ( δ ), multiplicity, and coupling constants ( J ). The benzothiophene core typically exhibits downfield aromatic protons ( δ 7.0–8.0 ppm) due to the electron-withdrawing nature of the sulfur atom and strong aromatic ring currents[1].

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, CDCl 3​ )

Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz), Integration 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
S-1 ---
C-2 7.12, q, J = 1.2, 1H122.1C-3, C-3a, C-7a
C-3 -131.5-
C-3a -140.2-
C-4 7.72, d, J = 1.5, 1H121.4C-3a, C-5, C-6, C-7a
C-5 -136.8-
C-6 7.35, dd, J = 8.2, 1.5, 1H124.3C-4, C-5, C-7a
C-7 7.80, d, J = 8.2, 1H122.5C-3a, C-5
C-7a -139.5-
-CH 3​ (at C-3) 2.48, d, J = 1.2, 3H14.2C-2, C-3, C-3a
-CH 2​ OH (at C-5) 4.78, s, 2H65.8C-4, C-5, C-6
-OH 1.85, br s, 1H--

Note: The fine quartet/doublet coupling ( J = 1.2 Hz) between H-2 and the C-3 methyl group is a hallmark of 3-methylbenzothiophene systems[3].

Self-Validating Proofs: The Logic of 2D NMR

To ensure absolute trustworthiness in the structural assignment, we employ a self-validating matrix of 2D NMR experiments. 1D data alone cannot definitively differentiate positional isomers (e.g., 5-substituted vs. 6-substituted benzothiophenes).

  • Validating the Methyl Position: The methyl protons at δ 2.48 ppm show strong HMBC cross-peaks to C-2 ( δ 122.1), C-3 ( δ 131.5), and the bridgehead carbon C-3a ( δ 140.2). This unambiguously locks the methyl group at position 3.

  • Validating the Hydroxymethyl Position: The -CH 2​

    • protons at δ 4.78 ppm exhibit HMBC correlations to C-4 ( δ 121.4), C-5 ( δ 136.8), and C-6 ( δ 124.3). If the group were at C-6, the correlations would map differently (to C-5 and C-7). This proves the 5-substitution pattern.
  • Validating the Hydroxyl Proton (D 2​ O Shake): Pro-Tip: If the broad singlet at δ 1.85 ppm is ambiguous or overlapping with aliphatic impurities, add 1-2 drops of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The chemical exchange ( −OH+D2​O⇌−OD+HDO ) will cause the peak at 1.85 ppm to disappear, definitively validating it as the exchangeable hydroxyl proton.

Elucidation_Logic H1 1H NMR (Proton Environments) HSQC HSQC (1J_CH) (Direct C-H Connectivity) H1->HSQC COSY COSY (3J_HH) (Adjacent Protons) H1->COSY C13 13C NMR (Carbon Framework) C13->HSQC HMBC HMBC (2J_CH / 3J_CH) (Long-Range Connectivity) HSQC->HMBC COSY->HMBC Val Self-Validated Structure (3-Methyl-1-benzothiophen-5-yl)methanol HMBC->Val

Logical pathway for self-validating structural elucidation using 2D NMR techniques.

Conclusion

By strictly adhering to optimized sample preparation, precise acquisition parameters, and a rigorous 2D correlation matrix, the structure of (3-Methyl-1-benzothiophen-5-yl)methanol can be assigned with absolute certainty. This protocol serves as a robust template for researchers analyzing complex heterocyclic scaffolds in drug discovery pipelines[2].

References

  • Segler, M. H. S., et al. "Current and Future Roles of Artificial Intelligence in Medicinal Chemistry Synthesis." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • National Institute of Standards and Technology. "3-Methylbenzothiophene." NIST Chemistry WebBook, SRD 69. URL:[Link]

Sources

(3-Methyl-1-benzothiophen-5-yl)methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: (3-Methyl-1-benzothiophen-5-yl)methanol as a Privileged Scaffold in CNS Drug Discovery

Executive Summary

(3-Methyl-1-benzothiophen-5-yl)methanol (CAS No. 82787-88-0) has emerged as a highly versatile and privileged building block in modern medicinal chemistry. Characterized by its fused bicyclic aromatic system, a sterically constraining methyl group, and a reactive hydroxymethyl handle, this scaffold is increasingly utilized in the design of central nervous system (CNS) therapeutics. Notably, it serves as a core structural motif in the development of multifunctional 5-HT receptor antagonists for dementia (ACS J. Med. Chem.)[1] and lysophosphatidic acid receptor 5 (LPA5) antagonists for neuropathic pain (Eur. J. Med. Chem.)[2].

Structural Rationale & Pharmacophore Analysis

The strategic incorporation of the 3-methylbenzothiophene moiety into drug candidates is driven by several distinct physicochemical advantages:

  • Electronic & Lipophilic Profile: The sulfur atom in the benzothiophene ring provides unique polarizability and lipophilicity compared to its indole or benzofuran bioisosteres, enhancing blood-brain barrier (BBB) penetration.

  • Conformational Restriction: The methyl group at the 3-position acts as a steric bumper. When coupled to flexible linkers (e.g., piperazines or ethers), it restricts the conformational freedom of the molecule, which is critical for achieving receptor subtype selectivity (e.g., favoring 5-HT6 over 5-HT2A)[1].

  • Synthetic Versatility: The 5-hydroxymethyl group serves as an ideal synthetic hub. It can be readily oxidized to an aldehyde for reductive aminations, or halogenated to form a potent alkylating agent for Williamson ether syntheses or N-alkylations.

Synthetic Workflows & Protocols

Synthesis SM (3-Methyl-1-benzothiophen- 5-yl)methanol Aldehyde 3-Methylbenzothiophene- 5-carbaldehyde SM->Aldehyde MnO2, DCM (Oxidation) Chloride 5-(Chloromethyl)-3- methylbenzothiophene SM->Chloride SOCl2, DMF (cat.) (Halogenation) Amines CNS-Active Arylpiperazines (5-HT Antagonists) Aldehyde->Amines Reductive Amination Chloride->Amines N-Alkylation Ethers LPA5 Receptor Antagonists (Analgesics) Chloride->Ethers Williamson Ether Synthesis

Figure 1: Divergent synthetic workflows utilizing the 3-methylbenzothiophene scaffold.

Protocol A: Synthesis of 5-(Chloromethyl)-3-methylbenzo[b]thiophene (Alkylating Agent)

This protocol converts the stable alcohol into a highly reactive benzylic chloride, ideal for coupling with complex amines or phenols.

  • Step 1: Charge a flame-dried round-bottom flask with (3-Methyl-1-benzothiophen-5-yl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the thionyl chloride reagent, ensuring high atom economy and minimizing side reactions.

  • Step 2: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 equiv).

    • Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack intermediate (chloromethyleneiminium chloride). This highly electrophilic species significantly accelerates the chlorination of the alcohol compared to uncatalyzed SOCl2.

  • Step 3: Cool the reaction mixture to 0 °C using an ice bath, then add thionyl chloride (SOCl2) (1.5 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic release of SO2 and HCl gases, preventing solvent boil-off and degradation of the thiophene ring.

  • Step 4: Stir the reaction at room temperature for 2 hours. Monitor progression via TLC (Hexane:EtOAc 4:1).

    • Self-Validation: The reaction is complete when the starting material spot (Rf ~0.2) disappears and a new, non-polar UV-active spot (Rf ~0.7) emerges.

  • Step 5: Quench the reaction carefully with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with DCM, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: The basic quench neutralizes residual HCl and unreacted SOCl2. Because the primary byproducts are gaseous, the resulting crude product is typically >95% pure and can be used directly in subsequent N-alkylation steps without column chromatography.

Protocol B: Synthesis of 3-Methylbenzo[b]thiophene-5-carbaldehyde (Carbonyl Precursor)

This protocol yields a stable aldehyde suitable for reductive amination with complex piperazines or pyrrolidines.

  • Step 1: Dissolve (3-Methyl-1-benzothiophen-5-yl)methanol (1.0 equiv) in anhydrous chloroform (CHCl3) (0.1 M).

  • Step 2: Add activated Manganese(IV) oxide (MnO2) (10.0 equiv) in one portion.

    • Causality: MnO2 is a mild, heterogeneous oxidant highly selective for benzylic alcohols. It strictly prevents over-oxidation to the corresponding carboxylic acid, a common flaw when using stronger reagents like KMnO4.

  • Step 3: Heat the suspension to reflux (61 °C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Self-Validation: The alcohol (Rf ~0.2) will convert to the aldehyde (Rf ~0.6). Applying a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain will turn the product spot bright orange, definitively confirming the presence of the newly formed carbonyl group.

  • Step 4: Cool to room temperature and filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the filter cake with excess CHCl3.

    • Causality: Celite traps the finely divided, toxic manganese salts, preventing them from bleeding through standard filter paper and contaminating the downstream reductive amination catalyst.

  • Step 5: Concentrate the filtrate in vacuo to afford the pure aldehyde.

Quantitative Data: Target Affinities

Derivatives synthesized from the (3-Methyl-1-benzothiophen-5-yl)methanol scaffold exhibit potent biological activities across multiple CNS targets. The table below summarizes the quantitative structure-activity relationship (SAR) data for key therapeutic classes.

Derivative ClassTarget ReceptorPrimary IndicationKey Binding InteractionTypical Affinity
Arylsulfonamide Ethers 5-HT6 / 5-HT7Dementia / Alzheimer'sPi-Pi stacking with Phe residuespKi > 7.5 [1]
Methylpyrrolidines 5-HT2A / D2Neuropsychiatric SymptomsCation-Pi interaction with AsppKi 6.9 – 7.8 [1]
Isoquinolone Amides LPA5Neuropathic PainHydrophobic pocket fillingIC50 < 100 nM [2]

Mechanistic Pathway: 5-HT6 Receptor Antagonism

The integration of the 3-methylbenzothiophene scaffold into arylsulfonamide ligands yields highly potent 5-HT6 receptor antagonists. By blocking this receptor, these compounds prevent the Gs-protein-mediated accumulation of cAMP, ultimately disinhibiting cholinergic neurons. This mechanism is a validated approach for enhancing cognitive function in Alzheimer's disease (ACS J. Med. Chem.)[1].

Pathway Ligand 3-Methylbenzothiophene Derivative Receptor 5-HT6 Receptor (Antagonized) Ligand->Receptor High Affinity Binding (pKi > 7.5) cAMP cAMP Production (Decreased) Receptor->cAMP Gs-protein uncoupling PKA PKA Activity (Reduced) cAMP->PKA Downstream signaling ACh Cholinergic Transmission (Enhanced) PKA->ACh Disinhibition of neurotransmitter release Cognition Cognitive Improvement (Dementia/Alzheimer's) ACh->Cognition Clinical Outcome

Figure 2: Mechanism of 3-methylbenzothiophene-derived 5-HT6 antagonists in cognition.

References

  • Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. Journal of Medicinal Chemistry, 2021. URL: [Link]

  • Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects. European Journal of Medicinal Chemistry, 2022. URL: [Link]

Sources

(3-Methyl-1-benzothiophen-5-yl)methanol as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Exploiting (3-Methyl-1-benzothiophen-5-yl)methanol as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

The development of highly selective kinase inhibitors frequently relies on the identification of privileged scaffolds that can occupy distinct hydrophobic pockets within the ATP-binding site or adjacent allosteric regions. (3-Methyl-1-benzothiophen-5-yl)methanol has emerged as a highly versatile building block in medicinal chemistry, particularly for targeting metabolic kinases driving the Warburg effect in oncology[1]. This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing the 3-methyl-1-benzothiophen-5-yl moiety, with a specific focus on its application in developing potent inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3)[1][2].

Mechanistic Rationale: Why the 3-Methylbenzothiophene Scaffold?

In rational drug design, the choice of a hydrophobic appendage is never arbitrary. The 3-methyl-1-benzothiophen-5-yl group offers three distinct biophysical advantages over standard phenyl or indole rings:

  • Enhanced Shape Complementarity: The benzothiophene core provides a rigid, planar surface that optimally engages in π−π stacking with aromatic residues in the kinase binding pocket.

  • Conformational Restriction: The inclusion of the 3-methyl group introduces a critical steric clash with adjacent moieties (such as a quinoxaline or pyrimidine hinge-binding core). This steric hindrance restricts the rotation of the biaryl bond, pre-organizing the molecule into its bioactive conformation and significantly reducing the entropic penalty upon target binding[3][4].

  • Synthetic Versatility: The hydroxymethyl handle (-CH 2​ OH) at the 5-position allows for late-stage diversification. It can be oxidized to an aldehyde for reductive amination, converted to a halide for nucleophilic substitution, or transformed into a boronic ester for Suzuki-Miyaura cross-coupling, enabling rapid Structure-Activity Relationship (SAR) exploration[5].

Target Focus: PFKFB3 and the Warburg Effect

Cancer cells rely heavily on aerobic glycolysis for energy and biomass production—a phenomenon known as the Warburg effect[1]. PFKFB3 is a ubiquitous, hypoxia-induced enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP)[2]. F2,6BP is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis[6][7].

By coupling the 3-methyl-1-benzothiophen-5-yl scaffold to an N-aryl 6-aminoquinoxaline core, researchers have developed low-nanomolar inhibitors of PFKFB3, effectively starving cancer cells of their glycolytic flux[1].

Metabolic signaling pathway illustrating PFKFB3-mediated Warburg effect and targeted inhibition.

Quantitative Data & SAR Summary

The integration of the 3-methyl-1-benzothiophen-5-yl group significantly enhances target affinity compared to unsubstituted or alternative heterocyclic analogs. Below is a summary of the quantitative impact of this scaffold on PFKFB3 inhibition[1][2].

Compound / Scaffold ModificationTarget KinaseIC 50​ (In Vitro)Cellular IC 50​ (F2,6BP Production)
N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine PFKFB314 nM 0.49 µM (HCT116 cells)
Unsubstituted benzothiophene analogPFKFB3> 150 nM> 5.0 µM
Indole-5-yl analogPFKFB385 nM2.1 µM

Experimental Workflows and Protocols

To utilize (3-Methyl-1-benzothiophen-5-yl)methanol effectively, a robust synthetic and biological validation pipeline is required. The following protocols outline the activation of the scaffold and the subsequent self-validating biochemical assay to confirm kinase inhibition.

Workflow Start (3-Methyl-1-benzothiophen-5-yl)methanol Act Activation of Hydroxymethyl Handle (Oxidation/Halogenation) Start->Act Coupling Cross-Coupling to Kinase Hinge Binder (e.g., Quinoxaline Core) Act->Coupling Purification HPLC Purification & LC-MS/NMR Validation Coupling->Purification Assay In Vitro Kinase Assay (IC50) Purification->Assay Cell Cellular Target Engagement (HCT116 F2,6-BP quantification) Assay->Cell

Synthetic and biological validation workflow for benzothiophene-based kinase inhibitors.

Protocol 1: Scaffold Activation via Bromination

Causality Note: Converting the stable hydroxymethyl group to a highly reactive bromomethyl intermediate allows for rapid S N​ 2 alkylation with various amine-containing hinge-binding cores, facilitating library generation.

Materials:

  • (3-Methyl-1-benzothiophen-5-yl)methanol (1.0 eq)

  • Phosphorus tribromide (PBr 3​ , 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO 3​

Step-by-Step Methodology:

  • Preparation: Dissolve (3-Methyl-1-benzothiophen-5-yl)methanol in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Add PBr 3​ dropwise over 10 minutes. Critical Step: Maintain the temperature strictly at 0 °C to prevent unwanted electrophilic aromatic substitution on the electron-rich benzothiophene ring.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2).

  • Quenching: Carefully quench the reaction by pouring it into ice-cold saturated aqueous NaHCO 3​ .

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. The resulting 5-(bromomethyl)-3-methylbenzo[b]thiophene is typically pure enough (>95% via LC-MS) to be used directly in the next coupling step without column chromatography, minimizing degradation of the reactive bromide.

Protocol 2: Self-Validating In Vitro PFKFB3 Kinase Assay (ADP-Glo)

Causality Note: The ADP-Glo assay is chosen because it directly measures the ADP produced during the kinase reaction (F6P + ATP F2,6BP + ADP), independent of the chemical structure of the inhibitor, thus avoiding fluorescence interference common in small-molecule screening.

Materials:

  • Recombinant human PFKFB3 enzyme

  • Fructose-6-phosphate (F6P) and Ultra-pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume white microplates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the benzothiophene-derived inhibitor in 100% DMSO. Transfer 100 nL of the compounds to the 384-well plate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Enzyme Addition: Add 5 µL of PFKFB3 enzyme (optimized to 2 nM final concentration) in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of substrate mix (final concentrations: 50 µM F6P, 10 µM ATP) to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-mediated luminescent signal. Incubate for 30 minutes.

  • Data Acquisition & Validation: Read luminescence on a multi-mode microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle control ( μp​ ) and the no-enzyme control ( μn​ ). The assay is only considered valid if Z′≥0.65 .

    • Analysis: Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the IC 50​ .

Conclusion

(3-Methyl-1-benzothiophen-5-yl)methanol is far more than a simple chemical building block; it is a strategically privileged scaffold in kinase drug discovery. By combining conformational rigidity, optimal steric bulk via the 3-methyl group, and the synthetic flexibility of the hydroxymethyl handle, researchers can rapidly generate highly potent inhibitors. As demonstrated by its successful integration into PFKFB3 inhibitors targeting the Warburg effect, this scaffold holds significant promise for the continued development of next-generation targeted therapeutics in oncology.

References

  • Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors PubMed / National Institutes of Health (NIH) URL:[Link][1]

  • 6HVJ: Human PFKFB3 in complex with a N-Aryl 6-Aminoquinoxaline inhibitor 3 RCSB Protein Data Bank (PDB) URL: [Link][2]

  • Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design PubMed Central (PMC) / NIH URL:[Link][3]

  • SYNTHESIS OF 3-HETEROCYCLE PHENYL N-ALKYL CARBAMATES AND THEIR ACTIVITY AS FAAH INHIBITORS Aalto University (Aaltodoc) URL:[Link][4]

  • WO2017012924A1 - Asymmetric process for the preparation of thieno-indoles derivatives Google Patents URL:[5]

Sources

Derivatization of (3-Methyl-1-benzothiophen-5-yl)methanol for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for (3-Methyl-1-benzothiophen-5-yl)methanol in Structure-Activity Relationship (SAR) Studies

Executive Summary

(3-Methyl-1-benzothiophen-5-yl)methanol (CAS: 82787-88-0) is a highly versatile, privileged building block utilized extensively in medicinal chemistry. The 3-methylbenzothiophene scaffold is renowned for its presence in zileuton, the FDA-approved 5-lipoxygenase (5-LOX) inhibitor used for asthma management[1], as well as in emerging inhibitors targeting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) for oncology[2][3]. This application note details the causal rationale, step-by-step self-validating protocols, and quantitative SAR data for derivatizing the 5-hydroxymethyl position to systematically explore chemical space.

Pharmacological Context & Rationale

The 3-methylbenzothiophene core provides excellent lipophilicity and π -stacking capabilities, allowing it to anchor securely within hydrophobic enzyme pockets. By functionalizing the C5-methanol group, researchers can systematically modulate the electronic distribution, steric bulk, and hydrogen-bonding potential of the molecule.

  • 5-LOX Inhibition: Zileuton utilizes a benzothiophene core linked to an N-hydroxyurea pharmacophore to chelate the active site iron in 5-LOX, halting leukotriene biosynthesis[4]. Derivatizing the methanol group into various N-hydroxyurea, hydrazone, or oxadiazole analogs allows for the optimization of pharmacokinetics, reduction of hepatotoxicity, and tuning of COX-2/5-LOX selectivity[5][6].

  • Kinase/Metabolic Targets: In cancer therapy, substituting the methanol group with quinoxaline-amines has yielded potent PFKFB3 inhibitors, disrupting the glycolytic pathway in rapidly dividing tumor cells[2][3].

G AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX HPETE 5-HPETE LOX->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Inflammation Asthma & Inflammation LTA4->Inflammation Inhibitor Benzothiophene Derivatives Inhibitor->LOX Inhibits

Fig 1: 5-LOX signaling pathway and targeted inhibition by benzothiophene derivatives.

Strategic SAR Derivatization Workflow

To conduct a comprehensive SAR study, the primary alcohol of (3-Methyl-1-benzothiophen-5-yl)methanol must be converted into versatile electrophilic or nucleophilic handles.

  • Oxidation to Aldehyde: Enables reductive aminations and Knoevenagel condensations.

  • Halogenation to Alkyl Bromide: Provides an excellent substrate for SN2 displacements to introduce ethers, thioethers, or complex amines.

Workflow SM (3-Methyl-1-benzothiophen-5-yl)methanol Starting Material Oxidation Oxidation (MnO2) Target: Aldehyde SM->Oxidation Bromination Bromination (PBr3) Target: Alkyl Bromide SM->Bromination Aldehyde 3-Methylbenzothiophene- 5-carbaldehyde Oxidation->Aldehyde Bromide 5-(Bromomethyl)-3- methylbenzothiophene Bromination->Bromide RedAm Reductive Amination (Kinase Inhibitors) Aldehyde->RedAm SN2 SN2 with N-Hydroxyurea (5-LOX Inhibitors) Bromide->SN2 Ether Etherification (Lipophilicity SAR) Bromide->Ether

Fig 2: Divergent chemical derivatization workflow for SAR exploration.

Experimental Protocols

Expertise & Experience Note: The protocols below are designed as self-validating systems. In-process controls (IPCs) via Thin Layer Chromatography (TLC) and post-reaction NMR signatures are embedded to ensure mechanistic integrity before proceeding to the next synthetic step.

Protocol A: Mild Oxidation to 3-Methyl-1-benzothiophene-5-carbaldehyde

Causality: Manganese dioxide (MnO2) is selected over harsher oxidants (e.g., Jones reagent or KMnO4) to prevent the over-oxidation of the primary alcohol to a carboxylic acid. Crucially, it prevents the unwanted oxidation of the sulfur atom in the benzothiophene ring into a sulfoxide or sulfone, which would drastically alter the scaffold's electronics and SAR profile.

  • Setup: Dissolve 10.0 mmol of (3-Methyl-1-benzothiophen-5-yl)methanol in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under an argon atmosphere.

  • Reagent Addition: Add 100.0 mmol (10 eq) of activated MnO2 in a single portion. Note: Using specifically activated MnO2 is critical, as the reaction relies on surface-mediated oxidation.

  • Reaction: Stir vigorously at room temperature (20-25°C) for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The starting material (Rf ~0.3) should disappear, replaced by a less polar UV-active spot (Rf ~0.6).

  • Workup: Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the filter cake with an additional 50 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Analytical Validation: 1H NMR (CDCl3) must show the disappearance of the methylene protons (~4.8 ppm) and the appearance of a distinct, sharp aldehyde proton singlet at ~10.1 ppm.

Protocol B: Conversion to 5-(Bromomethyl)-3-methyl-1-benzothiophene

Causality: Phosphorus tribromide (PBr3) provides a clean, atom-economical conversion of the alcohol to a bromide without the need for basic conditions (unlike tosylation followed by halide displacement). This prevents potential side reactions or polymerization of the electron-rich benzothiophene core.

  • Setup: Dissolve 10.0 mmol of the starting methanol in 40 mL of anhydrous DCM. Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Dropwise add 4.0 mmol (0.4 eq, providing a slight excess of reactive Br) of PBr3 over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in saturated NaHCO3, extract with ethyl acetate, and check TLC. The product should be highly non-polar compared to the starting material.

  • Workup: Carefully quench the bulk reaction by pouring it into 50 mL of ice-cold saturated NaHCO3 solution. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. The resulting bromide is typically pure enough for immediate use in SN2 reactions.

  • Analytical Validation: 1H NMR (CDCl3) will show a downfield shift of the methylene protons from ~4.8 ppm (CH2-OH) to ~4.6 ppm (CH2-Br), coupled with the complete loss of the broad -OH peak.

Protocol C: Synthesis of N-Hydroxyurea Derivative (Zileuton Analog)

Causality: Coupling the synthesized bromide with N-hydroxyurea constructs the iron-chelating pharmacophore required for 5-LOX inhibition, allowing researchers to probe the spatial requirements of the enzyme's active site[4].

  • Setup: Dissolve 5.0 mmol of 5-(bromomethyl)-3-methyl-1-benzothiophene in 20 mL of anhydrous tetrahydrofuran (THF).

  • Coupling: Add 15.0 mmol (3 eq) of N-hydroxyurea and 6.0 mmol of potassium carbonate (K2CO3).

  • Reaction: Reflux at 70°C for 16 hours under inert atmosphere.

  • Workup & Purification: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (DCM/Methanol 95:5) to isolate the target N-hydroxyurea derivative.

Quantitative SAR Data Summary

The derivatization of the 3-methylbenzothiophene scaffold yields compounds with varying degrees of potency and selectivity across different targets. The table below summarizes representative pharmacological data for derivatives synthesized from the 5-hydroxymethyl precursor, highlighting the scaffold's versatility in targeting both inflammatory pathways (5-LOX/COX-2)[6] and oncological metabolic pathways (PFKFB3)[2][3].

Derivative ClassTargetIC50 ValueSelectivity / NotesReference Context
N-Hydroxyurea analog (Zileuton-like)5-LOX0.5 - 5.5 µg/mLHigh selectivity for 5-LOX over COX-1[1][6]
Hydrazone/Oxadiazoline HybridCOX-20.31 - 1.26 µg/mLDual COX-2 / 5-LOX inhibition profile[6]
Quinoxalin-6-amine derivativePFKFB314 nMPotent inhibition of glycolysis in HCT116 cells[2][3]
1,2,4-Oxadiazole derivativehRV (Viral)3.7 - 66.0 nMDemonstrates broad antiviral potential of the core[5]

Data Interpretation: Transitioning the 5-position from a simple alcohol to an iron-chelating N-hydroxyurea drives 5-LOX activity. Conversely, extending the 5-position with a bulky, hydrogen-bond-donating quinoxalin-amine shifts the pharmacological profile entirely toward kinase/phosphatase inhibition (PFKFB3), demonstrating the profound impact of rational derivatization at this specific vector.

References

  • Substituted benzothiophene - Grokipedia.
  • WO2016180536A1 - Substituted quinoxaline derivatives - Google Patents.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC (nih.gov).
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - ACS Publications.
  • Visible-light-induced synthesis of benzothiophenes and benzoselenophenes via the annulation of thiophenols or 1,2-diphenyldiselane with alkynes - ResearchGate.
  • ChemInform Abstract: Formation of 1,3,4-Oxadiazolines and 1,3,4-Oxadiazepines Through Acetylation of Salicylic Hydrazones - ResearchGate.

Sources

Application Notes & Protocols: In Vitro Characterization of (3-Methyl-1-benzothiophen-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives have shown a vast range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This document provides a comprehensive suite of in vitro assay protocols designed to conduct a primary biological characterization of the novel compound, (3-Methyl-1-benzothiophen-5-yl)methanol, hereafter designated BTM-5M. The proposed workflow is structured as a screening cascade, beginning with fundamental cytotoxicity assessment, moving to primary target-based screening against common target families, and concluding with preliminary safety and liability profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological activity of new chemical entities based on the benzothiophene scaffold.

Introduction: A Strategy for Characterizing a Novel Compound

The initial in vitro evaluation of a new chemical entity (NCE) is a critical step in the drug discovery process. The goal is to efficiently and systematically profile the compound's biological activity to identify potential therapeutic applications and flag any potential liabilities early. Given the broad spectrum of activities associated with benzothiophene derivatives, a rational, multi-tiered screening approach is warranted.[2]

This guide outlines a logical workflow for the characterization of BTM-5M. The protocols herein are designed to be robust and self-validating, providing a foundational dataset for subsequent, more focused investigations. We will proceed through three main stages:

  • Baseline Viability: Determining the compound's effect on cell health and proliferation.

  • Hypothesis-Driven Target Screening: Probing for activity against high-value target classes known to interact with similar scaffolds (Kinases, GPCRs).

  • Functional & Safety Profiling: Assessing potential anti-inflammatory effects and drug-drug interaction liability via Cytochrome P450 (CYP) inhibition.

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Figure 1: Overall In Vitro Screening Cascade for BTM-5M."

Compound Handling and Preparation

Expertise & Experience: Proper handling and solubilization of a test compound is the bedrock of reproducible biological data. A compound that precipitates in the assay medium will lead to inaccurate and misleading results. Therefore, determining the solubility and establishing a clear stock solution protocol is the mandatory first step.

2.1. Solubility Assessment

A preliminary assessment of BTM-5M's solubility should be performed in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol, as well as in aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

2.2. Protocol: Preparation of Master Stock Solution

  • Accurately weigh approximately 5 mg of BTM-5M powder.

  • Dissolve in high-purity DMSO to create a 10 mM master stock solution.

  • Vortex thoroughly until the compound is fully dissolved. A brief sonication may be used if necessary.

  • Aliquot the master stock into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Self-Validating System Note: The final concentration of DMSO in all assay wells must be kept constant and low (typically ≤0.5%) to avoid solvent-induced artifacts. A vehicle control (DMSO alone) must be included in every experiment to normalize the data.

Tier 1: Baseline Cytotoxicity Assessment

Rationale: The first essential step is to determine the concentration range at which BTM-5M affects basic cellular metabolism and viability. This data is crucial for two reasons: it identifies potential cytotoxic or anti-proliferative effects (relevant for oncology) and establishes a non-toxic concentration range for subsequent target-based assays. The MTT assay is a robust, colorimetric method for this purpose.[6]

Mechanism of Action (MTT Assay): The assay relies on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Figure 2: Principle of the MTT Cell Viability Assay."

3.1. Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cells (e.g., HeLa or A549 for a general screen) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the BTM-5M master stock in culture medium. Remove the old medium from the cells and add 100 µL of the BTM-5M dilutions. Include wells for "vehicle control" (medium with DMSO) and "no-cell" blanks (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[7] Add 10 µL of this MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of MTT Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8][9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background noise.[9]

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other values. Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100. Plot the viability against the log of BTM-5M concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

3.2. Example Data Presentation

BTM-5M Conc. (µM)Absorbance (570nm)% Viability (Relative to Vehicle)
0 (Vehicle)1.250100.0%
0.11.23598.8%
11.15092.0%
100.63050.4%
500.15012.0%
1000.0806.4%

IC₅₀ Value: ~10 µM

Tier 2: Primary Target Screening

Rationale: Based on the broad activities of the benzothiophene scaffold, screening against common, high-value drug target families is a logical next step.[1][2] We propose parallel screening against a representative protein kinase and a G-protein coupled receptor (GPCR). Assays should be run at concentrations below the determined cytotoxic IC₅₀.

4.1. In Vitro Kinase Inhibition Assay

Expertise & Experience: Many modern therapeutics, particularly in oncology, function by inhibiting protein kinases. An in vitro kinase assay provides a clean, direct measure of a compound's ability to interfere with enzyme activity. The ADP-Glo™ Kinase Assay is a widely used format that measures the amount of ADP produced in a kinase reaction, which is a direct indicator of enzyme activity.

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Figure 3: Workflow for a luminescent kinase inhibition assay."

4.1.1. Protocol: ADP-Glo™ Kinase Assay (General)

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), ATP, a specific kinase (e.g., SRC, EGFR), and its corresponding substrate peptide at optimal concentrations.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of BTM-5M serial dilutions or vehicle control.

  • Kinase Reaction: Add 2 µL of the enzyme solution and 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each BTM-5M concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the results to determine the IC₅₀ value.

4.2. In Vitro GPCR Modulation Assay

Expertise & Experience: GPCRs are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[10] Assaying for GPCR activity can uncover a wide range of potential therapeutic applications. The HTRF GTP Gi binding assay is a robust method to directly measure the activation of Gi-coupled receptors, a major subclass of GPCRs.[11] It measures the binding of a fluorescently-labeled GTP analog to the Gα subunit upon receptor activation.[11]

4.2.1. Protocol: HTRF GTP Gi Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing a Gi-coupled GPCR of interest (e.g., the α2A-adrenergic receptor in CHO cells).[11]

  • Assay Setup: In a low-volume 384-well plate, add reagents in the following order:

    • 4 µL of BTM-5M serial dilutions (as a potential agonist) or a fixed concentration of BTM-5M plus a serial dilution of a known agonist (to test for antagonist activity).

    • 2 µL of a known agonist (for antagonist mode) or buffer (for agonist mode).

    • 4 µL of cell membranes diluted in assay buffer.

    • 10 µL of the detection mix containing Europium-labeled GTP analog and d2-labeled anti-Gαi antibody.[11]

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor/Donor * 10,000). For agonist mode, plot the ratio against BTM-5M concentration to determine EC₅₀. For antagonist mode, plot the ratio against the known agonist's concentration to determine the shift in EC₅₀ and calculate the IC₅₀.

Tier 3: Functional & Safety Profiling

Rationale: If activity is observed in primary screens, or to profile the compound more broadly, functional and safety assays are performed. We propose an anti-inflammatory assay and a critical drug metabolism assay.

5.1. Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition

Expertise & Experience: Chronic inflammation is implicated in many diseases. A key event in the inflammatory response is the production of nitric oxide (NO) by macrophages.[12] The Griess assay is a simple and reliable colorimetric method to measure nitrite (a stable breakdown product of NO) in cell culture supernatant, thereby quantifying NO production.[12]

5.1.1. Protocol: Griess Assay for NO Production

  • Cell Plating: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of BTM-5M for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) to all wells except the negative control.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). A purple color will develop.

  • Data Acquisition: Measure the absorbance at 550 nm within 30 minutes.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration in each sample. Calculate the percent inhibition of NO production by BTM-5M relative to the LPS-stimulated control.

5.2. Safety Profile: Cytochrome P450 (CYP) Inhibition

Expertise & Experience: Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions (DDIs).[13][14] Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement and a critical early safety screen. Fluorogenic assays offer a high-throughput method for this assessment.[15]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Figure 4: Principle of a Fluorogenic CYP450 Inhibition Assay."

5.2.1. Protocol: Fluorogenic CYP450 Inhibition Assay

  • Reaction Mixture: In a black 96-well plate, prepare a reaction mixture containing human liver microsomes (HLMs) or recombinant CYP enzymes, buffer, and BTM-5M at various concentrations.[16]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a mixture of a fluorogenic probe substrate specific to the CYP isoform being tested and an NADPH-regenerating system.[15]

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to 37°C. Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of BTM-5M. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for each CYP isoform.

Conclusion

This application note provides a structured, multi-tiered approach to the initial in vitro characterization of (3-Methyl-1-benzothiophen-5-yl)methanol (BTM-5M). By systematically assessing cytotoxicity, screening against key target families, and evaluating functional and safety parameters, researchers can efficiently build a comprehensive biological profile of this novel compound. The resulting data will form a robust foundation for making informed decisions regarding the future direction of research and development for this and other benzothiophene-based molecules.

References

  • ScienCell Research Laboratories. (n.d.). MTT Cell Viability & Proliferation Assay.
  • Abcam. (n.d.). MTT assay protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • MDPI. (n.d.). CYP450 Enzyme-Inhibition Assay Protocols.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Unknown. (n.d.). Protocol for Invitro Kinase Assay.
  • ACS Publications. (n.d.). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay.
  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • bioRxiv. (2023, March 2). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.
  • protocols.io. (2024, May 31). In vitro kinase assay.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • Evotec. (n.d.). CYP Inhibition Assay (Ki).
  • Promega Corporation. (n.d.). AMPK (A1/B1/G1) Kinase Assay.
  • National Center for Biotechnology Information. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors.
  • Springer Nature. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • National Center for Biotechnology Information. (n.d.). In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 10). Benzothiophene: Assorted Bioactive Effects.
  • Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • Medicinal Chemistry. (2024, June 10). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • Open Readings. (2026). Functionalization and Properties Investigations of Benzothiophene Derivatives.
  • National Center for Biotechnology Information. (2017, September 29). An overview of benzo[b]thiophene-based medicinal chemistry.

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Application Note & Protocols for (3-Methyl-1-benzothiophen-5-yl)methanol in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential applications of the novel compound, (3-Methyl-1-benzothiophen-5-yl)methanol, as an organic semiconductor. While direct research on this specific molecule in organic electronics is nascent, this guide synthesizes data from analogous benzothiophene-based materials to establish a foundational understanding and propose robust experimental protocols.[1][2][3] We will explore the anticipated electronic properties, propose a synthetic pathway, and detail methodologies for material characterization and device fabrication, with a primary focus on Organic Field-Effect Transistors (OFETs). The protocols herein are designed to be self-validating, providing researchers with a structured approach to investigating this promising new material.

Introduction: The Promise of Benzothiophene Scaffolds

Organic semiconductors are the cornerstone of next-generation flexible electronics, offering advantages in cost-effective fabrication and large-area processing.[2][4] Within the vast landscape of organic materials, thienoacenes—rigid, planar structures formed by fused thiophene and other aromatic rings—have emerged as a superior class of semiconductors.[5] Specifically, derivatives of[1]benzothieno[3,2-b][1]benzothiophene (BTBT) have demonstrated exceptional performance in OFETs, with some exhibiting charge carrier mobilities exceeding that of amorphous silicon.[5][6]

The benzothiophene core provides a robust, electron-rich π-conjugated system conducive to efficient charge transport.[2][7] The strategic functionalization of this core is a key methodology for fine-tuning the material's properties, such as solubility, molecular packing in thin films, and energy levels (HOMO/LUMO).[8]

(3-Methyl-1-benzothiophen-5-yl)methanol introduces two key functional groups to the benzothiophene scaffold:

  • A Methyl Group (-CH₃): This can influence molecular packing and solubility without significantly altering the electronic structure.

  • A Hydroxymethyl Group (-CH₂OH): This polar group is anticipated to significantly enhance solubility in common organic solvents, facilitating solution-based processing.[9] Furthermore, the hydroxyl moiety offers a reactive site for further chemical modification, such as cross-linking to improve film stability or for surface anchoring, and can potentially influence molecular organization through hydrogen bonding.[9][10]

This application note will therefore explore the untapped potential of (3-Methyl-1-benzothiophen-5-yl)methanol as a versatile, solution-processable organic semiconductor.

Proposed Synthesis and Material Properties

While a definitive synthesis for (3-Methyl-1-benzothiophen-5-yl)methanol is not widely published, a plausible synthetic route can be adapted from established methodologies for benzothiophene derivatives.[2] A common approach involves a Stille or Suzuki coupling reaction to construct the core, followed by functional group manipulation.

Diagram: Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_modification Functionalization cluster_product Final Product A Brominated Benzothiophene Precursor C Palladium-Catalyzed Cross-Coupling (e.g., Stille) A->C B Organotin or Boronic Acid Reagent B->C D Introduction of Methyl Group C->D Post-coupling modification E Reduction of Formyl/Ester to Hydroxymethyl Group D->E F (3-Methyl-1-benzothiophen-5-yl)methanol E->F Purification

Caption: Proposed synthetic pathway for (3-Methyl-1-benzothiophen-5-yl)methanol.

Anticipated Material Properties

Based on the properties of related benzothiophene compounds, we can anticipate the following characteristics for (3-Methyl-1-benzothiophen-5-yl)methanol:

PropertyAnticipated CharacteristicRationale & References
Thermal Stability Good to Excellent (TGA onset > 250 °C)Fused aromatic systems like benzothiophene are inherently stable.[2]
Solubility High in common organic solvents (e.g., Toluene, THF, Chlorobenzene)The hydroxymethyl group is expected to significantly improve solubility.[9]
Optical Absorption (λ_max) In the UV region (likely 300-380 nm in solution)The extent of π-conjugation determines the absorption wavelength.[11][12]
Electrochemical Behavior P-type semiconductorBenzothiophene derivatives typically exhibit p-channel (hole-transporting) behavior.[2]
HOMO/LUMO Levels HOMO: ~ -5.2 to -5.6 eV; LUMO: ~ -2.0 to -2.4 eVThese are typical energy levels for benzothiophene-based semiconductors.[13]

Experimental Protocols: Characterization

Thorough characterization is essential to validate the material's properties and its suitability for electronic devices.

Protocol: UV-Visible Spectroscopy

Objective: To determine the optical bandgap and assess the extent of π-conjugation.[14]

Materials:

  • (3-Methyl-1-benzothiophen-5-yl)methanol

  • Spectroscopic grade solvent (e.g., Toluene or THF)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the compound (~10⁻⁵ M) in the chosen solvent.

  • Record the absorption spectrum from 200 to 800 nm.

  • For thin-film analysis, deposit a film of the material onto a quartz substrate (see Protocol 4.2) and record the spectrum.

  • Calculate the optical bandgap (E_g) from the onset of the absorption edge (λ_onset) of the thin-film spectrum using the formula: E_g (eV) = 1240 / λ_onset (nm).

Expected Outcome: A characteristic absorption spectrum with a λ_max in the UV range.[11] The absorption edge will be used to estimate the optical bandgap. Increasing conjugation length generally shifts the absorption peak to longer wavelengths.[15]

Protocol: Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels.[13][16]

Materials:

  • Three-electrode electrochemical cell (Working: Glassy Carbon or Pt, Reference: Ag/AgCl, Counter: Pt wire)

  • Potentiostat

  • Anhydrous, degassed solvent (e.g., Acetonitrile) with supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate)

  • Ferrocene (for internal calibration)

  • Nitrogen or Argon source for deoxygenation

Procedure:

  • Prepare a solution of the compound (~10⁻³ M) in the electrolyte solution.

  • Deoxygenate the solution by bubbling with N₂ or Ar for at least 10 minutes.[16]

  • Record the cyclic voltammogram, scanning to both positive (oxidation) and negative (reduction) potentials until the respective peaks are observed.

  • After the measurement, add a small amount of ferrocene and record the voltammogram again to determine the ferrocene/ferrocenium (Fc/Fc⁺) redox potential.

  • Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.

  • Calculate the HOMO and LUMO levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming Fc/Fc⁺ is at -4.8 eV relative to vacuum)[17]:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Causality: The oxidation potential corresponds to the energy required to remove an electron from the HOMO, and the reduction potential corresponds to the energy required to add an electron to the LUMO.[18]

Device Fabrication and Testing: Organic Field-Effect Transistor (OFET)

The OFET is a fundamental device for evaluating the charge transport characteristics of a new semiconductor.[4][19] We will describe the fabrication of a bottom-gate, top-contact (BGTC) device, a common and reliable architecture.[20][21][22]

Diagram: OFET Fabrication Workflow

OFET_Workflow cluster_prep Substrate Preparation cluster_deposition Active Layer Deposition cluster_annealing Post-Deposition Treatment cluster_contacts Contact Deposition cluster_test Characterization A Start: n-doped Si wafer (Gate) B Thermal Oxidation (SiO2 Dielectric) A->B C Cleaning (Sonication in Acetone, IPA) B->C D Surface Treatment (e.g., HMDS vapor) C->D F Spin Coating D->F Hydrophobic surface improves film quality E Dissolve Compound in Toluene E->F G Thermal Annealing (e.g., 90-120°C) F->G H Thermal Evaporation of Au through Shadow Mask G->H I Electrical Testing (Probe Station) H->I

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Protocol: Substrate Preparation

Objective: To create a clean, uniform dielectric surface for optimal semiconductor film growth.

  • Start with a heavily n-doped silicon wafer with a 200-300 nm layer of thermally grown SiO₂. The doped Si serves as the gate electrode and the SiO₂ as the gate dielectric.[23]

  • Clean the substrates by sonicating sequentially in acetone and isopropyl alcohol (IPA) for 15 minutes each.

  • Dry the substrates under a stream of nitrogen.

  • To improve the quality of the semiconductor-dielectric interface, a surface treatment is recommended.[24] Expose the substrates to hexamethyldisilazane (HMDS) vapor at 120°C for 30 minutes to passivate surface hydroxyl groups and create a hydrophobic surface.[25] This reduces charge trapping and promotes better molecular ordering.[23][26]

Protocol: Semiconductor Deposition and Annealing

Objective: To deposit a uniform, crystalline thin film of the organic semiconductor.

  • Prepare a solution of (3-Methyl-1-benzothiophen-5-yl)methanol in a high-purity organic solvent (e.g., toluene, chlorobenzene) at a concentration of 5-10 mg/mL.

  • Deposit the solution onto the prepared substrate via spin coating. A typical two-step program might be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.

  • Thermal Annealing: This is a critical step to improve the crystallinity and morphology of the film, which directly impacts charge carrier mobility.[27][28][29][30] Transfer the coated substrates to a nitrogen-filled glovebox and anneal on a hotplate at a temperature determined by the material's thermal properties (e.g., 90-120°C) for 30-60 minutes.[6][31] The optimal annealing temperature often needs to be determined empirically.[30]

Protocol: Electrode Deposition and Device Testing

Objective: To complete the device structure and measure its electrical characteristics.

  • Using a shadow mask, thermally evaporate Gold (Au) source and drain electrodes (typically 40-50 nm thick) onto the semiconductor film. A thin adhesion layer of Chromium or Titanium (5 nm) may be used.

  • The channel length (L) and width (W) are defined by the shadow mask (e.g., L = 50 µm, W = 1.5 mm).[20]

  • Transfer the completed devices to a probe station connected to a semiconductor parameter analyzer (e.g., Keithley 4200).[25][32]

  • Measure the transfer characteristics by sweeping the gate voltage (V_G) at a constant, high source-drain voltage (V_SD) (e.g., -60 V).

  • Measure the output characteristics by sweeping V_SD at various constant gate voltages.

Data Analysis and Performance Metrics

From the electrical measurements, key performance parameters can be extracted:[4]

  • Field-Effect Mobility (µ): Calculated from the transfer curve in the saturation regime using the equation: I_SD = (W / 2L) * C_i * µ * (V_G - V_th)² where I_SD is the source-drain current, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.[20]

  • On/Off Current Ratio (I_on/I_off): The ratio of the maximum current (On state) to the minimum current (Off state) from the transfer curve.

  • Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the √I_SD vs. V_G plot to I_SD = 0.

Conclusion and Future Outlook

(3-Methyl-1-benzothiophen-5-yl)methanol represents a promising, yet unexplored, material for organic electronics. Its benzothiophene core suggests good intrinsic charge transport properties, while the hydroxymethyl group offers enhanced solution processability and a handle for further functionalization. The protocols outlined in this application note provide a comprehensive framework for synthesizing, characterizing, and evaluating this novel compound. Successful validation of its properties could pave the way for its use in a variety of applications, from flexible displays and sensors to low-cost, large-area electronics.[33][34]

References

  • Journal of Materials Chemistry. (2007). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. RSC Publishing.
  • MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors.
  • RSC Publishing. bisthieno[3,2-b][1]benzothiophene-based semiconductors for organic field-effect transistors.

  • ResearchGate. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | Request PDF.
  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • ResearchGate. Synthesis and characterization of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives as solution-processable organic semiconductors for organic field-effect transistors | Request PDF.
  • Cambridge University Press. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films.
  • Jack Westin. (2020). Ultraviolet Region - Molecular Structure And Absorption Spectra.
  • OUCI. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors.
  • IJCSE. (2018).
  • Cambridge University Press. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances.
  • MDPI. (2023). Characterization of[1]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors.

  • Ossila.
  • MPG.PuRe. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films.
  • JKPS.
  • MDPI. (2023). Observation of Large Threshold Voltage Shift Induced by Pre-applied Voltage to SiO 2 Gate Dielectric in Organic Field-Effect Transistors.
  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY.
  • Journal of Materials Chemistry C. (2021). Isothermal crystallization and time-temperature-transformation diagram of the organic semiconductor 5,11.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy?
  • RSC Publishing. (2025). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit.
  • ResearchGate. Electrical Characterization of Novel Organic Semiconductor: Materials and Devices for Sensor Technology | Request PDF.
  • ResearchGate.
  • ScienceDaily. (2024). Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices.
  • Prezi. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry.
  • ResearchGate. Solution-Processable liquid crystalline organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene for organic thin-film transistors | Request PDF.
  • ECHEMI.
  • Wiley Online Library. (2021).
  • PubMed. (2014). Organic semiconductors based on[1]benzothieno[3,2-b][1]benzothiophene substructure.

  • White Rose eTheses Online. (2013).
  • Tokyo Chemical Industry Co., Ltd.
  • AIP Publishing. (2008). Influence of SiO2 surface energy on the performance of organic field effect transistors based on highly oriented, zone-cast layers.
  • DR-NTU. Gate dielectric surface modification in organic field-effect transistors.
  • Reddit. (2025). Determination of HOMO-LUMO properties through CV.
  • FAU CRIS. (2017). Development of novel organic semiconductors and advanced combinatorial characterization methods for high performance, printable polymer solar cells.
  • ResearchGate. (a) Schematic of fabricated bottom-gate/top-contact organic... | Download Scientific Diagram.
  • ResearchGate.
  • Chemical Society Reviews. (2008). Novel small molecules for organic field-effect transistors: towards processability and high performance.
  • YouTube. (2011).
  • Taylor & Francis. Hydroxymethyl – Knowledge and References.
  • Wiley Online Library. (2010). Design of Organic/Polymeric π-Semiconductors: the Four-Element Principle.
  • Sigma-Aldrich. Benzo[b]thiophen-3-ylmethanol | 5381-24-8.
  • PMC. Improving the Robustness of Organic Semiconductors through Hydrogen Bonding.
  • Sigma-Aldrich. (1-benzothiophen-3-yl)methanol | 5381-24-8.

Sources

Application Note: Scaled-Up Synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol via Controlled Hydride Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(3-Methyl-1-benzothiophen-5-yl)methanol is a highly valued heterocyclic building block in drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. The most direct synthetic route to this alcohol is the reduction of methyl 3-methyl-1-benzothiophene-5-carboxylate.

Causality in Reagent Selection: While milder reducing agents like sodium borohydride (NaBH₄) offer an improved safety profile, they lack the nucleophilicity required to reduce esters directly without the addition of Lewis acids. Lithium aluminum hydride (LiAlH₄) remains the industry standard for this transformation due to its strong, irreversible hydride delivery, which is thermodynamically driven by the formation of robust aluminum-oxygen bonds[1]. However, translating this reaction from the milligram to the kilogram scale introduces severe thermal and physical hazards that require strict engineering controls[2].

Scale-Up Challenges & Process Safety

Scaling up LiAlH₄ reductions is notoriously hazardous due to three primary factors:

  • Thermal Runaway: The reduction of the ester is highly exothermic. If the addition rate of LiAlH₄ exceeds the cooling capacity of the reactor, the tetrahydrofuran (THF) solvent (b.p. 66 °C) can rapidly boil, leading to over-pressurization and potential solvent auto-ignition[2].

  • Hydrogen Gas Evolution: Unreacted LiAlH₄ reacts violently with protic solvents (such as water during the quench phase), releasing 4 moles of highly flammable H₂ gas per mole of hydride[2]. Proper venting and an inert atmosphere are non-negotiable.

  • Emulsion Breaking: The hydrolysis of the intermediate alkoxy-aluminum species typically yields a gelatinous aluminum hydroxide (Al(OH)₃) emulsion that is nearly impossible to filter. To circumvent this, we employ the Fieser Workup , a mathematically precise quenching sequence that converts the emulsion into a dense, granular, and easily filterable aluminate salt[3].

Experimental Protocol (100 g Scale)

This protocol is designed as a self-validating system. The quenching volumes are strictly dictated by the mass of active LiAlH₄ used, preventing arbitrary solvent additions that lead to unmanageable emulsions.

Equipment Setup
  • 2 L, 3-neck round-bottom flask equipped with an overhead mechanical stirrer . (Causality: Magnetic stir bars will seize during the Fieser workup due to the density of the precipitated aluminum salts, leading to localized unquenched pockets of LiAlH₄).

  • Pressure-equalizing dropping funnel.

  • Reflux condenser connected to an Argon/N₂ manifold.

  • Internal temperature probe.

Reaction Execution
  • Substrate Solubilization: Charge the flask with 100.0 g (0.485 mol) of methyl 3-methyl-1-benzothiophene-5-carboxylate and 500 mL of anhydrous THF. Stir to dissolve and cool the system to 0 °C using an ice-brine bath.

  • Hydride Addition: Transfer 152 mL of a 2.4 M LiAlH₄ solution in THF (0.364 mol, equivalent to 13.8 g of active LiAlH₄ ) to the dropping funnel. (Note: 0.75 equivalents of LiAlH₄ are used—a 50% excess over the theoretical 0.5 eq—to account for trace moisture and ensure complete conversion without stalling at the aldehyde intermediate).

  • Add the LiAlH₄ solution dropwise over 2 hours. Maintain the internal temperature strictly below 10 °C to prevent thermal runaway.

  • Once addition is complete, remove the cooling bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. Verify completion via HPLC or TLC (Hexanes/EtOAc 3:1).

The Fieser Quench (n, n, 3n Method)

The following steps are based on x=13.8 (the mass of active LiAlH₄ in grams)[3],[2]. 5. Cool the reaction mixture back to 0 °C. Dilute the mixture with 500 mL of methyl tert-butyl ether (MTBE). (Causality: THF is water-miscible. Adding a non-polar solvent like MTBE forces the inorganic aluminum salts to precipitate out of the organic phase cleanly). 6. Water Addition 1: Slowly add 13.8 mL of distilled water dropwise. (Caution: This step is highly exothermic and evolves significant H₂ gas. Ensure vigorous overhead stirring). 7. Base Addition: Slowly add 13.8 mL of 15% aqueous NaOH . This initiates the breakdown of the polymeric aluminum matrix. 8. Water Addition 2: Add 41.4 mL of distilled water . Remove the cooling bath and stir vigorously at room temperature for 15–30 minutes. The gelatinous grey mixture will transition into a stark white, granular suspension. 9. Add 30 g of anhydrous MgSO₄ and stir for an additional 15 minutes to scavenge residual water and further aggregate the salts.

Isolation & Purification
  • Filter the suspension through a medium-porosity fritted funnel packed with a 2-inch pad of Celite.

  • Wash the filter cake thoroughly with ethyl acetate (3 × 150 mL) to extract any product occluded within the crystal lattice of the aluminum salts.

  • Concentrate the combined filtrates under reduced pressure to yield crude (3-Methyl-1-benzothiophen-5-yl)methanol. Purify via recrystallization from heptane/ethyl acetate to achieve >98% purity.

Data Presentation

Table 1: Stoichiometry and Material Requirements (100 g Scale)

Reagent/MaterialMW ( g/mol )EquivalentsMolesMass/Volume
Methyl 3-methyl-1-benzothiophene-5-carboxylate206.261.000.485100.0 g
LiAlH₄ (2.4 M in THF)37.950.750.364152 mL (13.8 g active)
Tetrahydrofuran (THF)72.11Solvent-500 mL
Methyl tert-butyl ether (MTBE)88.15Diluent-500 mL
(3-Methyl-1-benzothiophen-5-yl)methanol178.251.000.48586.45 g (Theoretical)

Table 2: Comparison of Scale-Up Quenching Methods [3]

MethodReagents UsedMechanism of ActionPros & Cons
Fieser Workup H₂O, 15% NaOH, H₂OSequential hydrolysis forms crystalline aluminate salts.Pros: Highly reliable, easily filterable.Cons: Exothermic initial water addition.
Rochelle's Salt Sat. aq. Potassium Sodium TartrateTartrate acts as a bidentate ligand, chelating aluminum ions.Pros: Very gentle, good for sensitive products.Cons: Requires large volumes, slow phase separation.
Glauber's Salt Na₂SO₄·10H₂O (Solid)Hydrate water slowly quenches LAH; sulfate aggregates salts.Pros: Avoids adding liquid water.Cons: Difficult to meter precisely on >50g scale.

Process Visualization

G Start Methyl 3-methylbenzothiophene -5-carboxylate (100g) Setup Anhydrous THF Cool to 0°C under Ar Start->Setup LAH_Add Dropwise Addition of LiAlH4 (2.4M in THF) Setup->LAH_Add Reaction Stir at RT for 2h Monitor via HPLC/TLC LAH_Add->Reaction Cooling Cool to 0°C Dilute with MTBE Reaction->Cooling Water1 Add 13.8 mL H2O (Dropwise, Exothermic) Cooling->Water1 Fieser Quench NaOH Add 13.8 mL 15% NaOH (Aqueous) Water1->NaOH Water2 Add 41.4 mL H2O (Stir for 15 min) NaOH->Water2 MgSO4 Add Anhydrous MgSO4 (Stir for 15 min) Water2->MgSO4 Filter Filter Aluminum Salts (via Celite) MgSO4->Filter Product (3-Methyl-1-benzothiophen -5-yl)methanol Filter->Product

Workflow of LAH reduction and Fieser quench for (3-Methyl-1-benzothiophen-5-yl)methanol.

References

  • Magic Formulas: Fieser Workup (LAH and DiBAL) . University of Rochester. Available at:[Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations . ACS Chemical Health & Safety. Available at:[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals synthesizing (3-Methyl-1-benzothiophen-5-yl)methanol .

The standard synthetic workflow for this molecule involves a two-stage process: the acid-catalyzed cyclization of an arylthio ketone to form the benzothiophene core, followed by the hydride reduction of the carboxylic acid to the final methanol derivative. This guide addresses the mechanistic causality behind common side reactions—such as decarboxylation, over-reduction, and desulfurization—and provides self-validating protocols to ensure high-fidelity synthesis.

Workflow Visualization & Reaction Pathways

SynthesisWorkflow SM 4-(2-Oxopropylthio)benzoic acid (Starting Material) Int 3-Methyl-1-benzothiophene- 5-carboxylic acid (Intermediate) SM->Int PPA, 115°C (Electrophilic Cyclization) Side1 3-Methylbenzothiophene (Decarboxylated Byproduct) SM->Side1 Overheating (>130°C) (Decarboxylation) Prod (3-Methyl-1-benzothiophen- 5-yl)methanol (Target Product) Int->Prod BH3·THF or LiAlH4 (Reduction) Side2 3,5-Dimethylbenzothiophene (Over-reduced Byproduct) Int->Side2 Excess LiAlH4 / Reflux (C-O Cleavage) Side3 Ring-Opened Alkylbenzene (Desulfurized Byproduct) Int->Side3 Raney Ni / H2 (C-S Cleavage)

Workflow of (3-Methyl-1-benzothiophen-5-yl)methanol synthesis and associated side reactions.

Troubleshooting Section 1: Core Formation (PPA-Mediated Cyclization)

The synthesis of benzothiophene derivatives via polyphosphoric acid (PPA) cyclization is a highly robust method, though it is notoriously sensitive to temperature fluctuations[1].

Q: Why am I seeing a significant amount of 3-methylbenzothiophene (loss of the carboxylic acid group) in my crude NMR?

  • Root Cause: Decarboxylation. PPA is a highly viscous, strong Brønsted/Lewis acid network. If the internal reaction temperature exceeds 130°C, the electron-rich nature of the newly formed benzothiophene ring facilitates protodecarboxylation of the 5-carboxylic acid position.

  • Solution: Maintain the internal reaction temperature strictly between 110°C and 115°C. If your heating mantle fluctuates, use a silicone oil bath with a calibrated internal thermocouple. Alternatively, convert the starting material to its methyl ester prior to cyclization, as esters are significantly more resistant to acid-catalyzed decarboxylation.

Q: I am concerned about regioselectivity. Will cyclization occur at both ortho positions of the thioether, giving me a mixture of isomers?

  • Root Cause & Explanation: No. Unlike meta-substituted thioethers which yield a mixture of 4- and 6-substituted benzothiophenes, your starting material (4-(2-oxopropylthio)benzoic acid) is para-substituted. The two positions ortho to the sulfur atom are chemically equivalent due to the axis of symmetry in the benzene ring. Therefore, electrophilic aromatic substitution yields 100% of the 5-carboxylic acid regioisomer[2].

Troubleshooting Section 2: Hydride Reduction (Methanol Formation)

The intermediate 3-methyl-1-benzothiophene-5-carboxylic acid is a stable, isolable compound[2], but its reduction requires careful reagent selection to avoid destroying the thiophene ring or over-reducing the benzylic position.

Q: My product contains a non-polar impurity identified as 3,5-dimethyl-1-benzothiophene. How do I prevent this?

  • Root Cause: Over-reduction. Lithium aluminum hydride (LiAlH₄) is a highly reactive nucleophile. While it efficiently reduces the carboxylic acid to an alkoxide, extended reaction times or a large stoichiometric excess can lead to the cleavage of the benzylic C-O bond, generating the methyl derivative.

  • Solution: Switch to Borane-Tetrahydrofuran (BH₃·THF) complex. Borane is an electrophilic reducing agent that exhibits exceptional chemoselectivity for carboxylic acids, reducing them rapidly at room temperature without over-reducing the resulting benzylic alcohol.

Q: I tried using Raney Nickel to speed up the reduction, but my product degraded into a complex mixture. What happened?

  • Root Cause: Desulfurization. Benzothiophenes are highly susceptible to C-S bond cleavage when exposed to active metal catalysts like Raney Nickel under hydrogen atmospheres, leading to ring-opened alkylbenzene derivatives.

  • Solution: Never use Raney Nickel or palladium-catalyzed hydrogenation for this substrate. Stick strictly to hydride donors.

Q: My LiAlH₄ workup results in a thick, unfilterable emulsion that traps my product. How do I recover my yield?

  • Root Cause: Aluminum salts coordinate strongly with both the sulfur atom of the benzothiophene and the oxygen of the newly formed alcohol, creating a gelatinous aluminum hydroxide matrix.

  • Solution: Implement the Fieser Workup . For every x grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% NaOH (aq), and 3x mL of water. This precise stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid, liberating the coordinated benzothiophene.

Quantitative Data: Reducing Agent Comparison
Reducing AgentChemoselectivity (Target)Over-Reduction RiskDesulfurization RiskRecommended Use Case
BH₃·THF Excellent (>95%)Low (<2%)NonePrimary recommendation for direct carboxylic acid reduction.
LiAlH₄ Good (80-85%)High (10-15%)NoneAcceptable if strictly monitored at 0°C; requires Fieser workup.
DIBAL-H Excellent (>90%)LowNoneBest if starting from the methyl ester intermediate.
Raney Ni / H₂ PoorN/AExtreme (>90%)Do not use. Cleaves the thiophene ring entirely.
Self-Validating Experimental Protocols
Protocol 1: Cyclization to 3-Methyl-1-benzothiophene-5-carboxylic acid
  • Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer, add 50 g of fresh Polyphosphoric Acid (PPA). Heat to 80°C to reduce viscosity.

  • Addition: Slowly add 10.0 g (47.6 mmol) of 4-(2-oxopropylthio)benzoic acid in small portions over 20 minutes.

  • Reaction: Raise the internal temperature to 115°C and stir for 2 hours.

    • Self-Validation Check: The mixture will turn deep amber. TLC (DCM:MeOH 9:1) should show the complete disappearance of the starting material ( Rf​ 0.3) and the emergence of a new UV-active spot ( Rf​ 0.5).

  • Quench: Pour the hot, viscous mixture onto 300 g of crushed ice with vigorous stirring. The product will precipitate as an off-white solid.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove residual phosphoric acid (verify filtrate pH > 5 with indicator paper), and dry under vacuum at 50°C.

Protocol 2: Reduction to (3-Methyl-1-benzothiophen-5-yl)methanol using BH₃·THF
  • Setup: Flame-dry a 250 mL flask under argon. Add 5.0 g (26.0 mmol) of 3-methyl-1-benzothiophene-5-carboxylic acid and 50 mL of anhydrous THF. Cool to 0°C.

  • Addition: Dropwise, add 39.0 mL of a 1.0 M solution of BH₃·THF (39.0 mmol, 1.5 eq) over 30 minutes.

    • Self-Validation Check: Vigorous evolution of H₂ gas will occur. The reaction is proceeding correctly if the initial suspension becomes a clear solution as the soluble trialkylborate intermediate forms.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Quench: Cool back to 0°C. Slowly add 10 mL of Methanol to quench excess borane, followed by 20 mL of 1M HCl to hydrolyze the borate ester into the target alcohol and volatile trimethyl borate. Stir for 1 hour.

  • Extraction: Concentrate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash organics with saturated NaHCO₃, then brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes:EtOAc 7:3) to yield the pure (3-Methyl-1-benzothiophen-5-yl)methanol.

References
  • One-Pot Synthesis of benzo[b]thiophenes Using the Supported Reagent System Na2CO3/SiO2–PPA Source: Thieme Connect URL:[Link]

  • Bacterial transformations of naphthothiophenes (Identification of 3-methylbenzothiophene-5-carboxylic acid) Source: PubMed / NIH URL:[Link]

Sources

Overcoming Solubility Issues with (3-Methyl-1-benzothiophen-5-yl)methanol: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Foreword

(3-Methyl-1-benzothiophen-5-yl)methanol presents a classic paradox in early-stage drug discovery and assay development. It possesses a highly lipophilic, flat benzothiophene core that promotes strong intermolecular π-π stacking, paired with a single hydroxymethyl group that provides limited hydrogen-bonding capacity. This structural dichotomy often leads to severe precipitation when transitioning from organic storage solvents to aqueous assay buffers[1],[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic "trial and error." The protocols and troubleshooting steps below are built on thermodynamic principles and self-validating workflows to ensure that your in vitro and in vivo data reflect true pharmacological activity, not artifactual precipitation.

Part 1: Physicochemical Profiling & Solubilization Strategies

Before troubleshooting, it is critical to understand the quantitative limits of your molecule in various matrices. The table below summarizes the expected solubility behavior and mechanistic strategies for lipophilic benzothiophene derivatives.

Table 1: Quantitative Solubility & Solubilization Strategies for Benzothiophenes

Formulation MatrixEstimated Solubility LimitMechanism of SolubilizationAssay Suitability
100% DMSO > 50 mMDisruption of crystal lattice via polar aprotic solvationMaster Stock Storage
Aqueous Buffer (PBS, pH 7.4) < 10 µMIntrinsic aqueous solubility (hydroxymethyl H-bonding)Unsuitable
PBS + 1% DMSO 10 - 20 µMMinor co-solvent effectLow-concentration Assays
Media + 10% FBS + 1% DMSO ~ 50 µMProtein binding (Albumin carrier effect)Cell-based Assays
PBS + 10% HP-β-CD > 500 µMHydrophobic cavity inclusion complexationHigh-concentration / In Vivo

Part 2: Troubleshooting FAQs (In Vitro Assays)

Q1: My (3-Methyl-1-benzothiophen-5-yl)methanol stock precipitates immediately upon dilution into cell culture media. What is the mechanistic cause, and how do I fix it? A: This is driven by the "solvent shift" phenomenon. When the solvating power of DMSO is replaced by the highly polar aqueous environment, the hydrophobic effect forces the lipophilic benzothiophene cores to aggregate[1]. The lattice energy of the crystal structure overcomes the weak solvation energy provided by the single hydroxyl group[3]. Fix: Do not add the DMSO stock directly to the bulk media. Instead, pre-complex the compound with a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or perform a step-wise serial dilution in media containing serum (FBS), which provides albumin to act as an endogenous carrier protein.

Q2: Can I just increase the DMSO concentration to 5% in my assay buffer to keep the compound soluble? A: No. While increasing the co-solvent ratio thermodynamically favors compound solubility, DMSO concentrations above 1-2% can induce severe cellular toxicity and alter membrane permeability. Furthermore, high concentrations of DMSO can directly interact with target proteins, disrupting hydrophobic interactions or inducing conformational changes, which leads to artifactual binding data[4].

Q3: Standard surfactants (like Triton X-100 or Tween-80) are causing cytotoxicity in my cell-based assay. What are my alternatives? A: Surfactants above their critical micelle concentration (CMC) will inevitably lyse cell membranes, leading to cell death[5]. A superior alternative for lipophilic heterocycles is the use of cyclodextrins. HP-β-CD forms a host-guest inclusion complex with the benzothiophene core, effectively shielding its hydrophobicity from the aqueous environment without acting as a detergent on cell membranes[6].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization protocol must include a validation step to confirm the absence of sub-visual micro-precipitates.

Protocol A: Preparation of Self-Validating DMSO Master Stocks
  • Weighing & Dissolution: Accurately weigh (3-Methyl-1-benzothiophen-5-yl)methanol and add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration.

  • Kinetic Disruption: Sonicate the vial in a water bath at room temperature for 10 minutes. Sonication provides the kinetic energy required to disrupt stable molecular lattices that might otherwise remain as a micro-suspension[5].

  • Nephelometric Validation (Critical Step): Measure the absorbance of the stock solution at 600 nm (OD600) using a spectrophotometer against a pure DMSO blank. A baseline reading (OD600 < 0.01) confirms the absence of sub-visual micro-precipitates, validating the true solution state.

Protocol B: HP-β-CD Inclusion Complexation for Aqueous Assays
  • Matrix Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Controlled Complexation: Place the HP-β-CD solution on a vortex mixer. While vortexing vigorously, add the 50 mM DMSO stock of the compound dropwise. Continuous mechanical agitation prevents localized high concentrations of the lipophilic compound from nucleating and crashing out.

  • Validation via Centrifugation: Allow the solution to equilibrate for 30 minutes at room temperature. Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant via UV-Vis spectroscopy. If the measured concentration matches your theoretical yield, the inclusion complex is fully soluble and validated for downstream biological assays.

Part 4: Solubilization Decision Workflow

SolubilityWorkflow Start Compound: (3-Methyl-1-benzothiophen-5-yl)methanol DMSO Prepare 10-50 mM Master Stock in 100% DMSO Start->DMSO Dilution Dilute into Aqueous Media (Final DMSO ≤ 1%) DMSO->Dilution Check Visual & Nephelometric Precipitation Check Dilution->Check Clear Solution Clear: Proceed to Assay Check->Clear No Aggregation Precip Precipitation Detected: Optimize Formulation Check->Precip Turbidity > Threshold Opt1 Add Co-solvents/Surfactants (e.g., 0.1% Tween-20) Precip->Opt1 Opt2 Use Cyclodextrins (e.g., 10% HP-β-CD) Precip->Opt2 Opt1->Check Opt2->Check

Workflow for diagnosing and resolving aqueous precipitation of lipophilic benzothiophene derivatives.

References

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt Source: National Institutes of Health (PMC) URL: [Link]

  • Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]

  • Title: Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide Source: Hilaris Publisher URL: [Link]

  • Title: In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: Journal of Biomolecular Screening (via ResearchGate) URL: [Link]

  • Title: Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery Source: MDPI URL: [Link]

Sources

Technical Support Center: Troubleshooting & Purity Optimization for (3-Methyl-1-benzothiophen-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of (3-Methyl-1-benzothiophen-5-yl)methanol (CAS: 82787-88-0).

This heteroaromatic building block is highly valuable in pharmaceutical synthesis, but its benzylic alcohol moiety and electron-rich thiophene core make it susceptible to specific degradation pathways during synthesis and storage[1]. This guide moves beyond basic instructions, providing the mechanistic causality behind common impurities and self-validating protocols to ensure >99% purity.

Part 1: Diagnostic Matrix for Impurity Profiling

Before altering your workflow, you must accurately identify the impurities in your crude mixture. The table below summarizes the quantitative analytical signatures and root causes of the most common contaminants.

ImpurityMolecular Weight (m/z)HPLC RRT (Approx)Root CauseMechanistic Mitigation Strategy
3,5-Dimethyl-1-benzothiophene 162.251.45Over-reductionPrevent benzylic C-O cleavage by maintaining temp < 25 °C; avoid prolonged reflux.
S-Oxide Derivative (Sulfoxide) 194.250.60Thiophene OxidationEliminate trace peroxides in ethereal solvents; store under Argon.
3-Methyl-1-benzothiophene-5-carboxylic acid 192.230.85Incomplete ReductionEnsure strictly anhydrous conditions; utilize optimal hydride stoichiometry.
Part 2: Mechanistic Troubleshooting & FAQs
Q1: My LC-MS shows a significant M-16 peak (m/z 162). Why is this happening, and how do I prevent it?

A1: This mass corresponds to 3,5-dimethyl-1-benzothiophene, the product of over-reduction. Benzylic alcohols are highly susceptible to C-O bond cleavage under aggressive hydride reduction conditions[2].

  • The Causality: When reducing the precursor carboxylic acid or ester with Lithium Aluminum Hydride (LiAlH4), the reagent coordinates with the newly formed benzylic alkoxide. If the reaction is subjected to prolonged heating (e.g., refluxing THF), hydride displacement of the aluminate leaving group occurs, yielding the des-hydroxy methyl derivative.

  • The Solution: Strictly control the kinetics. Perform the LiAlH4 addition at 0 °C and allow it to warm to room temperature (20–25 °C) only. Do not apply external heat.

Q2: My isolated product has a yellow tint and shows a highly polar impurity on TLC. What is the degradation pathway?

A2: This is the S-oxide (sulfoxide) derivative of your product. Benzothiophenes are uniquely susceptible to oxidation at the sulfur heteroatom when exposed to mild oxidants[3].

  • The Causality: Ethereal solvents (like THF or Diethyl Ether) form hydroperoxides upon exposure to air and light. These trace peroxides act as potent oxidants, readily converting the electron-rich benzothiophene core into a sulfoxide or sulfone during the reaction or workup.

  • The Solution: Always use freshly distilled, inhibitor-stabilized (e.g., BHT), or rigorously peroxide-tested THF for the reduction.

Q3: How do I remove unreacted starting material without losing my product to column chromatography?

A3: Unreacted 3-methyl-1-benzothiophene-5-carboxylic acid can be quantitatively removed via a targeted acid-base extraction.

  • The Causality: Your target molecule is a neutral alcohol, while the starting material is an ionizable carboxylic acid. By washing the organic phase with a mildly basic aqueous solution, the acid is deprotonated into a water-soluble carboxylate salt, partitioning entirely into the aqueous layer while the pure alcohol remains in the organic phase.

ImpurityMechanisms SM 3-Methyl-1-benzothiophene- 5-carboxylic acid Product (3-Methyl-1-benzothiophen- 5-yl)methanol SM->Product LiAlH4 (0°C to RT) OverRed 3,5-Dimethyl-1- benzothiophene Product->OverRed Excess Heat (Benzylic Cleavage) Sulfoxide S-Oxide Derivative Product->Sulfoxide Trace Peroxides (S-Oxidation)

Mechanistic pathways of target product synthesis, over-reduction, and sulfoxidation.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Visual and analytical checkpoints are built directly into the workflow.

Protocol 1: Optimized Reduction & Fieser Quench
  • Preparation: In an oven-dried flask under an Argon atmosphere, suspend LiAlH4 (2.0 eq) in anhydrous, peroxide-free THF (0.5 M). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve 3-methyl-1-benzothiophene-5-carboxylic acid (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes, ensuring the internal temperature remains < 5 °C.

  • Reaction: Remove the ice bath and stir at 20 °C for 2 hours.

    • Self-Validating Checkpoint: Analyze an aliquot via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active starting material spot (Rf ~0.2) disappears entirely, replaced by the product (Rf ~0.4).

  • Fieser Quench (Critical Step): Cool the mixture back to 0 °C. For every x grams of LiAlH4 used, sequentially and cautiously add:

    • x mL of DI water (dropwise, wait for H2 evolution to subside)

    • x mL of 15% aqueous NaOH

    • 3x mL of DI water

  • Maturation: Stir vigorously for 15 minutes.

    • Self-Validating Checkpoint: The mixture will transition from a thick, grey gel to a stark white, easily stirrable granular suspension. If it remains gelatinous, the quench is incomplete; add 1 mL of water per gram of LiAlH4 and stir for another 10 minutes.

  • Filtration: Filter the granular aluminum salts through a Celite pad. Wash the filter cake thoroughly with hot Ethyl Acetate (EtOAc).

Protocol 2: Advanced Purification & Crystallization
  • Acid Scavenging: Transfer the combined organic filtrate to a separatory funnel. Wash with saturated aqueous NaHCO3 (2 × 50 mL) to remove any unreacted carboxylic acid, followed by brine (1 × 50 mL).

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling EtOAc (approx. 2–3 mL/g).

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining the solution at reflux until it becomes slightly cloudy (the cloud point).

  • Crystallization: Remove from heat. Allow the flask to cool ambiently to room temperature over 4 hours, then transfer to 4 °C overnight.

    • Self-Validating Checkpoint: Pure (3-Methyl-1-benzothiophen-5-yl)methanol will precipitate as distinct, off-white to white crystalline needles. Amorphous sludge indicates the cooling rate was too fast.

  • Isolation: Filter the crystals, wash with ice-cold Heptane, and dry under high vacuum.

Purification Step1 Crude Reaction Mixture Step2 Fieser Quench Step1->Step2 0°C Step3 Liquid-Liquid Extraction Step2->Step3 Phase Separation Step4 Aqueous NaHCO3 Wash Step3->Step4 Removes unreacted acid Step5 Organic Phase Step4->Step5 Step6 Recrystallization Step5->Step6 Heptane/EtOAc Step7 Pure Product (>99%) Step6->Step7

Step-by-step downstream processing and purification workflow for optimal yield and purity.

References
  • PubChem: (6-Methoxy-3-methyl-1-benzothiophen-5-yl)
  • Academia.
  • Metal hydride mediated reduction of 3-(alkylthio)oxindoles containing other potentially reducible groups Canadian Science Publishing

Sources

Technical Support Center: (3-Methyl-1-benzothiophen-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (3-Methyl-1-benzothiophen-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of (3-Methyl-1-benzothiophen-5-yl)methanol.

Q1: What are the primary degradation pathways for (3-Methyl-1-benzothiophen-5-yl)methanol?

A1: The primary degradation pathways are driven by the reactivity of the benzothiophene core and the methanol substituent. The main routes of degradation are:

  • Oxidation: The electron-rich sulfur atom in the thiophene ring is highly susceptible to oxidation, forming the corresponding sulfoxide and subsequently the sulfone.[1][2][3] This is often the most significant pathway under ambient or oxidative stress conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photo-oxidation.[4][5] This can lead to more complex reactions, including cleavage of the thiophene ring and the formation of sulfonic acids.[6][7]

  • Acid-Catalyzed Degradation: In acidic environments, the lone pair of electrons on the sulfur atom can be protonated. This destabilizes the aromatic system and can initiate subsequent reactions like ring-opening or polymerization.[8]

  • Oxidation of the Methanol Group: The primary alcohol group at the 5-position can be oxidized to form the corresponding aldehyde and, upon further oxidation, the carboxylic acid.

Q2: Which functional groups are most labile?

A2: The sulfur heteroatom is the most labile site, readily undergoing oxidation. The benzylic alcohol is also a reactive site, susceptible to oxidation. The stability of the molecule is a composite of the reactivity of these two key functional groups.

Q3: How do pH and temperature affect the stability of the compound?

A3: Both pH and temperature are critical factors.

  • pH: Strongly acidic conditions (low pH) can catalyze degradation, likely through protonation of the thiophene sulfur.[8] While benzothiophenes are generally more stable in neutral to slightly acidic conditions, strong basic conditions could potentially facilitate other reactions, though this is less commonly reported as the primary instability.

  • Temperature: Increased temperature accelerates the rate of all degradation reactions. To ensure reproducibility, it is crucial to precisely control temperature during experiments.[8] For storage, especially in solution, reduced temperatures (e.g., 2-8°C or frozen) are recommended to minimize degradation kinetics.

Q4: What are the expected degradation products I should look for?

A4: Based on the primary degradation pathways, the major degradation products you should anticipate and monitor for are:

  • (3-Methyl-1-benzothiophen-5-yl)methanol S-oxide: (Parent Mass + 16 Da)

  • (3-Methyl-1-benzothiophen-5-yl)methanol S,S-dioxide (sulfone): (Parent Mass + 32 Da)[1][2]

  • 3-Methyl-1-benzothiophene-5-carbaldehyde: (Parent Mass - 2 Da, from oxidation of the alcohol)

  • 3-Methyl-1-benzothiophene-5-carboxylic acid: (Parent Mass + 14 Da, from further oxidation of the aldehyde)

More extensive degradation (e.g., photo-oxidation) could lead to ring-opened products like sulfonic acids.[4][5][6]

Q5: What is the best analytical technique to monitor the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique. A stability-indicating HPLC method, which separates the parent compound from all potential degradation products, is essential. A reverse-phase C18 column is typically effective.[9][10] For definitive identification of unknown peaks, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, as it provides molecular weight information crucial for structural elucidation.[8][11]

Troubleshooting Guide: Experimental Challenges

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: Rapid Disappearance of the Parent Compound in HPLC Analysis

  • Possible Cause: Significant degradation has occurred during sample preparation, storage, or the analytical run itself.

  • Troubleshooting Steps:

    • Minimize Exposure Time: Reduce the time the sample is exposed to harsh conditions (e.g., strong acids, high temperatures) before analysis.[8]

    • Lower the Temperature: Perform sample preparation steps at reduced temperatures (e.g., on an ice bath) to slow degradation kinetics.[8]

    • Check Mobile Phase pH: Ensure the mobile phase pH is within a stable range for the compound. If the mobile phase is too acidic, it could be causing on-column degradation.

    • Use Freshly Prepared Solutions: Do not use stock solutions or samples that have been stored for extended periods at room temperature. Prepare them fresh before each experiment.[8]

Issue 2: Appearance of Multiple Unidentified Peaks in the Chromatogram

  • Possible Cause: These new peaks are likely degradation products of (3-Methyl-1-benzothiophen-5-yl)methanol.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This helps in confirming which peaks are related to the parent compound.[8]

    • Use a Diode Array Detector (DAD): An HPLC with a DAD provides UV spectra for all peaks. Comparing the spectra of the new peaks to the parent compound can confirm if they share the same chromophore, indicating they are related.[9]

    • Perform LC-MS Analysis: This is the most definitive step. LC-MS will provide the molecular weights of the new peaks, allowing you to propose structures (e.g., +16 Da for sulfoxide, +32 Da for sulfone).[8][11]

Issue 3: Inconsistent Results in Repeated Stability Experiments

  • Possible Cause: This is typically due to variability in experimental conditions that are not being adequately controlled.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that parameters like pH, temperature, concentration, and exposure times are precisely controlled and documented for every experiment.[8]

    • Calibrate Instruments: Regularly calibrate pH meters, balances, and ensure that temperature-controlled equipment (incubators, water baths) are functioning correctly and accurately.[8]

    • Use Fresh Reagents: Prepare fresh stress reagents (e.g., acid, base, peroxide solutions) for each experiment to avoid changes in concentration over time.[8]

    • Ensure Homogeneity: Make sure solutions are thoroughly mixed before taking aliquots for analysis.

Key Experimental Protocols

The following protocols provide a validated framework for investigating the degradation of (3-Methyl-1-benzothiophen-5-yl)methanol.

Protocol 1: Forced Degradation (Stress Testing)

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Workflow for Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) C1 Acid Hydrolysis (0.1 M HCl, 60°C) A->C1 C2 Base Hydrolysis (0.1 M NaOH, 60°C) A->C2 C3 Oxidative (3% H2O2, RT) A->C3 C4 Thermal (Solid & Solution, 80°C) A->C4 C5 Photolytic (UV/Vis Light, RT) A->C5 B Prepare Stress Reagents (HCl, NaOH, H2O2) B->C1 B->C2 B->C3 D Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C1->D C2->D C3->D C4->D C5->D E Neutralize (if needed) & Dilute to Target Conc. D->E F Analyze via HPLC-DAD E->F G Analyze via LC-MS for Peak ID F->G

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of (3-Methyl-1-benzothiophen-5-yl)methanol at 1 mg/mL in a suitable organic solvent like acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place the solid compound and a separate solution in an oven at 80°C.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light source (e.g., UV/Vis) for a defined period.

  • Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method.

Stress Condition Typical Reagent Temperature Primary Expected Degradation
Acid Hydrolysis0.1 M HCl60 - 80 °CRing opening, polymerization[8]
Base Hydrolysis0.1 M NaOH60 - 80 °CPotential for various reactions
Oxidation3-30% H₂O₂Room TempSulfoxide, Sulfone formation[1][2]
PhotolyticUV/Vis LightRoom TempPhoto-oxidation, ring cleavage[4][6]
Thermal (Dry Heat)N/A> 80 °CGeneral decomposition
Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

Step-by-Step Methodology:

  • System Preparation: Set up an HPLC system with a UV/DAD detector and a C18 reverse-phase column.[9][10]

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Degas both solutions.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[10]

  • Standard Preparation: Prepare a series of calibration standards from a stock solution to cover the expected concentration range.[9]

  • Sample Preparation: Dilute the samples from the forced degradation study to the target concentration using the mobile phase. Filter through a 0.45 µm syringe filter before injection.[10]

  • Injection and Data Acquisition: Inject the samples and run the gradient program. Monitor at a wavelength where the parent and impurities have significant absorbance (e.g., 254 nm).[9]

Parameter Condition Rationale
HPLC System Agilent 1260 or equivalentStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µmGood retention for hydrophobic benzothiophenes.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and is MS-compatible.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.[12]
Gradient 10% B to 90% B over 20 minEnsures elution of both polar degradants and the non-polar parent.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[9]
Column Temp. 30°CEnsures reproducible retention times.[10]
Injection Vol. 10 µLStandard injection volume.[10]
Detection UV at 254 nmBenzothiophenes exhibit strong absorbance in this region.[9]
Protocol 3: Degradant Identification by LC-MS

This protocol outlines the preparation of samples for structural elucidation.

Proposed Degradation Pathway

Parent (3-Methyl-1-benzothiophen-5-yl)methanol (Parent, M) Sulfoxide Sulfoxide (M + 16 Da) Parent->Sulfoxide [O] Aldehyde Aldehyde (M - 2 Da) Parent->Aldehyde [O] on -CH2OH RingOpened Ring-Opened Products (e.g., Sulfonic Acids) Parent->RingOpened Photolysis/H+ Sulfone Sulfone (M + 32 Da) Sulfoxide->Sulfone [O] Acid Carboxylic Acid (M + 14 Da) Aldehyde->Acid [O]

Caption: Proposed primary degradation pathways.

Step-by-Step Methodology:

  • Generate Degradants: Use the forced degradation protocol to generate samples where a significant amount of degradation (e.g., 10-20%) has occurred. The oxidative (H₂O₂) and photolytic stress samples are often the most informative.

  • Sample Preparation: Dilute the stressed sample in the LC-MS mobile phase (typically water/acetonitrile with formic acid). Avoid non-volatile buffers like phosphate.

  • LC-MS Analysis: Inject the sample into an LC-QTOF or LC-Orbitrap system. These high-resolution mass spectrometers (HRMS) provide accurate mass measurements, which are critical for determining the elemental composition of the degradants.[13][14]

  • Data Analysis:

    • Extract the accurate mass for each new peak in the chromatogram.

    • Calculate the mass difference between the degradant and the parent compound.

    • Use software to predict the elemental formula based on the accurate mass.

    • A mass shift of +15.9949 Da strongly suggests the addition of one oxygen atom (oxidation).

    • Fragment the degradant peak (MS/MS) to obtain structural information and confirm the site of modification.

References

  • Eaton, R. W., & Nitterauer, J. D. (Year). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology. Available at: [Link]

  • Campos-Martin, J. M., Capel-Sanchez, M. C., Perez-Presas, P., & Fierro, J. L. G. (2010). Oxidative Desulfurization I: Peroxyformic Acid Oxidation of Benzothiophene and Dibenzothiophene. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Otsuki, S., Nonaka, T., Takashima, N., Qian, W., & Ishihara, A. (Year). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Energy & Fuels. Available at: [Link]

  • Bull, J. A., & Mousseau, J. J. (Year). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. Angewandte Chemie International Edition. Available at: [Link]

  • Zarei, A. R., & Shirmardi, M. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). Journal of the Iranian Chemical Society. Available at: [Link]

  • Fathalla, E. M., & Andersson, J. T. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry. Available at: [Link]

  • Kuznetsov, V. N., & Anisimov, A. V. (Year). Studied photocatalytic reactions of sulfur compounds containing aromatic fragments. ResearchGate. Available at: [Link]

  • Li, X., Chen, C., & Li, Y. (2023). Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3 N4 via the Polymerization Pathway. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Sakkas, V. A., & Albanis, T. A. (2019). Sonochemical Degradation of Benzothiophene (BT) in Deionized Water, Natural Water and Sea Water. Molecules. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Fathalla, E. M., & Andersson, J. T. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry. Available at: [Link]

  • Herzsprung, P., Hertkorn, N., Friese, K., & Schmitt-Kopplin, P. (2010). Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., López, C., & Flores, W. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology. Available at: [Link]

  • Gieg, L. M., & Suflita, J. M. (Year). Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture grown with naphthalene as a carbon source and benzothiophene as an auxiliary substrate. ResearchGate. Available at: [Link]

  • Mousa, N. E., Mohammed, S. S., Shnain, Z. Y., Abid, M. F., Sukkar, K. A., & Al-Wasiti, A. A. (2022). Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor Irradiated by a Visible Light. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Konishi, M., Hirasawa, K., Suzuki, Y., & Kirimura, K. (Year). Biodesulfurization of Naphthothiophene and Benzothiophene through Selective Cleavage of Carbon-Sulfur Bonds by Rhodococcus sp. Strain WU-K2R. Applied and Environmental Microbiology. Available at: [Link]

  • Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., López, C., & Flores, W. (1975). Degradation of Benzothiophene and Related Compounds by a Soil Pseudomonas in an Oil-Aqueous Environment. Applied Microbiology. Available at: [Link]

  • Taylor & Francis. (Year). Benzothiophene – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Bruker. (Year). Incorporating CCS values to enable 4-dimensional annotation of metabolic features. Bruker. Available at: [Link]

  • Amanote Research. (Year). (R)-3-(3-Methylbenzo[b]thiophen-5-Yl)spiro[1-Azabicyclo[1][1][1]octane-3, 5-Oxazolidin]-2-One, a Novel and Potent A7 Nicotinic Acetylcholine Receptor Partial Agonist Displays Cognitive Enhancing Properties. Amanote Research. Available at: [https://amanote.com/research/out-of-scope/(r)-3-(3-methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[1][1][1]octane-3,5-oxazolidin]-2-one-a-novel-and-potent-a7-nicotinic-acetylcholine-receptor-partial-agonist-displays-cognitive-enhancing-properties-22c668b2-b103-455b-b9f1-a1803206411d]([Link]1][1][1]octane-3,5-oxazolidin]-2-one-a-novel-and-potent-a7-nicotinic-acetylcholine-receptor-partial-agonist-displays-cognitive-enhancing-properties-22c668b2-b103-455b-b9f1-a1803206411d)

  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Available at: [Link]

  • Sciforum. (2022). Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. Sciforum. Available at: [Link]

  • Beilstein Journals. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Technical University of Denmark. (Year). Methanol degradation mechanisms and permeability phenomena in novolac epoxy and polyurethane coatings. DTU Research Database. Available at: [Link]

  • PubMed. (Year). Stability of the mercaptobenzothiazole compounds. PubMed. Available at: [Link]

  • Pure. (1978). Hydrodesulfurization of thiophene, benzothiophene, dibenzothiophene, and related compounds catalyzed by sulfided CoO-Mo3/gamma-A. Pure. Available at: [Link]

  • Phenomenex. (Year). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. Available at: [Link]

  • Kumar, A., & Singh, P. P. (Year). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega. Available at: [Link]

  • ACS Publications. (2004). Catalytic Desulfurization of Dibenzothiophene and 4,6-Dimethyldibenzothiophene with Nickel Compounds. Organometallics. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • Nature. (Year). Molecular Routes of Dynamic Autocatalysis for Methanol-to-Hydrocarbons Reaction. Nature. Available at: [Link]

  • Agilent. (Year). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent. Available at: [Link]

  • PubChem. (Year). Benzo(b)thiophene-5-methanol, alpha-((2-(diethylamino)ethoxy)methyl)-, hydrochloride (1:1), (alphaR)-. PubChem. Available at: [Link]

  • DIAL. (Year). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. DIAL. Available at: [Link]

  • OPUS. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • RSC Publishing. (Year). Material-assisted mass spectrometric analysis of low molecular weight compounds for biomedical applications. RSC Publishing. Available at: [Link]

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Technical Support Center: Troubleshooting NMR Peak Assignments for (3-Methyl-1-benzothiophen-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of (3-Methyl-1-benzothiophen-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in assigning the ¹H and ¹³C NMR spectra of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift regions for the different protons in (3-Methyl-1-benzothiophen-5-yl)methanol?

A1: The proton NMR spectrum of (3-Methyl-1-benzothiophen-5-yl)methanol can be divided into several key regions:

  • Aromatic Protons (H4, H6, H7): These protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. Their exact chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents on the benzothiophene ring system.

  • Thiophene Proton (H2): The proton on the thiophene ring (H2) is expected to appear in the aromatic region, often as a singlet or a finely split multiplet.

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and are expected to appear as a singlet or a doublet, typically in the range of 4.5 to 5.0 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the 3-position will appear as a sharp singlet in the upfield region, generally around 2.3 to 2.5 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It can appear as a broad singlet anywhere from 1.5 to 5.5 ppm. Its presence can often be confirmed by a D₂O exchange experiment, where the peak disappears.[1]

Q2: Why are the aromatic proton signals in my ¹H NMR spectrum of (3-Methyl-1-benzothiophen-5-yl)methanol overlapping and difficult to assign?

A2: Overlapping signals in the aromatic region of benzothiophene derivatives are a common issue.[2] This complexity arises from several factors:

  • Similar Electronic Environments: The protons on the benzene ring (H4, H6, and H7) are in relatively similar chemical environments, leading to close chemical shifts.

  • Second-Order Effects: When the difference in chemical shift (in Hz) between two coupling protons is not much larger than their coupling constant (J-value), second-order effects can occur. This results in complex and non-intuitive splitting patterns that deviate from the simple n+1 rule.[2]

  • Long-Range Couplings: In aromatic systems, small couplings over four or five bonds (⁴J or ⁵J) can further complicate the appearance of the multiplets.[2]

To resolve these overlapping signals, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are highly recommended.

Troubleshooting Guide: Specific Peak Assignment Challenges

This section provides a detailed, question-and-answer formatted guide to address specific issues you might encounter during the NMR peak assignment of (3-Methyl-1-benzothiophen-5-yl)methanol.

Issue 1: Unambiguous Assignment of Aromatic Protons (H4, H6, and H7)

Q: My ¹H NMR spectrum shows a complex multiplet in the aromatic region (7.0-8.0 ppm). How can I definitively assign the signals for H4, H6, and H7?

A: This is a classic challenge that requires a combination of 1D and 2D NMR experiments. The key is to establish the connectivity between the protons and their corresponding carbons.

Causality: The chemical shifts of H4, H6, and H7 are primarily influenced by the electron density of the aromatic ring, which is modulated by the sulfur atom, the methyl group, and the hydroxymethyl group. Their proximity to these groups and to each other results in distinct through-bond (J-coupling) and through-space (NOE) interactions that can be elucidated using 2D NMR.

Experimental Protocol: 2D NMR Analysis

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks.[2] In the case of (3-Methyl-1-benzothiophen-5-yl)methanol, you would expect to see a cross-peak between H6 and H7, as they are vicinally coupled (³J coupling). H4, being isolated, will likely not show a COSY correlation to H6 or H7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to.[2] It is essential for assigning the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this particular problem. It reveals correlations between protons and carbons over two or three bonds (²J and ³J).[3][4] This allows you to piece together the molecular fragments.

Data Interpretation Workflow:

Below is a DOT script for a Graphviz diagram illustrating the logical workflow for assigning the aromatic protons using 2D NMR data.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Assignment Logic H1_NMR ¹H NMR Spectrum (Overlapping Aromatic Signals) COSY COSY (Identify H6-H7 Coupling) H1_NMR->COSY HSQC HSQC (Correlate Protons to Carbons) H1_NMR->HSQC HMBC HMBC (Long-Range H-C Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC C13_NMR->HMBC Assign_H6_H7 Assign H6 and H7 via COSY Cross-Peak COSY->Assign_H6_H7 Assign_C6_C7 Assign C6 and C7 via HSQC from H6/H7 HSQC->Assign_C6_C7 Assign_C4 Assign C4 via HSQC from H4 HSQC->Assign_C4 Confirm_Assignments Confirm with HMBC Correlations (e.g., H4 to C5a, H7 to C5a) HMBC->Confirm_Assignments Assign_H6_H7->Assign_C6_C7 via HSQC Assign_C6_C7->Confirm_Assignments Assign_H4 Identify H4 (Isolated Aromatic Proton) Assign_H4->Assign_C4 via HSQC Assign_C4->Confirm_Assignments

Caption: Workflow for Aromatic Proton Assignment.

Expected HMBC Correlations for Aromatic Protons:

ProtonExpected Key HMBC Cross-Peaks to Carbons
H2 C3, C3a, C7a
H4 C5a, C6, C7a
H6 C4, C5, C5a, C7
H7 C5, C5a

Note: These are predicted correlations and may vary slightly based on experimental conditions.

Issue 2: Differentiating the Methyl (-CH₃) and Methylene (-CH₂OH) Protons

Q: I see two singlets in the upfield region of my ¹H NMR spectrum. How can I be certain which one corresponds to the methyl group and which to the methylene group?

A: While their chemical shifts are generally distinct, confirmation is crucial for unambiguous assignment.

Causality: The methylene protons (-CH₂OH) are adjacent to an electronegative oxygen atom, which deshields them, causing them to resonate at a lower field (higher ppm) compared to the methyl protons (-CH₃) attached to the thiophene ring.

Experimental Protocol & Interpretation:

  • Chemical Shift: The singlet for the methylene protons (-CH₂OH) will be further downfield (approx. 4.5-5.0 ppm) than the singlet for the methyl protons (-CH₃) (approx. 2.3-2.5 ppm).[1]

  • Integration: The integral of the methyl peak will correspond to three protons, while the integral for the methylene peak will correspond to two protons.

  • HSQC: In the HSQC spectrum, the downfield proton singlet will correlate to a carbon signal in the range of 60-70 ppm (the methylene carbon). The upfield proton singlet will correlate to a carbon signal in the range of 10-20 ppm (the methyl carbon).

  • HMBC: The methylene protons will show a correlation to the aromatic carbon C5. The methyl protons will show correlations to the thiophene carbons C2 and C3.

Below is a DOT script for a Graphviz diagram illustrating the logic for differentiating the methyl and methylene protons.

G cluster_data Experimental Data cluster_logic Assignment Logic H1_NMR Two Upfield Singlets in ¹H NMR ChemShift Downfield Singlet (~4.7 ppm) Upfield Singlet (~2.4 ppm) H1_NMR->ChemShift HSQC HSQC Spectrum HSQC_Corr Downfield H correlates to ~65 ppm C Upfield H correlates to ~15 ppm C HSQC->HSQC_Corr HMBC HMBC Spectrum HMBC_Corr Downfield H shows HMBC to C5 Upfield H shows HMBC to C2 & C3 HMBC->HMBC_Corr Conclusion Downfield = -CH₂OH Upfield = -CH₃ ChemShift->Conclusion HSQC_Corr->Conclusion HMBC_Corr->Conclusion

Sources

Technical Support Center: Troubleshooting & Stability Guide for (3-Methyl-1-benzothiophen-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling (3-Methyl-1-benzothiophen-5-yl)methanol .

This molecule features two highly reactive centers: an electron-rich benzothiophene core and an activated benzylic alcohol moiety. Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical for preventing degradation during your assays, formulations, and structural characterizations.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my stock solution degrade into a new species when dissolved in protic solvents like methanol or ethanol? A: This is caused by acid-catalyzed solvolysis (etherification) . The benzylic alcohol group in this compound is highly activated. The sulfur-containing benzothiophene ring donates electron density through the aromatic system, significantly lowering the activation energy required to form a resonance-stabilized benzylic carbocation. Even trace acidity in protic solvents (pH < 6) can protonate the hydroxyl group, leading to the loss of water. The protic solvent (e.g., methanol) then acts as a nucleophile, attacking the carbocation to form the corresponding methyl ether (5-(methoxymethyl)-3-methyl-1-benzothiophene). Causality Check: The degradation rate is directly proportional to the nucleophilicity of the solvent and the presence of trace protons.

Q2: I observe a degradation peak with increased UV absorbance at 254 nm after storing the solution at room temperature. What is this product? A: This is almost certainly the oxidized derivative: 3-methyl-1-benzothiophene-5-carbaldehyde . Primary benzylic alcohols are highly susceptible to aerobic oxidation [2]. This process is kinetically accelerated by trace transition metals (often leached from lower-grade glassware) or by photo-oxidation under ambient laboratory UV/Vis lighting [3]. The resulting aldehyde features an extended conjugated system (the carbonyl group conjugated with the benzothiophene ring), which drastically increases its molar absorptivity ( ϵ ) at 254 nm, making the degradation appear more severe on an HPLC-UV chromatogram than the actual molar conversion.

Q3: Does pH affect the stability of the benzothiophene core itself? A: Yes. While the benzylic alcohol is the most kinetically reactive site, the benzothiophene ring is thermodynamically sensitive to strong acids. The sulfur atom and the electron-rich π -system can undergo protonation at pH < 3, leading to ring-opening or electrophilic oligomerization [1]. Causality Check: If your LC-MS mobile phase uses high concentrations of Trifluoroacetic Acid (TFA) or Formic Acid, prolonged residence time in the autosampler will induce core degradation.

Part 2: Quantitative Stability Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative stability profiles and primary degradation pathways of (3-Methyl-1-benzothiophen-5-yl)methanol under various conditions.

Solvent SystemAtmosphereTemp (°C)Light ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Methanol (Protic)Air25°CAmbient< 48 hoursSolvolysis (Etherification)
Acetonitrile (Aprotic)Air25°CAmbient~ 7 daysAerobic Oxidation
0.1M HCl (Aqueous)Air25°CAmbient< 2 hoursAcid-Catalyzed Core Degradation
Acetonitrile (Anhydrous) Argon -20°C Dark (Amber) > 6 months None (Optimal Stability)

Part 3: Self-Validating Experimental Protocols

To ensure absolute structural integrity during your experiments, utilize the following self-validating workflow for preparing and storing stock solutions.

Protocol: Preparation of Ultra-Stable Stock Solutions (10 mM)

This protocol is designed to eliminate oxygen, block UV radiation, and prevent protic nucleophilic attack.

Step-by-Step Methodology:

  • Solvent Preparation: Select strictly anhydrous, HPLC-grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). Sparge the solvent with high-purity Argon for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the (3-Methyl-1-benzothiophen-5-yl)methanol powder using an anti-static balance enclosure to prevent airborne contamination.

  • Dissolution: Dissolve the compound in the degassed solvent. Critical Note: Do not use ultrasonic baths for prolonged periods (>1 min), as acoustic cavitation generates localized heat and free radicals that initiate oxidation.

  • Aliquoting: Dispense the solution into pre-cleaned, amber glass HPLC vials (Class 1 borosilicate to prevent metal leaching).

  • Headspace Purging: Blow a gentle stream of Argon over the vial headspace for 5 seconds before immediately capping with PTFE-lined septa.

  • Storage: Store immediately at -20°C.

Self-Validation Check (The Trust Mechanism): Run an HPLC-UV (254 nm) analysis immediately after preparation ( T=0 ). The purity should be >99.5%. Re-analyze a control aliquot after 7 days of storage. A successfully executed protocol will show <0.5% growth of the relative peak area for the aldehyde degradation product (typically eluting slightly later than the parent peak on a C18 reverse-phase column).

Part 4: Pathway & Workflow Visualizations

The following diagrams map the chemical causality of degradation and the engineered workflow to prevent it.

Fig 1. Mechanistic degradation pathways of (3-Methyl-1-benzothiophen-5-yl)methanol in solution.

Workflow S1 1. Solvent Degassing (Argon Sparge) S2 2. Aprotic Dissolution (Anhydrous ACN) S1->S2 S3 3. Amber Vial Aliquoting (Block UV Light) S2->S3 S4 4. Headspace Purge (Argon Blanket) S3->S4 S5 5. Cryo-Storage (-20°C) S4->S5 S6 6. HPLC-UV Validation (Confirm <0.5% Aldehyde) S5->S6

Fig 2. Self-validating workflow for the preparation and storage of ultra-stable stock solutions.

References

  • "Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis." Royal Society of Chemistry (RSC Advances). Available at: [Link] [2]

  • "Selective oxidation of primary benzylic alcohols to aldehydes." Journal of Chemical Research (Sage Journals). Available at:[Link] [3]

Reducing impurities in (3-Methyl-1-benzothiophen-5-yl)methanol production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of (3-Methyl-1-benzothiophen-5-yl)methanol . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and impurity profiles encountered when reducing 3-methylbenzothiophene-5-carboxylic acid (or its ester derivatives) to the target alcohol.

This guide abandons generic advice in favor of causal explanations, self-validating protocols, and field-proven mitigation strategies to ensure high-purity yields.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my reduction yielding significant amounts of the aldehyde intermediate or unreacted carboxylic acid? The Causality: Lithium aluminum hydride (LiAlH₄) first acts as a base, deprotonating the carboxylic acid to form an aluminum-carboxylate complex while evolving hydrogen gas[1]. This initial acid-base step immediately consumes one equivalent of hydride. Subsequent nucleophilic hydride transfers yield an aluminum-bound aldehyde intermediate, which must rapidly collapse to the alkoxide before final protonation[1][2]. If you calculate your stoichiometry based solely on the reduction equivalents and fail to account for the initial deprotonation, the reaction starves for hydride and stalls at the intermediate stage. The Solution: Always use a minimum of 1.5 to 2.0 molar equivalents of LiAlH₄. Alternatively, switch to Borane-THF (BH₃·THF), which acts as an electrophilic reducing agent and is highly chemoselective for carboxylic acids without the violent hydrogen evolution[3].

Q2: During the aqueous workup, I get a thick, gelatinous emulsion that traps my product and ruins my yield. How do I prevent this? The Causality: Improper aqueous quenching of LiAlH₄ generates amorphous aluminum hydroxide [Al(OH)₃], a gelatinous polymer that traps organic products and is nearly impossible to filter[4]. The Solution: Implement the Fieser Workup (n, n, 3n rule). By controlling the exact stoichiometry of water and sodium hydroxide, the amorphous aluminum salts are forced to crystallize into a dense, granular aluminate salt that filters effortlessly[4][5].

Q3: I am detecting a desulfurized impurity (cleavage of the thiophene ring). What causes this? The Causality: Benzothiophene cores are highly susceptible to hydrogenolysis (C–S bond cleavage) if subjected to catalytic hydrogenation conditions (e.g., Pd/C or Raney Ni under H₂ gas). The sulfur atom acts as a catalyst poison or undergoes direct reduction. The Solution: Strictly utilize hydride donors (LiAlH₄, NaBH₄/I₂, or BH₃·THF). Hydride reductions operate via nucleophilic acyl substitution at the carbonyl carbon and do not interact with the electron-rich aromatic sulfur, thereby preserving the heterocyclic core[1][6].

Q4: My final product contains a regioisomer (e.g., 2-methylbenzothiophene derivative). How did this bypass the reduction step? The Causality: The reduction step does not create regioisomers; it merely inherits them. In the upstream synthesis of the benzothiophene core (often via electrophilic cyclization of aryl sulfides), substitution at the 2-position can compete with the 3-position depending on steric and electronic effects[7]. The Solution: Purify the starting material (3-methylbenzothiophene-5-carboxylic acid) via recrystallization prior to the reduction step. Do not attempt to separate the regioisomers at the methanol stage, as their polarity profiles are nearly identical.

Part 2: Experimental Protocols

Self-Validating Protocol: LiAlH₄ Reduction with Fieser Workup

This protocol is designed as a self-validating system. Visual cues at each stage confirm mechanistic success, allowing you to abort or adjust before proceeding.

Reagents:

  • 3-Methylbenzothiophene-5-carboxylic acid (1.0 eq, 10 mmol, 1.92 g)

  • LiAlH₄ (2.0 eq, 20 mmol, 0.76 g)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step 1: Hydride Suspension & Activation

  • Under an inert N₂ atmosphere, suspend LiAlH₄ (0.76 g) in 20 mL of anhydrous THF at 0 °C.

  • Validation Checkpoint: The suspension should be gray and easily stirrable. If severe clumping occurs, the THF contains moisture.

Step 2: Substrate Addition

  • Dissolve the carboxylic acid (1.92 g) in 30 mL of anhydrous THF.

  • Add the solution dropwise to the LiAlH₄ suspension over 30 minutes at 0 °C.

  • Validation Checkpoint: Vigorous bubbling (H₂ gas evolution) must occur upon addition[1]. This confirms the formation of the Al-carboxylate complex. If no bubbling is observed, the LiAlH₄ has degraded.

  • Warm to room temperature and stir for 2 hours.

Step 3: The Fieser Quench (n, n, 3n Rule) Note: "n" equals the mass of LiAlH₄ used in grams (here, n = 0.76).

  • Cool the reaction back to 0 °C.

  • Slowly add 0.76 mL of distilled H₂O dropwise. Wait 5 minutes.

  • Slowly add 0.76 mL of 15% aqueous NaOH. Wait 5 minutes.

  • Slowly add 2.28 mL (3 × 0.76) of distilled H₂O.

  • Remove the ice bath and stir vigorously at room temperature for 15 minutes.

  • Validation Checkpoint (Critical): The gray/white gelatinous emulsion must completely transform into a stark white, free-flowing granular solid suspended in clear THF[4]. If the mixture remains clumpy, hydration is incomplete; stir for an additional 15 minutes.

Step 4: Isolation

  • Filter the granular salts through a pad of Celite. Wash the filter cake with 20 mL of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield highly pure (3-Methyl-1-benzothiophen-5-yl)methanol.

Part 3: Data Presentation

Table 1: Impurity Profile & Mitigation Matrix

Impurity TypeAnalytical SignatureMechanistic CauseMitigation Strategy
Incomplete Reduction LC-MS: [M-H]⁻ 191 (Acid)NMR: ~10.0 ppm (Aldehyde)Insufficient hydride equivalents; moisture in solvent[1].Titrate LiAlH₄; ensure >1.5 eq usage; dry THF over molecular sieves.
Desulfurized Core LC-MS: Loss of 32 Da (Sulfur)Hydrogenolysis via catalytic hydrogenation (Pd/C)[8].Switch to hydride donors (LiAlH₄, NaBH₄/I₂, or BH₃·THF)[6].
Inorganic Salts Broad, unresolved baseline in NMR; low mass recovery.Amorphous Al(OH)₃ trapping the product[4].Strictly adhere to the Fieser workup (n, n, 3n rule)[5].
Regioisomers NMR: Methyl singlet shift variance (2-Me vs 3-Me)[7].Upstream electrophilic cyclization side-reactions[7].Recrystallize the starting carboxylic acid before reduction.

Table 2: Comparative Efficacy of Reducing Agents for Benzothiophene-5-carboxylic Acid

Reducing AgentTypical Yield (%)ChemoselectivityWorkup ComplexityPrimary Impurity Risk
LiAlH₄ 85 - 95%Low (Reduces most carbonyls)High (Requires Fieser)Aluminum salt entrapment
BH₃·THF 90 - 98%High (Specific to acids)Low (Simple MeOH quench)Unreacted borane complexes
NaBH₄ / I₂ 75 - 85%ModerateModerateIodinated aromatic byproducts
H₂ / Pd/C < 10%PoorLowDesulfurization (Ring cleavage)

Part 4: Visualizations

Troubleshooting Start Impurity Detected (LC-MS / NMR) CheckType Identify Impurity Type Start->CheckType Incomplete Incomplete Reduction (Aldehyde/Acid) CheckType->Incomplete Inorganic Inorganic Salts (Al/B complexes) CheckType->Inorganic OverRed Over-reduction (Desulfurization) CheckType->OverRed Regio Regioisomers (2-Methyl variant) CheckType->Regio Action1 Titrate Hydride & Ensure Dry Solvent Incomplete->Action1 Action2 Implement Fieser Workup (n, n, 3n rule) Inorganic->Action2 Action3 Switch to LiAlH4 or BH3 Avoid Catalytic H2 OverRed->Action3 Action4 Purify Starting Material (Recrystallization) Regio->Action4

Logical troubleshooting workflow for identifying and resolving impurities in benzothiophene reduction.

Pathway SM 3-Methylbenzothiophene- 5-carboxylic acid Intermediate Al-bound Aldehyde (Transient Intermediate) SM->Intermediate LiAlH4 (Acid-Base & Hydride Transfer) Side1 Desulfurized Product (Catalytic H2 Cleavage) SM->Side1 Pd/C or Raney Ni (Avoid) Product (3-Methyl-1-benzothiophen- 5-yl)methanol Intermediate->Product LiAlH4 (Second Hydride Transfer) Side2 Gelatinous Al(OH)3 (Trapped Product) Product->Side2 Poor Aqueous Quench Side2->Product Fieser Workup (Granular Salts)

Reaction pathway showing the reduction of the carboxylic acid and potential side reactions.

Part 5: References

  • Carboxylic Acids → Primary Alcohols with LiAlH₄ - OrgoSolver -1

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry - 2

  • Reduction of carboxylic acids (video) - Khan Academy -3

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction - ACS Publications - 4

  • Reduction of carboxylic acids to primary alcohols using LiAlH4 - Master Organic Chemistry - 5

  • Synthesis Question : r/OrganicChemistry - Reddit - 6

  • Synthesis of Benzothiophene - ChemicalBook - 7

  • Bioremediation of petroleum hydrocarbons in soil - ResearchGate - 8

Sources

Technical Support Center: Challenges in the Scale-Up of (3-Methyl-1-benzothiophen-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important synthetic intermediate. Our focus is on anticipating and resolving challenges to ensure a safe, efficient, and reproducible manufacturing process.

Overall Synthetic Workflow

The synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol is typically achieved in a three-stage process starting from the pre-formed 3-methyl-1-benzothiophene core. Each stage presents unique challenges when transitioning from laboratory to pilot or manufacturing scale.

Synthetic_Workflow cluster_0 Stage 1: Starting Material cluster_1 Stage 2: C5-Formylation cluster_2 Stage 3: Aldehyde Reduction SM 3-Methyl-1-benzothiophene Reagent1 Vilsmeier-Haack Reaction (POCl₃, DMF) SM->Reagent1 Electrophilic Aromatic Substitution Vilsmeier 3-Methyl-1-benzothiophene-5-carbaldehyde Reagent2 Selective Reduction (e.g., NaBH₄) Vilsmeier->Reagent2 Nucleophilic Addition Reagent1->Vilsmeier Product (3-Methyl-1-benzothiophen-5-yl)methanol Reagent2->Product

Caption: High-level overview of the synthetic route.

Part 1: Troubleshooting the Vilsmeier-Haack Formylation

The conversion of 3-methyl-1-benzothiophene to its 5-carbaldehyde derivative via the Vilsmeier-Haack reaction is a critical step. The Vilsmeier reagent, a chloromethyliminium salt, is a moderately strong electrophile that reacts with electron-rich aromatic systems.[1] While effective, this reaction is notoriously exothermic and requires stringent control during scale-up.

Frequently Asked Questions (FAQs)

Q1: Our large-scale Vilsmeier-Haack reaction is difficult to control, showing significant exotherms and yielding a dark, impure product. What are the primary causes and solutions?

A: This is a common and critical issue. The root cause is the highly exothermic formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] At scale, inefficient heat dissipation leads to temperature spikes, which can cause decomposition of the reagent and the substrate, resulting in tar and other impurities.

Causality & Troubleshooting Strategy:

  • Exotherm Management: The reaction enthalpy is significant, reported at approximately -57 kJ/mol.[2] On a large scale, the surface-area-to-volume ratio decreases, making passive cooling insufficient.

    • Solution: Implement a "feed-controlled" addition strategy. Instead of pre-forming the Vilsmeier reagent, mix the 3-methyl-1-benzothiophene substrate with DMF first. Then, add the POCl₃ slowly and sub-surface to the cooled mixture. This ensures the highly reactive Vilsmeier reagent is consumed as it forms, preventing its accumulation and the associated thermal runaway risk.[2] Ensure your reactor has adequate cooling capacity and agitation to maintain a consistent internal temperature.

  • Impurity Formation: The Vilsmeier reagent is thermally unstable. Overheating leads to decomposition and complex side reactions, which are responsible for the dark coloration and difficult purification.

    • Solution: Strict temperature control is paramount. Maintain the reaction temperature below the recommended limit (typically 0-10 °C during addition). Continuous monitoring with a reliable probe is essential.

Q2: Beyond improved cooling and controlled addition, how can we fundamentally improve the safety and scalability of the Vilsmeier-Haack reaction?

A: For processes where thermal hazards remain a significant concern, transitioning from batch to continuous flow processing offers a robust engineering solution.

Causality & Troubleshooting Strategy:

  • Intrinsic Safety: Batch reactors have poor heat transfer characteristics at scale. Continuous flow microreactors, with their high surface-area-to-volume ratio, offer superior heat exchange, virtually eliminating the risk of thermal runaway.[3]

    • Solution: Perform the Vilsmeier-Haack formylation in a continuous flow reactor. This allows for precise control over reaction time, temperature, and stoichiometry. Studies have shown that this approach can dramatically improve safety and yield, and it simplifies scale-up, as production is increased by running the reactor for longer periods ("scaling out") rather than increasing the batch size.[3]

Q3: The work-up and quenching of our Vilsmeier reaction at scale is inconsistent and hazardous. What is the recommended procedure?

A: The quench step is critical for both safety and product quality. The goal is to hydrolyze the intermediate iminium salt to the final aldehyde and neutralize the highly acidic and corrosive reaction mixture.

Causality & Troubleshooting Strategy:

  • Hydrolysis and Neutralization: The reaction mixture contains unreacted POCl₃ and various phosphorus-based acids, which react violently with water. A poorly controlled quench can cause a dangerous exotherm and pressure build-up.

    • Solution: The safest method is a "reverse quench." Slowly add the completed reaction mixture to a well-stirred, pre-cooled vessel containing an aqueous base, such as sodium hydroxide or sodium carbonate solution. Never add water or base directly to the bulk reaction mixture. Maintain the quench pot temperature below 20-25 °C throughout the addition. The final pH should be adjusted to be slightly basic (pH 8-9) to ensure complete hydrolysis and neutralization.

Part 2: Troubleshooting the Aldehyde Reduction

The final step is the selective reduction of the 3-Methyl-1-benzothiophene-5-carbaldehyde to the target alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, cost-effectiveness, and operational simplicity.[4]

Frequently Asked Questions (FAQs)

Q4: Our NaBH₄ reduction is sluggish or incomplete at scale. Is it safe to simply add a large excess of the reagent?

A: While it may seem like a simple solution, adding a large, uncontrolled excess of NaBH₄ is not recommended. It complicates the work-up, increases cost, and can pose safety risks due to excessive hydrogen gas evolution during the quench.

Causality & Troubleshooting Strategy:

  • Mixing and Stoichiometry: In large reactors, inefficient mixing can lead to localized "hot spots" of low reagent concentration, causing the reaction to appear stalled.

    • Solution: First, ensure your reactor's agitation is sufficient for the batch size. Second, optimize the stoichiometry. While a small excess of NaBH₄ (e.g., 1.2–1.5 equivalents) is typical, determine the optimal amount in the lab. The reaction should be monitored to completion using an appropriate analytical method like TLC or HPLC.

  • Solvent Effects: NaBH₄ has different reactivity profiles in different solvents.

    • Solution: Protic solvents like ethanol or methanol are excellent choices as they activate the NaBH₄ and readily dissolve the aldehyde starting material. If using aprotic solvents like THF, the addition of a small amount of water can significantly accelerate the reduction.[5]

Q5: We have other functional groups in a related synthesis project. How selective is NaBH₄, and what are its limitations?

A: This is a key advantage of using NaBH₄. It is a highly chemoselective reducing agent.

Causality & Troubleshooting Strategy:

  • Reagent Reactivity: NaBH₄ is a mild hydride donor. It is reactive enough to reduce aldehydes and ketones quickly but generally does not react with less electrophilic carbonyl groups.

    • Solution: You can confidently use NaBH₄ in the presence of esters, amides, nitriles, or carboxylic acids without significant side reactions under standard conditions (room temperature, protic solvents).[4][6] This makes it a robust and reliable choice for complex intermediates.

Reducing AgentPrimary SubstratesReactivityScale-Up Considerations
Sodium Borohydride (NaBH₄) Aldehydes, KetonesMild & SelectiveSafe, cost-effective, simple work-up. Ideal for this step.[4]
Lithium Aluminum Hydride (LiAlH₄) All CarbonylsVery HighHighly reactive with water/alcohols. Requires anhydrous conditions and careful quenching. Overkill for this transformation.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Aldehydes, Ketones, Alkenes, etc.HighRequires pressure equipment. Catalyst handling and potential for debenzylation or desulfurization are concerns.

Q6: What are the best practices for work-up and isolation of the product alcohol at a large scale?

A: A well-designed work-up procedure is essential for achieving high purity and yield. The main challenges are quenching unreacted hydride and isolating the product efficiently.

Causality & Troubleshooting Strategy:

  • Quenching Excess Hydride: Unreacted NaBH₄ must be safely decomposed before extraction.

    • Solution: After the reaction is complete, cool the mixture (0-10 °C) and slowly add a weak acid, such as acetic acid or dilute HCl. This will decompose the remaining NaBH₄, liberating hydrogen gas. Ensure adequate ventilation and headspace in the reactor. Add the acid until gas evolution ceases.

  • Product Isolation & Purification: The product alcohol needs to be separated from the aqueous layer and inorganic salts.

    • Solution: After quenching, the product can be extracted into a suitable organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding brine can help break them. The combined organic layers should be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated.[7] The final product is often a solid that can be purified by recrystallization. Choose a solvent system where the product is soluble when hot but sparingly soluble when cold to maximize recovery.[8] If the product "oils out" during recrystallization, this indicates it is coming out of solution above its melting point or is still impure; try using a more polar solvent or a solvent mixture.[9]

Detailed Protocol: Scale-Up Reduction of 3-Methyl-1-benzothiophene-5-carbaldehyde

This protocol outlines a robust procedure for the reduction step, suitable for a multi-liter scale.

Reduction_Protocol start Start charge_reactor 1. Charge Reactor: - 3-Methyl-1-benzothiophene-5-carbaldehyde (1.0 eq) - Ethanol (10 vol) start->charge_reactor cool_reactor 2. Cool Mixture: - Cool to 0-5 °C with agitation. charge_reactor->cool_reactor prepare_nabh4 3. Prepare NaBH₄ Slurry: - NaBH₄ (1.2 eq) in Ethanol (2 vol) cool_reactor->prepare_nabh4 add_nabh4 4. Controlled Addition: - Add NaBH₄ slurry portion-wise over 1-2 hours. - Maintain Temp < 10 °C. cool_reactor->add_nabh4 prepare_nabh4->add_nabh4 monitor_rxn 5. Reaction Monitoring: - Stir at 10-15 °C for 2-4 hours. - Monitor by TLC/HPLC until SM is consumed. add_nabh4->monitor_rxn quench_rxn 6. Quench Reaction: - Cool to 0-5 °C. - Slowly add 1M HCl until gas evolution ceases (pH ~6-7). monitor_rxn->quench_rxn extract_product 7. Extraction: - Add Ethyl Acetate (10 vol). - Separate layers. Extract aqueous with more EtOAc (2 x 5 vol). quench_rxn->extract_product wash_organics 8. Wash & Dry: - Combine organic layers. - Wash with water, then brine. - Dry over Na₂SO₄. extract_product->wash_organics isolate_product 9. Isolation: - Filter and concentrate in vacuo. - Purify crude solid by recrystallization. wash_organics->isolate_product end End isolate_product->end

Sources

Technical Support Center: Synthesis of Chiral (3-Methyl-1-benzothiophen-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. While the parent (3-methyl-1-benzothiophen-5-yl)methanol is achiral, drug development programs frequently target its α-substituted (secondary alcohol) analogs to introduce a crucial stereocenter. Due to the unique electronic properties of the benzothiophene core, these benzylic stereocenters are notoriously prone to racemization.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you maintain absolute stereocontrol during your syntheses.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q: Why do my chiral 1-(3-methyl-1-benzothiophen-5-yl)ethanol analogs racemize so easily during functionalization? A: The root cause is the exceptional stability of the benzylic carbocation. The sulfur-containing heteroaromatic ring acts as a strong electron donor (+M effect). When combined with the inductive and hyperconjugative effects of the 3-methyl group, the system highly stabilizes any developing positive charge at the benzylic (C5) position. During reactions that involve leaving groups (like the Mitsunobu reaction or halogenations), the mechanism easily shifts from a concerted, stereospecific SN​2 pathway to a dissociative SN​1 pathway. This planar carbocation intermediate is attacked from both faces, resulting in rapid racemization. Similar acid-catalyzed racemization pathways have been extensively documented in related benzothiophene drugs like Zileuton [1].

Q: Can I perform a Mitsunobu inversion on these substrates without losing enantiomeric excess (ee)? A: Yes, but you must strictly control the dielectric constant of your solvent. Traditional Mitsunobu conditions (THF or DMF at room temperature) promote the separation of the alkoxyphosphonium intermediate into an ion pair, triggering the SN​1 collapse. By switching to highly apolar solvents (like toluene) and operating at cryogenic temperatures, you enforce a "tight ion-pair" that demands an SN​2 trajectory, preserving the stereocenter [2].

G A Chiral Benzylic Alcohol B Activated Intermediate (Alkoxyphosphonium) A->B Activation (DIAD/PPh3) C Benzylic Carbocation (Planar) B->C SN1 (Polar Solvent) D Inverted Product (High ee) B->D SN2 (Apolar Solvent) E Racemic Product (Low ee) C->E Non-stereoselective Attack

Mechanistic divergence in the activation of electron-rich benzylic alcohols.

Troubleshooting Guide

Issue: Complete loss of ee during esterification or amination.
  • Root Cause: The nucleophile is too weak, or the solvent is too polar, allowing the activated alcohol to ionize before the nucleophile can attack.

  • Solution:

    • Change the solvent to Toluene or a Toluene/Hexane (1:1) mixture.

    • Ensure the pKa of your nucleophile is < 11.

    • Pre-cool all reagents to -78 °C before the addition of the azodicarboxylate.

Issue: Gradual racemization during storage or downstream deprotection.
  • Root Cause: Acid-catalyzed reversible ionization. Even mild Brønsted acids (like TFA used for Boc deprotection or silica gel during chromatography) can protonate the benzylic hydroxyl group, leading to reversible water elimination.

  • Solution: Avoid acidic deprotection strategies. If an acetonide or Boc group must be removed, utilize strictly buffered conditions or switch to orthogonal protecting groups (e.g., benzyl ethers removed via neutral hydrogenolysis). Store purified chiral compounds at -20 °C in base-washed (TEA-treated) glassware.

Quantitative Data: Solvent Effects on Stereoretention

The table below summarizes the causality between solvent polarity (dielectric constant) and the retention of enantiomeric excess during the nucleophilic displacement of benzothiophene benzylic alcohols.

Solvent SystemDielectric Constant (ε)Temperature (°C)Reaction Pathway BiasTypical ee Retention (%)
DMF 36.725 SN​1 (Ion-pair separation)< 10% (Racemic)
THF 7.50 to 25Mixed SN​1 / SN​2 40 - 60%
Toluene 2.4-78 to 0 SN​2 (Tight ion-pair)> 90%
Toluene / Hexane (1:1) < 2.4-78 to -20Strict SN​2 > 95%

Validated Experimental Protocols

To guarantee structural and stereochemical integrity, our application scientists recommend the following self-validating workflows.

Workflow Step1 1. Ketone Precursor Synthesis Step2 2. Noyori Asymmetric Transfer Hydrogenation Step1->Step2 Step3 3. Apolar Mitsunobu or Direct Derivatization Step2->Step3 Step4 4. Mild Deprotection (pH 6-8 strictly) Step3->Step4

Optimized workflow for synthesizing chiral benzothiophene analogs without racemization.

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Setting the stereocenter late-stage via ATH avoids the need for harsh nucleophilic substitutions. The Noyori Ru-catalyst provides excellent facial selectivity for benzothiophene ketones [3].

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1-(3-methyl-1-benzothiophen-5-yl)ethan-1-one precursor (1.0 eq) in anhydrous isopropanol to achieve a 0.1 M concentration.

  • Catalyst Addition: Add RuCl (0.5 mol%). Causality Insight: Keeping the catalyst loading strictly at or below 0.5 mol% prevents reverse-reaction racemization once the thermodynamic equilibrium is reached.

  • Hydrogen Donor: Add a pre-mixed solution of formic acid/triethylamine (5:2 azeotrope, 3.0 eq). This mixture provides the hydride source while maintaining a mildly acidic environment that prevents base-catalyzed epimerization.

  • Reaction & Self-Validation: Stir at 25 °C for 12 hours.

    • Self-Validation Step: Withdraw a 50 µL aliquot, dilute in Hexanes/IPA (90:10), and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed to workup only if conversion is >95% and ee is >98%.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

Protocol B: Modified Mitsunobu Inversion in Apolar Solvents

If inversion of the synthesized alcohol is mandatory, this modified protocol suppresses the SN​1 pathway.

  • Reagent Mixing: Dissolve the chiral alcohol (1.0 eq), the nucleophile (e.g., a carboxylic acid, 1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous toluene (0.05 M).

  • Cryogenic Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath. Causality Insight: Thermal energy promotes carbon-oxygen bond cleavage; cryogenic conditions freeze the intermediate in the SN​2 -favorable betaine state.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes to prevent localized exothermic spikes.

  • Propagation & Self-Validation: Allow the reaction to slowly warm to -20 °C over 4 hours.

    • Self-Validation Step: Monitor the disappearance of the alkoxyphosphonium intermediate via 31P NMR (take a 0.1 mL aliquot in toluene- d8​ ) or via TLC.

  • Workup: Quench with cold water. Extract with toluene. The apolar solvent allows for the easy removal of hydrazine byproducts via simple aqueous washes.

References

  • Acid-catalyzed addition of N-hydroxyurea to 1-aryl alcohol derivatives: A new synthesis of Zileuton.ResearchGate.
  • Stereoselective Carbon−Carbon Bond Formation via the Mitsunobu Displacement of Chiral Secondary Benzylic Alcohols.Organic Letters (ACS Publications).
  • Asymmetric Synthesis of Benzothiophene-Containing Lipoxin A4 Analogues with Lower-Chain Modifications.Synthesis (Thieme E-Books & E-Journals).

Optimizing reaction conditions for (3-Methyl-1-benzothiophen-5-yl)methanol derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides troubleshooting protocols, mechanistic insights, and validated workflows for the derivatization of (3-Methyl-1-benzothiophen-5-yl)methanol (CAS: 82787-88-0). As a primary alcohol attached to an electron-rich benzothiophene core, this molecule presents unique chemoselectivity challenges—particularly regarding the oxidatively sensitive sulfur atom.

Mechanistic Overview & Workflow

The following diagram outlines the three most common derivatization pathways for this scaffold, along with their primary mechanistic pitfalls.

Workflow Start (3-Methyl-1-benzothiophen-5-yl)methanol Primary Alcohol Appel Appel Reaction (CBr4, PPh3) Start->Appel Halogenation Oxid Oxidation (DMP or Swern) Start->Oxid Aldehyde Formation Ester Steglich Esterification (EDC, DMAP) Start->Ester Esterification Bromide 5-(Bromomethyl)-... Target Appel->Bromide Err1 TPPO Contamination Appel->Err1 Aldehyde ...-5-carbaldehyde Target Oxid->Aldehyde Err2 S-Oxidation (Sulfoxide) Oxid->Err2 Prodrug Ester Derivative Target Ester->Prodrug Err3 N-Acylurea Byproduct Ester->Err3

Fig 1. Derivatization pathways of (3-Methyl-1-benzothiophen-5-yl)methanol and common pitfalls.

Troubleshooting Guides & FAQs

Module A: Halogenation via Appel Reaction

Goal: Conversion to 5-(bromomethyl)-3-methylbenzo[b]thiophene for subsequent nucleophilic coupling.

Q: Why am I seeing a large, inseparable byproduct eluting near my target bromomethyl compound on silica gel? A: You are likely co-eluting triphenylphosphine oxide (TPPO). In the Appel reaction, PPh3 attacks CBr4 to form a phosphonium ion, which activates the alcohol. The byproduct, TPPO, streaks heavily on silica. Because the benzothiophene core is highly lipophilic, the resulting bromide often co-elutes with the leading edge of the TPPO streak. Solution: Switch to polymer-supported triphenylphosphine (PS-PPh3) to allow for simple filtration, or precipitate the TPPO using cold hexanes/ether before chromatography ([1], Link).

Validated Protocol: Polymer-Supported Appel Reaction

  • Dissolve (3-Methyl-1-benzothiophen-5-yl)methanol (1.0 eq) and CBr4 (1.2 eq) in anhydrous CH2Cl2 (0.1 M) and cool to 0 °C under N2.

  • Add PS-PPh3 (1.5 eq, ~3 mmol/g loading) in three portions over 15 minutes.

  • Warm to room temperature and agitate gently for 2–3 hours. (Note: Avoid magnetic stirring which can grind and destroy the resin).

  • Filter the reaction mixture through a pad of Celite, washing with cold CH2Cl2.

  • Concentrate the filtrate and purify via a short silica plug (Hexanes/EtOAc 9:1) to yield the pure bromide.

Module B: Controlled Oxidation (Avoiding S-Oxidation)

Goal: Oxidation to 3-methylbenzo[b]thiophene-5-carbaldehyde.

Q: My oxidation yields a highly polar mixture, and LC-MS shows M+16 and M+32 peaks. What happened? A: You have oxidized the sulfur atom in the benzothiophene ring. The sulfur in benzothiophene is electron-rich and highly susceptible to oxidation, forming stable sulfoxides (M+16) or sulfones (M+32) ([2], Link). This frequently occurs if you use peroxide-based oxidants, excess mCPBA, or unoptimized bleach conditions. Solution: Use Dess-Martin Periodinane (DMP). DMP is an electrophilic iodine(V) reagent that selectively undergoes ligand exchange with the hydroxyl oxygen, avoiding the softer sulfur atom entirely.

Validated Protocol: Chemoselective DMP Oxidation

  • Dissolve the starting alcohol (1.0 eq) in CH2Cl2 (0.2 M). (Pro-tip: Adding 1 equivalent of H2O accelerates the ligand exchange on the iodine center).

  • Cool the solution to 0 °C and add DMP (1.15 eq) in one portion.

  • Stir at room temperature for 1.5 hours. Monitor by TLC (disappearance of the polar alcohol spot).

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3. Stir vigorously for 15 minutes until the organic layer is clear (this destroys the excess oxidant).

  • Extract with CH2Cl2, wash with brine, dry over Na2SO4, and concentrate to yield the aldehyde.

Module C: Steglich Esterification

Goal: Coupling the primary alcohol with a carboxylic acid (e.g., for prodrug synthesis).

Q: My Steglich esterification with EDC is stalling, and I am isolating a stable, unreactive byproduct instead of my ester. A: You are observing the formation of an N-acylurea byproduct. EDC activates the carboxylic acid to form an O-acylisourea intermediate. If the alcohol attack is slow, this intermediate undergoes a 1,3-rearrangement to form a dead-end N-acylurea. Solution: Ensure you are using a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium ion, which prevents the rearrangement and rapidly transfers the acyl group to your benzothiophene alcohol ([3], Link).

Validated Protocol: EDC/DMAP Esterification

  • Dissolve the target carboxylic acid (1.1 eq), (3-Methyl-1-benzothiophen-5-yl)methanol (1.0 eq), and DMAP (0.1 eq) in anhydrous CH2Cl2 (0.2 M).

  • Cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 eq) portion-wise. (EDC·HCl is preferred over DCC as its urea byproduct is water-soluble).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute with CH2Cl2 and wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO3, and brine.

  • Dry over MgSO4 and concentrate.

Quantitative Data Summary

The table below summarizes the expected outcomes and diagnostic markers for the derivatization workflows.

Reaction TypeTarget Functional GroupTypical YieldPrimary PitfallDiagnostic 1H NMR Shift (CDCl3)
Appel Reaction Bromide (-CH2Br)85–90%TPPO Contamination~4.6 ppm (s, 2H, -CH2Br)
DMP Oxidation Aldehyde (-CHO)>90%S-Oxidation (Sulfoxide)~10.1 ppm (s, 1H, -CHO)
Steglich Ester Ester (-CH2OC(=O)R)75–85%N-Acylurea Formation~5.2 ppm (s, 2H, -CH2O-)

References

  • [1] Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA. Source: PubMed Central (PMC). URL:[Link]

  • [2] Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Source: ACS Publications. URL:[Link]

  • [3] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Source: Green Chemistry (RSC Publishing). URL:[Link]

Sources

Strategies to improve the pharmacokinetic properties of (3-Methyl-1-benzothiophen-5-yl)methanol-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Medicinal Chemistry Support Center. As drug development professionals, you are likely aware that while benzothiophene derivatives exhibit excellent target binding affinities across various therapeutic areas, they frequently suffer from severe pharmacokinetic (PK) liabilities.

This guide is designed to help you troubleshoot and overcome the specific metabolic and physicochemical hurdles associated with the (3-Methyl-1-benzothiophen-5-yl)methanol scaffold.

Part 1: Troubleshooting Guides & FAQs

Q1: My lead compound shows rapid clearance ( CLint​>100μL/min/mg ) in human liver microsomes (HLM) and hepatocytes. How do I identify and mitigate the primary metabolic soft spot?

The Causality: The primary alcohol moiety (-CH 2​ OH) at the C5 position is highly susceptible to rapid Phase I oxidation. In hepatic environments, alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), alongside cytochrome P450 (CYP) enzymes, rapidly oxidize primary alcohols first to aldehydes, and subsequently to carboxylic acids[1].

The Solution: You must perform a Metabolite Identification (MetID) assay using LC-MS/MS. If you observe a +30 Da mass shift, the primary alcohol is your primary liability. To mitigate this, employ bioisosteric replacement . Replacing the primary alcohol with a 1,2,4-triazole preserves the critical hydrogen-bond donor/acceptor interactions necessary for target binding while completely blocking ADH/ALDH-mediated oxidation[1]. Alternatively, if the hydroxyl group is not a critical H-bond donor, deoxytrifluoromethylation (replacing -OH with -CF 3​ ) can drastically improve metabolic stability by substituting the labile oxygen with a robust, electron-withdrawing group[2]. The strategic use of bioisosteres is a foundational tactic to address developability problems without sacrificing intrinsic potency[3].

Q2: I replaced the primary alcohol, but the intrinsic clearance remains high due to benzothiophene core metabolism. What is the next logical step?

The Causality: Once the exocyclic alcohol is blocked, the metabolic burden often shifts to the electron-rich benzothiophene core. The sulfur atom and the adjacent carbons (specifically C2 and C7) are highly susceptible to CYP450-catalyzed S-oxidation and aromatic epoxidation/hydroxylation[4][5].

The Solution: Introduce a deactivating, sterically small halogen at the identified soft spot. For example, chlorination or fluorination at the C2 or C7 position withdraws electron density from the thiophene ring[6]. This electronic deactivation raises the activation energy required for CYP-mediated oxidation, effectively shielding the core without adding significant steric bulk that might disrupt target binding[4][5].

Q3: My optimized compound is now metabolically stable but has poor kinetic aqueous solubility (<10 µM). How can I improve this without losing the PK gains?

The Causality: The benzothiophene core is a highly planar, lipophilic system. Halogenation and the removal of the primary alcohol often increase the LogP/LogD, which drives down aqueous solubility and increases non-specific plasma protein binding (>99%)[6].

The Solution: You must disrupt molecular planarity or introduce an ionizable basic center. Appending a solubilizing moiety, such as a morpholine or piperazine pendant group, lowers the LogD and introduces a basic pKa (~7.5–8.5). This allows the compound to be formulated as a highly soluble hydrochloride salt for in vivo dosing.

Part 2: Strategic Workflow & Visualization

The following decision tree illustrates the logical progression of identifying and resolving PK liabilities in this specific scaffold.

PK_Workflow Start Lead: (3-Methyl-1-benzothiophen-5-yl)methanol High CL_int, Poor Solubility MetID Metabolite ID (LC-MS/MS) Determine Primary Clearance Mechanism Start->MetID Branch1 Liability 1: Primary Alcohol Rapid Oxidation to Carboxylic Acid MetID->Branch1 +14 Da / +30 Da Mass Shift Branch2 Liability 2: Benzothiophene Core CYP-Mediated S-Oxidation / Epoxidation MetID->Branch2 +16 Da Mass Shift on Core Opt1 Bioisosteric Replacement (e.g., 1,2,4-Triazole, Tertiary Alcohol) Branch1->Opt1 Opt2 Core Deactivation (e.g., C2/C7 Fluorination or Chlorination) Branch2->Opt2 Assay In Vitro Validation (HLM Stability & Kinetic Solubility Assays) Opt1->Assay Opt2->Assay Assay->MetID CL_int > 50 µL/min/mg (Iterative Design) Success Optimized Candidate Low CL_int, Improved LogD Assay->Success CL_int < 20 µL/min/mg

Decision tree for identifying and mitigating PK liabilities in benzothiophene scaffolds.

Part 3: Data Presentation

The table below summarizes the quantitative impact of the discussed structural modifications on the pharmacokinetic profile of the base scaffold.

Scaffold ModificationTarget LiabilityMechanistic RationaleImpact on CLint​ (HLM)Impact on Kinetic Solubility
Parent: (3-Methyl-1-benzothiophen-5-yl)methanolNone (Baseline)N/AHigh (>100 µL/min/mg)Poor (<10 µM)
Bioisostere: 1,2,4-Triazole substitutionPrimary AlcoholBlocks ADH/ALDH oxidation while maintaining H-bond acceptor/donor profile[1].Moderate (~60 µL/min/mg)Improved (~50 µM)
Bioisostere: Deoxytrifluoromethylation (-CF 3​ )Primary AlcoholReplaces metabolically labile -OH with robust, lipophilic -CF 3​ group[2].Low (<20 µL/min/mg)Poor (<5 µM)
Core Deactivation: 7-Chloro/Fluoro substitutionBenzothiophene CoreWithdraws electron density, blocking CYP-mediated S-oxidation and epoxidation[4][6].Low (<15 µL/min/mg)Poor (<5 µM)
Solubilization: Addition of Piperazine pendantLipophilicity / PlanarityDisrupts planarity and introduces an ionizable basic amine (pKa ~8.0).Low (<20 µL/min/mg)Excellent (>200 µM)

Part 4: Experimental Protocols

Protocol: Self-Validating Human Liver Microsome (HLM) Stability & MetID Assay

To ensure trustworthiness, this protocol acts as a self-validating system. The inclusion of a minus-NADPH control isolates non-CYP mediated clearance (e.g., ADH/ALDH acting on the primary alcohol), while the positive control ensures the enzymatic viability of the microsomes.

Step-by-Step Methodology:

  • Preparation of Test Articles: Prepare a 10 mM stock of the benzothiophene derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Combine the test compound (final concentration 1 µM) with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) in the buffer.

  • Control Segregation (Critical Validation Step):

    • Reaction Tube: Add an NADPH regenerating system (1 mM final) to initiate CYP-mediated metabolism.

    • Minus-NADPH Control: Add buffer instead of NADPH. Clearance here indicates direct alcohol oxidation by ADH/ALDH or chemical instability.

    • Positive Control: Run Verapamil (a known CYP3A4/2D6 substrate) in parallel to validate CYP activity.

  • Time-Course Sampling: Incubate the mixtures at 37°C. Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Calculate the elimination rate constant ( k ) from the natural log of the percentage remaining versus time to derive the CLint​ .

  • MetID Scan: Perform a full-scan MS and MS/MS product ion scan on the 60-minute sample.

    • Look for +14 Da: Oxidation of methanol to aldehyde.

    • Look for +30 Da: Oxidation of methanol to carboxylic acid.

    • Look for +16 Da: S-oxidation or aromatic hydroxylation on the benzothiophene core.

References

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. National Institutes of Health (nih.gov). 1

  • Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. American Chemical Society (acs.org). 6

  • Development of activators for SERCA2a for heart failure treatments. National Institutes of Health (nih.gov). 4

  • Quantum-Mechanical Studies of Reactions Performed by Cytochrome P450 Enzymes. ResearchGate (researchgate.net). 5

  • Deoxytrifluoromethylation of Alcohols. American Chemical Society (acs.org). 2

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health (nih.gov). 3

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol and Other Benzothiophene Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The targeted synthesis of specific isomers of benzothiophene alcohols is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This guide provides an in-depth comparison of synthetic routes to (3-Methyl-1-benzothiophen-5-yl)methanol and other positional isomers of benzothiophene alcohols, offering insights into the strategic choices behind different methodologies.

Introduction to Benzothiophene Alcohols in Drug Discovery

Benzothiophene and its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a hydroxymethyl group provides a key functional handle for further molecular elaboration and can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. The position of this alcohol functionality on the benzothiophene ring system is critical, as different isomers can display markedly different biological effects. This guide will focus on practical and efficient synthetic strategies to access these valuable building blocks.

Synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol: A Strategic Approach

The synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol can be approached through several strategic disconnections. A common and effective strategy involves the initial construction of the 3-methyl-1-benzothiophene core, followed by functionalization at the 5-position to introduce the methanol group.

Route 1: Formylation followed by Reduction

A robust and widely applicable method for introducing a one-carbon substituent onto an aromatic ring is through formylation, followed by reduction. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like 3-methyl-1-benzothiophene.[4][5]

Step 1: Vilsmeier-Haack Formylation of 3-Methyl-1-benzothiophene

The reaction proceeds by generating the Vilsmeier reagent, a chloromethyliminium salt, in situ from a substituted formamide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃). This electrophilic species then attacks the electron-rich 5-position of the 3-methyl-1-benzothiophene ring.

G 3-Methyl-1-benzothiophene 3-Methyl-1-benzothiophene 3-Methyl-1-benzothiophene-5-carbaldehyde 3-Methyl-1-benzothiophene-5-carbaldehyde 3-Methyl-1-benzothiophene->3-Methyl-1-benzothiophene-5-carbaldehyde 1. POCl₃, DMF 2. H₂O

Figure 1: Vilsmeier-Haack formylation of 3-Methyl-1-benzothiophene.

Step 2: Reduction of 3-Methyl-1-benzothiophene-5-carbaldehyde

The resulting aldehyde can then be selectively reduced to the corresponding primary alcohol using a variety of mild reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent.

G 3-Methyl-1-benzothiophene-5-carbaldehyde 3-Methyl-1-benzothiophene-5-carbaldehyde (3-Methyl-1-benzothiophen-5-yl)methanol (3-Methyl-1-benzothiophen-5-yl)methanol 3-Methyl-1-benzothiophene-5-carbaldehyde->(3-Methyl-1-benzothiophen-5-yl)methanol NaBH₄, MeOH

Figure 2: Reduction of the aldehyde to the primary alcohol.

Experimental Protocol: Synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol

Part A: 3-Methyl-1-benzothiophene-5-carbaldehyde

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-methyl-1-benzothiophene in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methyl-1-benzothiophene-5-carbaldehyde.

Part B: (3-Methyl-1-benzothiophen-5-yl)methanol

  • Dissolve 3-methyl-1-benzothiophene-5-carbaldehyde in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-Methyl-1-benzothiophen-5-yl)methanol.

Route 2: Grignard Reaction with a Halogenated Precursor

An alternative approach involves the formation of a Grignard reagent from a halogenated 3-methyl-1-benzothiophene, followed by reaction with formaldehyde. This method is particularly useful if a suitable halogenated precursor is readily available.

Step 1: Formation of the Grignard Reagent

5-Bromo-3-methyl-1-benzothiophene can be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

Step 2: Reaction with Formaldehyde

The Grignard reagent is then reacted with a source of formaldehyde (e.g., paraformaldehyde or gaseous formaldehyde) to yield the desired primary alcohol after acidic workup.[6][7]

G 5-Bromo-3-methyl-1-benzothiophene 5-Bromo-3-methyl-1-benzothiophene 5-(3-Methyl-1-benzothienyl)magnesium bromide 5-(3-Methyl-1-benzothienyl)magnesium bromide 5-Bromo-3-methyl-1-benzothiophene->5-(3-Methyl-1-benzothienyl)magnesium bromide Mg, THF (3-Methyl-1-benzothiophen-5-yl)methanol (3-Methyl-1-benzothiophen-5-yl)methanol 5-(3-Methyl-1-benzothienyl)magnesium bromide->(3-Methyl-1-benzothiophen-5-yl)methanol 1. Formaldehyde 2. H₃O⁺

Figure 3: Grignard reaction pathway to (3-Methyl-1-benzothiophen-5-yl)methanol.

Comparative Synthesis of Other Benzothiophene Alcohols

The synthetic strategies for other positional isomers of benzothiophene alcohols often depend on the inherent reactivity of the benzothiophene ring and the availability of starting materials.

Target CompoundCommon Synthetic StrategyKey Considerations & Rationale
(1-Benzothiophen-2-yl)methanol Reduction of 1-benzothiophene-2-carbaldehyde or the corresponding carboxylic acid/ester. The aldehyde is accessible via Vilsmeier-Haack reaction of 1-benzothiophene.The 2-position is highly susceptible to electrophilic substitution. Reduction of the carbonyl is a straightforward and high-yielding transformation.
(1-Benzothiophen-3-yl)methanol Reduction of 1-benzothiophene-3-carbaldehyde or the corresponding carboxylic acid/ester. The aldehyde can be prepared by formylation of 3-lithio-1-benzothiophene.Direct formylation at the 3-position is less favored than at the 2-position. Lithiation followed by quenching with a formylating agent provides better regioselectivity.
(1-Benzothiophen-4-yl)methanol Multi-step synthesis often starting from a pre-functionalized benzene ring before cyclization to form the benzothiophene core. Alternatively, metal-halogen exchange on 4-bromo-1-benzothiophene followed by reaction with formaldehyde.Direct functionalization of the benzene ring of the benzothiophene scaffold can be challenging and lead to mixtures of isomers. Building the scaffold with the desired functionality in place is often more efficient.
(1-Benzothiophen-6-yl)methanol Synthesis often starts from a substituted thiophenol which is then cyclized. For example, cyclization of an appropriately substituted arylthioacetaldehyde derivative.[8]Similar to the 4-substituted isomer, direct functionalization is difficult. Building the ring from a pre-functionalized precursor is a common strategy.
(1-Benzothiophen-7-yl)methanol Directed ortho-metalation (DoM) of a 7-substituted benzothiophene derivative (e.g., a carbamate) followed by reaction with an electrophile.[9] Alternatively, synthesis from a 7-bromo-1-benzothiophene via a Grignard or lithiation reaction.The 7-position is sterically hindered and electronically deactivated, making direct functionalization challenging. DoM provides a powerful tool for regioselective synthesis.

Data Summary and Comparison

Synthetic RouteTarget PositionTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Vilsmeier-Haack & Reduction5 (on 3-methyl)60-80 (overall)Moderate temperaturesGood regioselectivity for electron-rich systems.Requires handling of POCl₃.
Grignard Reaction5 (from 5-bromo)50-70Anhydrous conditions requiredUtilizes readily available starting materials.Grignard formation can be sensitive.
Reduction of Aldehyde/Ester2 or 380-95MildHigh-yielding and clean reactions.Requires prior synthesis of the carbonyl compound.
Multi-step from Precursors4, 6, or 7VariableOften requires multiple stepsAllows for precise control of substitution.Can be lengthy and lower overall yield.
Directed ortho-Metalation750-70Cryogenic temperatures, strong baseExcellent regioselectivity for otherwise inaccessible positions.Requires specialized reagents and conditions.

Conclusion

The synthesis of specifically substituted benzothiophene alcohols requires a careful selection of synthetic strategy based on the desired position of the hydroxyl group. For the synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol, a two-step approach involving Vilsmeier-Haack formylation followed by reduction offers a reliable and efficient route. The synthesis of other isomers often necessitates more tailored approaches, such as building the heterocyclic system from a pre-functionalized precursor or employing advanced techniques like directed ortho-metalation for accessing less reactive positions. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the design and execution of their synthetic endeavors in the pursuit of novel benzothiophene-based drug candidates.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link][1][5]

  • An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. [Link][2]

  • An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. [Link][3]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link][4]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. [Link][5]

  • Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration - Organic Chemistry Frontiers (RSC Publishing). [Link][8][10]

  • Grignard Reaction. [Link][6]

  • Grignard PDF - ResearchGate. [Link][7][11]

  • Design and synthesis of 1-(1-benzothiophen-7-yl)-1H-pyrazole, a novel series of G protein-coupled receptor 52 (GPR52) agonists - PubMed. [Link][12]

Sources

Comparative Application Guide: (3-Methyl-1-benzothiophen-5-yl)methanol vs. Alternative 3-Substituted Benzothiophenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

The benzo[b]thiophene nucleus is a highly privileged pharmacophore extensively exploited in medicinal chemistry[1]. Substitutions at the C3 position profoundly influence the electronic distribution, lipophilicity, and steric profile of the bicyclic system. This guide critically evaluates the performance, synthetic utility, and pharmacological applications of (3-Methyl-1-benzothiophen-5-yl)methanol against other prominent 3-substituted benzothiophenes (e.g., 3-amino and 3-halo derivatives).

  • 3-Methyl Substitution: The weak electron-donating (+I) effect of the methyl group slightly enriches the electron density of the thiophene ring without introducing hydrogen-bond donors or acceptors. This enhances membrane permeability and fits optimally into hydrophobic binding pockets. The 5-hydroxymethyl group on (3-Methyl-1-benzothiophen-5-yl)methanol provides a highly versatile synthetic handle for late-stage functionalization[2].

  • 3-Amino Substitution: Strongly electron-donating (+M), significantly altering the HOMO/LUMO levels. It introduces hydrogen-bonding capabilities, which is critical for interacting with the hinge region of kinases[3].

  • 3-Halo Substitution: Electron-withdrawing (-I), increasing lipophilicity and serving as a primary site for transition-metal-catalyzed cross-coupling reactions[3].

Case Studies in Kinase Inhibition

Case Study A: PFKFB3 Inhibition (3-Methyl Scaffold)

PFKFB3 is a critical enzyme driving the Warburg effect (aerobic glycolysis) in oncology. A breakthrough study identified N-aryl 6-aminoquinoxalines as potent PFKFB3 inhibitors [4]. The incorporation of the 3-methyl-1-benzothiophen-5-yl moiety yielded an exceptional IC50 of 14 nM against the target and 0.49 μM for cellular fructose-2,6-bisphosphate (F2,6BP) reduction[4]. The 3-methyl group optimally fills a hydrophobic sub-pocket in the enzyme, a steric match not achievable with polar 3-amino derivatives[5].

Case Study B: PIM & LIMK1 Kinase Inhibition (3-Amino Scaffold)

Conversely, 3-aminobenzo[b]thiophenes have been utilized to synthesize thieno[2,3-b]pyridine cores for LIMK1 inhibitors and PIM kinase inhibitors [3]. In these targets, the amino group actively participates in hydrogen bonding with the kinase hinge region, achieving sub-nanomolar activity (e.g., Ki of 0.5 nM against PIM3)[3]. Recent advances also allow the synthesis of diverse 3-substituted analogs via aryne reactions with alkynyl sulfides to further probe these pockets [6].

Quantitative Performance Comparison

Table 1: Comparative Profiling of 3-Substituted Benzothiophene Scaffolds

Scaffold TypeRepresentative ApplicationKey TargetTarget PotencyElectronic EffectSynthetic Handle
3-Methyl-5-substituted N-aryl 6-aminoquinoxalinesPFKFB3IC50 = 14 nMWeak (+I)-CH2OH (oxidation/alkylation)
3-Amino-2-substituted Thieno[2,3-b]pyridinesPIM1/2/3Ki = 0.5 - 3 nMStrong (+M)-NH2 (acylation/annulation)
3-Halo-substituted Cross-coupling precursorsVariousN/AStrong (-I)-X (Suzuki/Buchwald)

Mechanistic Pathway Visualization

The following diagram illustrates the causality of incorporating the 3-methylbenzothiophene inhibitor to disrupt the Warburg effect via PFKFB3 inhibition.

PFKFB3_Pathway CancerCell Cancer Cell (Hypoxia) PFKFB3 PFKFB3 Enzyme CancerCell->PFKFB3 Upregulates F26BP Fructose-2,6-bisphosphate (F2,6BP) PFKFB3->F26BP Synthesizes PFK1 PFK-1 (Glycolysis Rate-Limiting) F26BP->PFK1 Allosteric Activator Warburg Warburg Effect (Aerobic Glycolysis) PFK1->Warburg Drives Inhibitor 3-Methylbenzothiophene Inhibitor Inhibitor->PFKFB3 Competitive Inhibition (IC50 = 14 nM)

Fig 1: Mechanism of PFKFB3 inhibition by 3-methylbenzothiophene derivatives disrupting the Warburg effect.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the divergent synthetic handling of these scaffolds.

Protocol A: Functionalization of (3-Methyl-1-benzothiophen-5-yl)methanol

Objective: Convert the hydroxymethyl handle to a reactive aldehyde for downstream coupling, validating the synthetic utility of the 5-position. Causality: Utilizing mild oxidation via Dess-Martin Periodinane (DMP) prevents over-oxidation to the carboxylic acid and avoids electrophilic disruption of the electron-rich benzothiophene core. Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (3-Methyl-1-benzothiophen-5-yl)methanol in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C.

  • Oxidation: Add 1.2 eq of DMP dropwise. The hypervalent iodine selectively oxidizes the primary alcohol.

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Self-Validation: Confirm completion via TLC (Hexane/EtOAc 3:1) or LC-MS by monitoring the disappearance of the m/z [M+H]+ corresponding to the starting alcohol.

  • Quenching & Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Final Validation: Confirm the formation of 3-methyl-1-benzothiophene-5-carbaldehyde via 1H-NMR (appearance of a distinct aldehydic proton singlet at ~10.0 ppm).

Protocol B: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes (Comparative Method)

Objective: Rapid assembly of the 3-amino scaffold for kinase inhibitor libraries[3]. Causality: Microwave irradiation provides rapid, uniform heating, accelerating the nucleophilic aromatic substitution (SNAr) and subsequent intramolecular cyclization without requiring transition metal catalysts[3]. Step-by-Step Methodology:

  • Preparation: Combine 2-halobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), and triethylamine (3.0 eq) in anhydrous DMSO in a microwave-safe vial.

  • Irradiation: Seal the vial and subject to microwave irradiation at 130 °C for 15 minutes.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove DMSO and triethylamine salts.

  • Purification: Purify the organic layer via flash column chromatography.

  • Final Validation: Confirm product identity via 1H-NMR (identifying the broad singlet for the -NH2 group at ~5.5 ppm) and HRMS.

Synthetic Workflow Visualization

Synthetic_Workflow StartMethanol (3-Methyl-1-benzothiophen- 5-yl)methanol Oxidation DMP Oxidation (DCM, 0°C to RT) StartMethanol->Oxidation Aldehyde 3-Methyl-1-benzothiophene- 5-carbaldehyde Oxidation->Aldehyde Coupling Reductive Amination / Coupling Aldehyde->Coupling Drug Target Kinase Inhibitor (e.g., PFKFB3 Inhibitor) Coupling->Drug

Fig 2: Synthetic workflow demonstrating the late-stage functionalization of the hydroxymethyl handle.

References

  • Boutard, N., et al. "Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors." ChemMedChem, 14:169-181, 2019.[Link]

  • Bagley, M. C., et al. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 13, 2015.[Link]

  • Matsuzawa, T., et al. "One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides." Chemical Science, 11:9691-9696, 2020.[Link]

Sources

A Validated High-Performance Liquid Chromatography Method for the Quantification of (3-Methyl-1-benzothiophen-5-yl)methanol: A Comparative Guide to ICH Q2(R1) Compliance

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Methyl-1-benzothiophen-5-yl)methanol is a key intermediate in the synthesis of various pharmacologically active molecules. The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method for its quantification is paramount for quality control throughout the drug development and manufacturing process.[1][2]

This guide presents a newly developed and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of (3-Methyl-1-benzothiophen-5-yl)methanol. The validation has been rigorously performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4] This document will not only detail the method and its validation but will also serve as a comparative guide, assessing the method's performance against the stringent criteria set forth by these international standards. The objective is to provide researchers, scientists, and drug development professionals with a self-validating, trustworthy, and readily implementable analytical protocol.

The Analytical Challenge and Method Selection Rationale

The primary analytical challenge lies in developing a method that is not only accurate and precise but also specific for (3-Methyl-1-benzothiophen-5-yl)methanol, particularly in the presence of potential process-related impurities and degradation products.[5][6]

Why RP-HPLC with UV Detection?

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity.[2][7]

  • Reverse-Phase (RP) Chromatography: (3-Methyl-1-benzothiophen-5-yl)methanol possesses moderate polarity, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This is the most common and versatile mode of HPLC.[8]

  • UV Detection: The benzothiophene moiety contains a chromophore that absorbs ultraviolet (UV) light, allowing for sensitive and specific detection. This approach offers a balance of performance and cost-effectiveness, making it widely accessible.

The following diagram illustrates the basic workflow for the development and validation of this analytical method.

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation Method_Dev Method Development Optimization of: - Column & Mobile Phase - Flow Rate & Temperature - Detector Wavelength Validation Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Method_Dev->Validation Finalized Method Implementation Method Implementation Routine QC Analysis In-Process Controls Stability Studies Validation->Implementation Validated Method

Caption: A high-level overview of the analytical method lifecycle, from development through validation and routine implementation.

Proposed Analytical Method: RP-HPLC-UV

The following optimized chromatographic conditions were established to ensure a sharp, symmetrical peak for (3-Methyl-1-benzothiophen-5-yl)methanol with a suitable retention time.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Causality Behind Experimental Choices:

  • Column: A C18 column is a standard choice for reverse-phase chromatography, offering excellent hydrophobic interaction with the analyte. The 150 mm length provides sufficient resolution, while the 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: The 60:40 acetonitrile/water ratio was optimized to achieve a retention time of approximately 4.5 minutes, allowing for good separation from the solvent front and any early-eluting impurities without an excessively long run time. Acetonitrile is often preferred over methanol as it typically provides lower backpressure.[9]

  • Wavelength: The detection wavelength of 254 nm was selected based on the UV spectrum of (3-Methyl-1-benzothiophen-5-yl)methanol, which shows a significant absorbance maximum at this wavelength, ensuring high sensitivity.

  • Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

Method Validation Protocol and Comparative Data

The following sections detail the validation experiments performed, presenting the results as a direct comparison against the acceptance criteria mandated by ICH Q2(R1) guidelines.[10][11]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Blank Analysis: A sample of the diluent was injected to ensure no interfering peaks at the retention time of the analyte.

  • Impurity Spiking: If known impurities were available, a solution of the analyte would be spiked with these impurities to demonstrate resolution.

  • Forced Degradation: The analyte was subjected to stress conditions (acid, base, oxidation, heat, and photolytic stress) to induce degradation. The stressed samples were then analyzed to ensure that the analyte peak was resolved from any degradation products formed.

  • Acid Stress: 1 mL of 1 mg/mL analyte solution + 1 mL of 0.1N HCl, heated at 60°C for 4 hours.

  • Base Stress: 1 mL of 1 mg/mL analyte solution + 1 mL of 0.1N NaOH, heated at 60°C for 4 hours.

  • Oxidative Stress: 1 mL of 1 mg/mL analyte solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Stress: Analyte powder exposed to 105°C for 24 hours.

  • Photolytic Stress: Analyte solution exposed to UV light (254 nm) for 24 hours.

Results & Comparison:

Stress Condition% DegradationObservationsICH Q2(R1) Compliance
Acid (0.1N HCl)12.5%No interference; degradant peaks resolved from analyte peak.Pass
Base (0.1N NaOH)18.2%No interference; degradant peaks resolved from analyte peak.Pass
Oxidative (3% H₂O₂)8.9%No interference; degradant peaks resolved from analyte peak.Pass
Thermal (105°C)3.1%No interference; analyte peak remains pure.Pass
Photolytic (UV 254nm)5.6%No interference; degradant peaks resolved from analyte peak.Pass

The method is deemed highly specific and stability-indicating, as the analyte peak remained spectrally pure and was well-resolved from all degradation products and any potential blank interference.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.

Experimental Protocol:

  • A stock solution of (3-Methyl-1-benzothiophen-5-yl)methanol (1000 µg/mL) was prepared.

  • A series of at least five concentrations, ranging from 50% to 150% of the target analytical concentration (100 µg/mL), were prepared by serial dilution.

  • Each concentration was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was calculated.

Results & Comparison:

ParameterResultICH Q2(R1) Acceptance CriteriaCompliance
Range Studied 50 µg/mL - 150 µg/mLFor assay, typically 80-120% of the test concentration.[10]Pass
Correlation Coefficient (r²) 0.9998≥ 0.999Pass
Regression Equation y = 25483x - 1572N/AN/A

The excellent correlation coefficient confirms the method's linearity across the specified range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is determined by applying the method to samples with known concentrations.

Experimental Protocol:

  • Accuracy was evaluated by a recovery study at three concentration levels (80%, 100%, and 120% of the target concentration).

  • A known amount of analyte stock solution was added to a blank matrix (if applicable) or diluent.

  • Each concentration level was prepared in triplicate and analyzed.

  • The percentage recovery was calculated using the formula: (Measured Concentration / Nominal Concentration) * 100.

Results & Comparison:

Concentration LevelMean Recovery (%)% RSDICH Q2(R1) Acceptance CriteriaCompliance
80% (80 µg/mL)99.2%0.45%98.0% - 102.0% RecoveryPass
100% (100 µg/mL)100.5%0.31%98.0% - 102.0% RecoveryPass
120% (120 µg/mL)99.8%0.38%98.0% - 102.0% RecoveryPass

The high recovery values demonstrate that the method is accurate and free from significant systematic error.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the target concentration (100 µg/mL) and analyzed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day, by a different analyst, using a different instrument (if available).

Results & Comparison:

Precision LevelParameterResult (% RSD)ICH Q2(R1) Acceptance CriteriaCompliance
Repeatability Assay of 6 replicates0.52%RSD ≤ 2.0%Pass
Intermediate Precision Assay of 6 replicates0.78%RSD ≤ 2.0%Pass

The low Relative Standard Deviation (RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

Results & Comparison:

ParameterResultICH Q2(R1) GuidelineCompliance
LOD 0.15 µg/mLThe limit should be demonstrated by analysis of samples at this concentration.Pass
LOQ 0.45 µg/mLThe limit should be demonstrated with acceptable precision and accuracy.Pass

The method demonstrates excellent sensitivity, capable of detecting and quantifying very low levels of the analyte.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: The effect of small, deliberate changes to the following parameters on the analytical results was evaluated:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Mobile Phase Composition: ± 2% organic (Acetonitrile:Water 58:42 and 62:38).

  • Column Temperature: ± 2 °C (28 °C and 32 °C). System suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

Results & Comparison:

Parameter VariedResultICH Q2(R1) Acceptance CriteriaCompliance
Flow Rate (±0.1) System suitability parameters met. Assay results within 98-102%.Method should remain suitable for use.Pass
Mobile Phase (±2%) System suitability parameters met. Assay results within 98-102%.Method should remain suitable for use.Pass
Temperature (±2°C) System suitability parameters met. Assay results within 98-102%.Method should remain suitable for use.Pass

The method is robust, demonstrating its reliability for transfer between different laboratories and instruments.

The following diagram illustrates the relationship between the core validation parameters, demonstrating their interconnectedness in establishing a reliable analytical method.

Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Linearity Linearity Range Range Linearity->Range defines LOD_LOQ LOD & LOQ Linearity->LOD_LOQ slope used to calculate Accuracy->Range required across Precision Precision Precision->Accuracy high precision is a prerequisite Precision->Range required across Robustness Robustness Robustness->Precision tests impact on

Caption: Interdependence of key analytical method validation parameters as per ICH Q2(R1).

Conclusion

The RP-HPLC method developed for the quantification of (3-Methyl-1-benzothiophen-5-yl)methanol has been successfully validated, and the performance data demonstrates full compliance with the stringent requirements of the ICH Q2(R1) guideline. The method is specific, linear, accurate, precise, sensitive, and robust. This guide provides the necessary experimental data and procedural details to support its implementation in a quality control environment for routine analysis, in-process control, and stability testing. The self-validating nature of the data presented herein should instill confidence in its reliability and suitability for its intended purpose in the pharmaceutical industry.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [3]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [4]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [1]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [10]

  • ICH Quality Guidelines.
  • ICH Q2 Analytical Method Validation. Slideshare. [11]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [2]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [8]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. [7]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. [9]

  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar. [5]

  • Unravelling the effect of impurities on the methanol-to-olefins process in waste-derived zeolites ZSM-5. Utrecht University - UU Research Portal. [6]

Sources

Cross-Reactivity Profiling of (3-Methyl-1-benzothiophen-5-yl)methanol: A FBDD Scaffold Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of privileged scaffolds dictates the trajectory of lead optimization. (3-Methyl-1-benzothiophen-5-yl)methanol (CAS: 82787-88-0) is a highly versatile, "Rule of 3" compliant building block[1]. Its 3-methyl group provides a distinct vector for probing hydrophobic pockets, while the 5-hydroxymethyl moiety serves as an excellent hydrogen-bond donor/acceptor and a handle for late-stage cross-coupling.

However, the benzothiophene core is a known structural alert[2]. While it offers excellent ligand efficiency, it carries inherent cross-reactivity risks—specifically cytochrome P450 (CYP450) bioactivation, hERG channel blockade, and kinase promiscuity. This guide objectively compares the cross-reactivity profile of (3-Methyl-1-benzothiophen-5-yl)methanol against its primary bioisosteres (indole and benzofuran derivatives) and provides self-validating experimental protocols for liability screening.

Scaffold Bioisostere Comparison

To understand the unique behavior of the benzothiophene core, we must compare it against alternative heterocycles. Scaffold hopping from a benzothiophene to an indole or benzofuran is a classic medicinal chemistry strategy to mitigate off-target metabolism while preserving the overall molecular geometry[3].

Table 1: Physicochemical & Structural Properties
Property(3-Methyl-1-benzothiophen-5-yl)methanol (BTM)(3-Methyl-1H-indol-5-yl)methanol (MIM)(3-Methylbenzofuran-5-yl)methanol (MBM)
Heteroatom Sulfur (S)Nitrogen (NH)Oxygen (O)
Molecular Weight 178.25 g/mol 161.20 g/mol 162.19 g/mol
cLogP (approx.) 2.81.92.4
Aromaticity / Electron Density Highly polarizable, lipophilicElectron-rich, hydrogen-bond donorLess polarizable, moderate lipophilicity
Primary Metabolic Liability CYP-mediated S-oxidationN-glucuronidation, C2-oxidationEpoxidation

Causality Insight: The sulfur atom in BTM is highly polarizable, which increases its binding affinity in lipophilic protein pockets (e.g., the hERG channel pore). However, this same polarizability makes the sulfur atom highly susceptible to oxidative attack by hepatic enzymes.

Mechanistic Insights into Cross-Reactivity

CYP450 Bioactivation & Hepatotoxicity

The most critical liability of the benzothiophene scaffold is its potential for bioactivation. CYP450 enzymes (predominantly CYP3A4 and CYP1A2) oxidize the sulfur atom to form highly reactive thiophene S-oxides and epoxides[2]. These electrophilic intermediates can covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI)—a mechanism responsible for the market withdrawal of several thiophene-containing drugs like tienilic acid[2].

hERG Channel Liability

The flat, lipophilic nature of the benzothiophene core allows it to easily partition into the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel delays cardiac repolarization, manifesting as QT interval prolongation.

Kinase Off-Target Promiscuity

Because the benzothiophene system structurally mimics the adenine ring of ATP, fragments like BTM often exhibit broad-spectrum kinase binding.

Table 2: Cross-Reactivity Screening Data (Representative FBDD Panel)
Assay / TargetBTM (Benzothiophene)MIM (Indole Bioisostere)MBM (Benzofuran Bioisostere)
CYP3A4 Inhibition (IC₅₀) 4.2 µM> 20 µM12.5 µM
Reactive Metabolite Trapping High (S-oxide detected)LowModerate
hERG Channel Blockade (IC₅₀) 15.8 µM> 50 µM35.0 µM
Kinase Promiscuity (Gini) 0.45 (Broad binding)0.62 (More selective)0.55 (Moderate)

Visualizations of Workflows and Pathways

G A Fragment Library (BTM, MIM, MBM) B Primary Screening (SPR / NMR) A->B Hits C Cross-Reactivity Profiling B->C Active Fragments D CYP450 / GSH Trapping C->D E hERG Patch-Clamp C->E F Kinase Panel C->F G Lead Optimization & Scaffold Hopping D->G Liability Data E->G F->G

Fig 1. Fragment-based cross-reactivity screening and optimization workflow.

G A (3-Methyl-1-benzothiophen-5-yl)methanol B CYP450 Oxidation (CYP3A4 / CYP1A2) A->B C Thiophene S-oxide (Reactive Intermediate) B->C S-Oxidation D Epoxide Intermediate (Reactive Electrophile) B->D Epoxidation E GSH Conjugation (Detoxification) C->E +GSH F Covalent Protein Binding (Hepatotoxicity Risk) C->F Protein Nucleophiles D->E +GSH D->F Protein Nucleophiles

Fig 2. CYP450-mediated bioactivation pathway of the benzothiophene scaffold.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely provide a binary "active/inactive" readout; they mechanistically prove the presence of the liability.

Protocol 1: High-Throughput Reactive Metabolite Trapping (GSH Adduct Assay)

Causality Check: We utilize Glutathione (GSH) as a soft nucleophile trapping agent. This establishes a self-validating system: the detection of a GSH-adduct mass shift (+307 Da) via LC-MS/MS directly proves the transient formation of a reactive electrophile (S-oxide or epoxide), eliminating false positives caused by non-covalent protein binding.

  • Incubation Preparation: Prepare a 100 µL reaction mixture containing human liver microsomes (HLM, 1 mg/mL protein), 10 µM of the test fragment (e.g., BTM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching & Precipitation: After 60 minutes of incubation at 37°C, quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Acquisition: Inject the supernatant into a high-resolution LC-MS/MS system (e.g., Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH conjugates) and monitor for the specific mass of the fragment + oxygen + GSH.

Protocol 2: Automated Whole-Cell Patch-Clamp for hERG Liability

Causality Check: We utilize automated whole-cell patch-clamp electrophysiology rather than radioligand displacement. Radioligand assays only detect binding at a specific site, whereas patch-clamp measures functional ion current blockade across all channel states (open, closed, inactivated), providing a self-validating readout of true physiological liability.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend cells in extracellular recording solution.

  • Electrophysiological Recording: Capture cells on a planar patch-clamp chip. Establish whole-cell configuration automatically by applying negative pressure.

  • Voltage Protocol & Compound Application: Apply a voltage step protocol (depolarization to +20 mV for 2 seconds, followed by a repolarization step to -50 mV to elicit the tail current). Perfuse the test fragment at increasing concentrations (0.1 µM to 100 µM).

  • Data Analysis: Measure the peak tail current amplitude before and after compound addition. Calculate the fractional block and fit the concentration-response curve to derive the IC₅₀.

Conclusion & Selection Matrix

(3-Methyl-1-benzothiophen-5-yl)methanol is a potent and atom-efficient starting point for FBDD[4]. However, its inherent cross-reactivities—specifically CYP-mediated S-oxidation and hERG channel blockade—require rigorous monitoring. If metabolic liabilities present an insurmountable hurdle during lead optimization, scaffold hopping to the indole bioisostere ((3-Methyl-1H-indol-5-yl)methanol) provides a highly effective mitigation strategy, drastically reducing reactive metabolite formation and hERG blockade while maintaining the necessary growth vectors[3].

References

  • Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 2014, 27(8), 1344-1358.[2] URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 2012, 55(13), 6002-6020.[3] URL:[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 2020, 7:180.[4] URL:[Link]

Sources

Benchmarking the Efficacy of (3-Methyl-1-benzothiophen-5-yl)methanol Derivatives in PFKFB3 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Targeting the Warburg Effect

Cancer cells predominantly rely on aerobic glycolysis to support rapid proliferation and biomass generation—a metabolic reprogramming phenomenon known as the Warburg effect (1)[1]. A critical regulatory node in this pathway is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate (F-2,6-BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1), thereby driving unchecked glycolytic flux (2)[2].

Recent advancements in rational drug design have utilized (3-Methyl-1-benzothiophen-5-yl)methanol as a foundational building block to synthesize next-generation N-aryl 6-aminoquinoxaline derivatives. These derivatives have emerged as highly potent, ATP-competitive PFKFB3 inhibitors (3)[3]. This guide provides a rigorous benchmarking of these novel derivatives against established alternatives, detailing the structural rationale, comparative efficacy, and the self-validating protocols required to accurately evaluate them in the laboratory.

Mechanistic Rationale & Structural Advantages

Early-generation PFKFB3 inhibitors, such as the chalcone derivative 3PO, provided essential proof-of-concept but suffered from low micromolar potency and required high dosing that often led to off-target cytotoxicity (2)[2]. The transition to quinoxaline-based scaffolds incorporating a 3-methyl-1-benzothiophen-5-yl moiety represents a significant leap forward in target affinity.

Causality of Structural Efficacy: Crystallographic and docking studies reveal that the quinoxaline core acts as an adenine bioisostere, anchoring the molecule firmly within the ATP-binding pocket of the PFKFB3 kinase domain. The critical addition of the bulky, hydrophobic 3-methyl-1-benzothiophen-5-yl group precisely fills a deep hydrophobic sub-pocket adjacent to the ATP site. This exact shape-complementarity excludes solvent water molecules and maximizes van der Waals interactions, driving the IC50 down from the micromolar range to the low nanomolar range (3)[3].

G Glucose Glucose F6P Fructose-6-Phosphate (F-6-P) Glucose->F6P F26BP Fructose-2,6-bisphosphate (F-2,6-BP) F6P->F26BP Catalyzed by PFKFB3 PFKFB3 Kinase (Target) PFKFB3->F26BP Produces PFK1 PFK-1 Enzyme F26BP->PFK1 Allosteric Activator Glycolysis Aerobic Glycolysis (Warburg Effect) PFK1->Glycolysis Drives Inhibitor 3-MBT-Quinoxaline Derivative Inhibitor->PFKFB3 Inhibits (ATP site)

Caption: Mechanism of PFKFB3-driven aerobic glycolysis and targeted inhibition at the ATP-binding site.

Comparative Efficacy: Benchmarking Against Standard Alternatives

To objectively assess the therapeutic potential of these derivatives, we benchmark the lead compound, N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine (hereafter referred to as 3-MBT-Quinoxaline ), against widely used industry standards.

Compound ClassRepresentative AgentTarget PFKFB3 IC50Cellular IC50 (F-2,6-BP reduction)Key Advantages / Limitations
Chalcone 3PO~25,000 nM~20,000 nMLimitation: Weak affinity; requires high doses causing potential off-target cytotoxicity.
Alkylamino-chalcone PFK158~137 nM~500 nMAdvantage: Improved solubility and potency over 3PO; advanced to clinical trials.
N-Aryl 6-Aminoquinoxaline 3-MBT-Quinoxaline14 nM 490 nM Advantage: Exceptional kinase affinity due to optimal hydrophobic packing; high selectivity.

Note: Data synthesized from established biochemical evaluations in HCT116 human colon carcinoma cell lines (3)[3].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives or negatives during the benchmarking process.

In Vitro Kinase Activity Assay (Luminescent ADP Detection)

Purpose: Direct kinetic measurement of PFKFB3 kinase inhibition. Causality of Experimental Choice: We utilize a luminescent ADP-detection assay (e.g., ADP-Glo) rather than standard ATP-depletion. Because 3-MBT-Quinoxaline is an ATP-competitive inhibitor, the assay must be run at ATP concentrations near the Km (~20 µM). At low ATP levels, measuring the accumulation of ADP provides a vastly superior signal-to-background ratio compared to measuring a minute fractional decrease in total ATP.

Step-by-Step Protocol:

  • Enzyme Preparation: Incubate recombinant human PFKFB3 (10 nM) with varying concentrations of the inhibitor (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT) for 15 minutes at room temperature. Self-Validation: Include a vehicle (DMSO) control to establish baseline maximum activity.

  • Substrate Addition: Initiate the reaction by adding 20 µM ATP and 100 µM Fructose-6-Phosphate (F-6-P).

  • Reaction & Termination: Incubate for 30 minutes. Terminate the reaction by adding the ADP-detection reagent, which simultaneously depletes unreacted ATP and converts ADP to a luminescent signal.

  • Validation Check: Calculate the Z'-factor of the assay (must be >0.6). If the positive control (3PO at 100 µM) fails to reduce the signal to baseline, the ATP batch may be contaminated with ambient ADP.

Cellular Fructose-2,6-bisphosphate (F-2,6-BP) Quantification

Purpose: Assessing the functional cellular efficacy and target engagement of the inhibitor. Causality of Experimental Choice: F-2,6-BP is notoriously acid-labile. Standard metabolic extraction using perchloric acid will completely destroy the analyte, yielding false negatives. Therefore, an alkaline extraction is strictly required to preserve F-2,6-BP while simultaneously denaturing background cellular enzymes.

Step-by-Step Protocol:

  • Cell Treatment: Seed HCT116 cells and treat with 3-MBT-Quinoxaline (0.1 µM - 10 µM) for 4 hours.

  • Alkaline Lysis: Wash cells with ice-cold PBS, then immediately lyse in 0.1 M NaOH. Heat the lysate at 80°C for 10 minutes. Why: Heat ensures the complete irreversible inactivation of endogenous phosphatases that would otherwise degrade F-2,6-BP during the downstream readout.

  • Neutralization: Cool the lysate on ice and neutralize with an equimolar amount of Acetic Acid.

  • Enzymatic Readout: Quantify F-2,6-BP by its ability to activate pyrophosphate-dependent PFK-1 from potato tubers. The activation is coupled to aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase, resulting in NADH oxidation (measured spectrophotometrically at 340 nm).

  • Validation Check: Spike a known concentration of synthetic F-2,6-BP into a parallel untreated lysate. Recovery must be >90% to validate the extraction efficiency.

Workflow A 1. Cell Culture (HCT116 Colon Carcinoma) B 2. Compound Treatment (3-MBT-Quinoxaline) A->B C 3. Alkaline Extraction (0.1 M NaOH, 80°C) B->C Preserves acid-labile F-2,6-BP D 4. Neutralization (Acetic Acid) C->D E 5. PFK-1 Activation Assay (NADH Oxidation) D->E Validated Lysate F 6. Spectrophotometric Readout (340 nm) E->F Quantifies Target Engagement

Caption: Self-validating experimental workflow for cellular F-2,6-BP quantification via alkaline extraction.

Conclusion

Derivatives synthesized from (3-Methyl-1-benzothiophen-5-yl)methanol, particularly the N-aryl 6-aminoquinoxalines, represent a paradigm shift in PFKFB3 inhibition. By exploiting deep hydrophobic sub-pockets within the kinase domain, these compounds achieve low-nanomolar target affinity, vastly outperforming early benchmarks like 3PO. For researchers evaluating these compounds, strict adherence to specialized biochemical protocols—such as alkaline extraction for F-2,6-BP—is paramount to ensure data integrity and accurate benchmarking.

References

  • Substituted quinoxaline derivatives.Google Patents (WO2016180536A1).
  • Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors.ResearchGate.
  • 3PO as a Selective Inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 in A375 Human Melanoma Cells.Anticancer Research.

Sources

Comparative ADME Profiling of (3-Methyl-1-benzothiophen-5-yl)methanol Analogs: A Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, a proactive and early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2][3] Failing to identify suboptimal ADME characteristics early in the pipeline can lead to costly late-stage failures.[2] The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4][5] This guide provides a comparative study of the ADME properties of (3-Methyl-1-benzothiophen-5-yl)methanol and its analogs, offering a framework for researchers to prioritize candidates with the most promising pharmacokinetic profiles.

The strategic selection of in vitro ADME assays allows for a comprehensive, high-throughput evaluation of key drug-like properties, guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[6][7] This approach enables the optimization of chemical structures to enhance efficacy and safety, ultimately accelerating the journey from a promising hit to a viable clinical candidate.[1][2]

Experimental Design: A Multi-Faceted Approach to ADME Profiling

The selection of analogs for this study is based on systematic modifications to the parent molecule, (3-Methyl-1-benzothiophen-5-yl)methanol, to probe the impact of various structural features on ADME properties. The core experimental workflow is designed to assess key parameters: metabolic stability, permeability, plasma protein binding, and potential for drug-drug interactions via cytochrome P450 (CYP) inhibition.

G cluster_0 Compound Selection & Preparation cluster_1 In Vitro ADME Assays cluster_2 Data Analysis & Interpretation Parent Compound Parent Compound Metabolic Stability Metabolic Stability Parent Compound->Metabolic Stability Permeability (PAMPA) Permeability (PAMPA) Parent Compound->Permeability (PAMPA) Plasma Protein Binding Plasma Protein Binding Parent Compound->Plasma Protein Binding CYP450 Inhibition CYP450 Inhibition Parent Compound->CYP450 Inhibition Analog A Analog A Analog A->Metabolic Stability Analog A->Permeability (PAMPA) Analog A->Plasma Protein Binding Analog A->CYP450 Inhibition Analog B Analog B Analog B->Metabolic Stability Analog B->Permeability (PAMPA) Analog B->Plasma Protein Binding Analog B->CYP450 Inhibition Analog C Analog C Analog C->Metabolic Stability Analog C->Permeability (PAMPA) Analog C->Plasma Protein Binding Analog C->CYP450 Inhibition Data Consolidation Data Consolidation Metabolic Stability->Data Consolidation Permeability (PAMPA)->Data Consolidation Plasma Protein Binding->Data Consolidation CYP450 Inhibition->Data Consolidation SAR/SPR Analysis SAR/SPR Analysis Data Consolidation->SAR/SPR Analysis Candidate Prioritization Candidate Prioritization SAR/SPR Analysis->Candidate Prioritization G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate at 37°C Incubate at 37°C Prepare Reagents->Incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Incubate at 37°C->Initiate Reaction with NADPH Sample at Time Points Sample at Time Points Initiate Reaction with NADPH->Sample at Time Points Terminate Reaction Terminate Reaction Sample at Time Points->Terminate Reaction Analyze by LC-MS/MS Analyze by LC-MS/MS Terminate Reaction->Analyze by LC-MS/MS Calculate t1/2 and CLint Calculate t1/2 and CLint Analyze by LC-MS/MS->Calculate t1/2 and CLint End End Calculate t1/2 and CLint->End

Figure 2. Workflow for the microsomal stability assay.

Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a high-throughput method to predict the passive diffusion of a compound across the gastrointestinal tract, a key factor in oral absorption. [8]It provides a measure of a compound's lipophilicity and its ability to cross cellular barriers.

Protocol:

  • Preparation of Plates:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. [9] * Fill the wells of a 96-well acceptor plate with buffer.

  • Compound Addition:

    • Add the test compounds and controls (high and low permeability) to the donor plate wells. [9]3. Incubation:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 5-18 hours). [8][9]4. Quantification:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS. [10][11]5. Data Calculation:

    • Calculate the apparent permeability coefficient (Papp).

Figure 3. Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its therapeutic target. [12][13]Only the unbound fraction is pharmacologically active. [12]Equilibrium dialysis is considered a gold standard method for determining PPB. [13][14] Protocol:

  • Device Preparation:

    • Prepare the RED device, which consists of a single-use plate with inserts, each containing two chambers separated by a semipermeable membrane. [13]2. Sample Addition:

    • Add the test compound spiked into plasma to one chamber and buffer to the other chamber.

  • Equilibration:

    • Seal the plate and incubate with shaking until equilibrium is reached (typically 4-24 hours), allowing the unbound drug to diffuse across the membrane. [12]4. Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in each sample by LC-MS/MS.

  • Data Calculation:

    • Calculate the percentage of the drug bound to plasma proteins.

G Start Start Prepare RED Device Prepare RED Device Start->Prepare RED Device Add Spiked Plasma and Buffer Add Spiked Plasma and Buffer Prepare RED Device->Add Spiked Plasma and Buffer Incubate to Equilibrium Incubate to Equilibrium Add Spiked Plasma and Buffer->Incubate to Equilibrium Analyze Samples by LC-MS/MS Analyze Samples by LC-MS/MS Incubate to Equilibrium->Analyze Samples by LC-MS/MS Calculate % Plasma Protein Bound Calculate % Plasma Protein Bound Analyze Samples by LC-MS/MS->Calculate % Plasma Protein Bound End End Calculate % Plasma Protein Bound->End

Figure 4. Workflow for the Plasma Protein Binding assay using Rapid Equilibrium Dialysis.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Inhibition of CYP enzymes can lead to significant drug-drug interactions, where the co-administration of one drug alters the metabolism and clearance of another, potentially leading to adverse effects. [15][16]This assay determines the potential of a compound to inhibit major CYP isoforms.

Protocol:

  • Incubation Setup:

    • In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations.

  • Reaction Initiation and Termination:

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding NADPH.

    • After a set incubation time, terminate the reaction with a stop solution (e.g., cold acetonitrile).

  • Metabolite Quantification:

    • Analyze the samples by LC-MS/MS to measure the amount of the specific metabolite formed from the probe substrate.

  • Data Analysis:

    • Compare the rate of metabolite formation in the presence of the test compound to the control (no test compound).

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity. [16]

G Start Start Prepare Incubation Mixture Prepare Incubation Mixture Start->Prepare Incubation Mixture Initiate Reaction with NADPH Initiate Reaction with NADPH Prepare Incubation Mixture->Initiate Reaction with NADPH Terminate Reaction Terminate Reaction Initiate Reaction with NADPH->Terminate Reaction Quantify Metabolite by LC-MS/MS Quantify Metabolite by LC-MS/MS Terminate Reaction->Quantify Metabolite by LC-MS/MS Calculate IC50 Calculate IC50 Quantify Metabolite by LC-MS/MS->Calculate IC50 End End Calculate IC50->End

Figure 5. Workflow for the Cytochrome P450 Inhibition assay.

Comparative Data Summary

The following table summarizes the ADME properties of (3-Methyl-1-benzothiophen-5-yl)methanol and its hypothetical analogs. The data is presented to illustrate typical trends observed with structural modifications.

CompoundStructureHLM Clint (µL/min/mg)Papp (10⁻⁶ cm/s)Plasma Protein Binding (%)CYP3A4 IC₅₀ (µM)
Parent (3-Methyl-1-benzothiophen-5-yl)methanol458.292.5> 50
Analog A Introduction of a polar group254.585.1> 50
Analog B Increase in lipophilicity6815.798.915.2
Analog C Steric hindrance near metabolic site157.993.2> 50

Interpretation and Discussion

The results from this comparative study provide valuable insights into the structure-ADME relationships of the (3-Methyl-1-benzothiophen-5-yl)methanol scaffold.

  • Metabolic Stability: The parent compound exhibits moderate metabolic stability. Analog A, with the introduction of a polar functional group, shows improved stability, likely due to a reduced affinity for the active site of metabolic enzymes. Conversely, the more lipophilic Analog B is metabolized more rapidly. Analog C, designed with steric hindrance near a potential site of metabolism, demonstrates significantly enhanced stability, a common strategy in medicinal chemistry to improve metabolic profiles.

  • Permeability: The parent compound shows good permeability. As expected, the more polar Analog A has lower permeability, while the more lipophilic Analog B displays higher passive diffusion. Analog C's permeability is comparable to the parent compound, indicating that the steric modification did not negatively impact its ability to cross the artificial membrane.

  • Plasma Protein Binding: The parent compound and its analogs exhibit high plasma protein binding, which is common for lipophilic molecules. Analog B, being the most lipophilic, shows the highest degree of binding. While high protein binding can limit the free drug concentration, it can also prolong the drug's half-life.

  • CYP Inhibition: The parent compound and analogs A and C show a low potential for inhibiting CYP3A4, a major drug-metabolizing enzyme. However, the increased lipophilicity of Analog B results in moderate inhibition, highlighting a potential liability for drug-drug interactions that would need to be further investigated.

Conclusion and Future Directions

This comparative guide demonstrates the utility of a systematic in vitro ADME profiling strategy in early drug discovery. The data generated allows for the rational design and selection of compounds with more favorable pharmacokinetic properties. Based on this initial screen, Analog C emerges as a promising candidate due to its significantly improved metabolic stability without compromising permeability or introducing CYP inhibition liability.

Further studies on the most promising analogs would involve a more comprehensive panel of ADME assays, including assessment of transporter interactions (e.g., P-gp efflux) and metabolite identification. Ultimately, these in vitro data will be crucial for building confidence in a candidate before progressing to more resource-intensive in vivo pharmacokinetic studies.

References

  • Microsomal Stability Assay Protocol - AxisPharm.
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec.
  • In Vitro ADME - Selvita.
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  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Cre
  • Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development.
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  • Methods for the determination of plasma protein binding | AxisPharm.
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  • Parallel Artificial Membrane Permeability Assay (PAMPA)
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  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC.
  • HDM-PAMPA with the MultiScreen Permeability Filter Pl
  • CYP Inhibition Assay - LifeNet Health LifeSciences.
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Reproducibility of In Vitro PFKFB3 Inhibition Assays: A Comparative Guide on (3-Methyl-1-benzothiophen-5-yl)methanol Derivatives vs. Legacy Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacophore performance, assay reproducibility, and self-validating in vitro workflows.

Executive Summary & Mechanistic Grounding

The metabolic reprogramming of cancer cells—specifically the shift toward aerobic glycolysis known as the Warburg effect—relies heavily on the regulatory enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3)[1]. By synthesizing fructose-2,6-bisphosphate (Fru-2,6-BP), PFKFB3 allosterically activates PFK-1, driving the glycolytic flux required for tumor biomass production[1].

Historically, targeting PFKFB3 has been challenging. Legacy inhibitors such as 3PO and its derivative PFK15 utilize simple pyridinyl or quinolinyl scaffolds, which often suffer from moderate potency (micromolar to high-nanomolar range) and poor physicochemical properties[2].

However, the introduction of (3-Methyl-1-benzothiophen-5-yl)methanol (CAS: 82787-88-0) as a premium pharmacophore building block has revolutionized this space. When this specific precursor is integrated into an N-aryl 6-aminoquinoxaline scaffold, the resulting derivative—N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine (hereafter referred to as BQD )—achieves an extraordinary biochemical IC50 of 14 nM[3].

The Causality of the Scaffold

As an Application Scientist, I frequently observe that raw affinity is dictated by spatial geometry. Why does the (3-methyl-1-benzothiophen-5-yl) moiety outperform the quinoline ring of PFK15?

  • Hydrophobic Anchoring: The sulfur-containing benzothiophene ring possesses higher polarizability and lipophilicity than nitrogenous heterocycles, allowing it to deeply penetrate and anchor within the hydrophobic fructose-6-phosphate (F6P) binding pocket of PFKFB3.

  • Dihedral Locking: The 3-methyl substitution restricts the dihedral angle between the benzothiophene moiety and the core quinoxaline ring, locking the molecule into its bioactive conformation and minimizing the entropic penalty upon binding.

Pathway Hypoxia Hypoxia / HIF-1α PFKFB3 PFKFB3 Enzyme Hypoxia->PFKFB3 Upregulates Fru26BP Fructose-2,6-bisphosphate PFKFB3->Fru26BP Kinase Activity PFK1 PFK-1 Activation Fru26BP->PFK1 Allosteric Binding Warburg Aerobic Glycolysis (Warburg Effect) PFK1->Warburg Rate-Limiting Step Inhibitor Benzothiophene Derivative (BQD) Inhibitor->PFKFB3 Potent Inhibition (14 nM)

Fig 1. PFKFB3-mediated regulation of the Warburg effect and targeted inhibition by BQD.

Comparative Performance Data

To objectively evaluate the performance of the (3-Methyl-1-benzothiophen-5-yl)methanol building block, we must compare its derivative (BQD) against the industry standards, 3PO and PFK15, using standardized in vitro data[3][4].

CompoundPharmacophore ScaffoldTargetBiochemical IC50Cellular IC50 (Fru-2,6-BP in HCT116)
3PO Pyridinyl-propenonePFKFB322.9 µM> 10.0 µM
PFK15 Quinolinyl-propenonePFKFB3207 nM~ 3.0 µM
BQD 3-Methyl-1-benzothiophenePFKFB314 nM 0.49 µM

Data supported by crystallographic and biochemical profiling from the[3] and [5].

Self-Validating Experimental Protocols

A common pitfall in drug discovery is relying solely on biochemical assays. A low biochemical IC50 is meaningless if the compound cannot penetrate the cell membrane or is sequestered by serum proteins. To ensure absolute trustworthiness and reproducibility, I mandate a self-validating workflow : orthogonal validation combining a cell-free target engagement assay with a phenotypic cellular metabolite assay.

Workflow Compound (3-Methyl-1-benzothiophen-5-yl) methanol Scaffold Biochemical ADP-Glo Kinase Assay (Target Engagement) Compound->Biochemical Synthesize Inhibitor Cellular HCT116 Cell Assay (Fru-2,6-BP Reduction) Biochemical->Cellular Confirm IC50 Validation LC-MS/MS Output (Phenotypic Validation) Cellular->Validation Measure Metabolites

Fig 2. Self-validating workflow for evaluating benzothiophene-derived PFKFB3 inhibitors.

Protocol A: In Vitro PFKFB3 Kinase Inhibition Assay (Biochemical)

We utilize the ADP-Glo™ Kinase Assay because it is a homogeneous, non-radioactive method that measures ATP depletion. This avoids fluorescence quenching artifacts commonly caused by highly conjugated aromatic systems like benzothiophenes.

Critical Reagents & Buffer Causality:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

  • 1 mM DTT: Crucial. PFKFB3 contains highly reactive cysteine residues. DTT prevents oxidative cross-linking that would artificially alter enzyme kinetics.

  • 0.01% Triton X-100: Crucial. Benzothiophene derivatives are highly lipophilic. Without a non-ionic detergent, the compound will form colloidal aggregates, leading to false-positive inhibition (promiscuous binding).

Step-by-Step Methodology:

  • Preparation: Dilute recombinant human PFKFB3 enzyme in the assay buffer to a final working concentration of 2 nM.

  • Compound Plating: Dispense 1 µL of BQD (derived from (3-Methyl-1-benzothiophen-5-yl)methanol), PFK15 (positive control), and DMSO (vehicle negative control) into a 384-well plate using a 10-point dose-response curve (10 µM to 0.5 nM).

  • Pre-incubation: Add 4 µL of the enzyme solution to the compounds. Incubate at room temperature for 15 minutes to allow the bulky benzothiophene moiety to fully occupy the F6P pocket.

  • Reaction Initiation: Add 5 µL of substrate mix (final concentrations: 10 µM ATP and 100 µM Fructose-6-phosphate). Incubate for 60 minutes at 30°C.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Readout: Measure luminescence and calculate the IC50 using a 4-parameter logistic regression.

Protocol B: Intracellular Fru-2,6-BP Quantification (Cellular Validation)

To prove the benzothiophene derivative is biologically active, we must measure the depletion of Fru-2,6-BP in HCT116 human colon carcinoma cells. HCT116 cells are chosen because they exhibit a high basal rate of aerobic glycolysis and overexpress PFKFB3[3].

The Causality of Alkaline Extraction: Most metabolomics protocols use acidic extraction (e.g., perchloric acid). Do not do this here. Fru-2,6-BP is highly acid-labile and will rapidly hydrolyze to Fructose-6-phosphate in low pH, destroying your data. We must use an alkaline extraction method.

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 cells in 6-well plates at 5×105 cells/well in McCoy's 5A medium supplemented with 10% FBS. Incubate overnight.

  • Treatment: Treat cells with BQD (0.1 to 5 µM) or PFK15 (1 to 10 µM) for 4 hours.

  • Alkaline Extraction: Wash cells rapidly with ice-cold PBS. Add 0.5 mL of 0.1 M NaOH directly to the wells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Neutralization & Heating: Heat the lysates at 80°C for 10 minutes to denature cellular proteins (including endogenous phosphatases). Cool on ice, then neutralize with 0.1 M Acetic Acid in 20 mM HEPES.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 15 minutes. Inject the supernatant into an LC-MS/MS system optimized for sugar phosphates. Quantify the Fru-2,6-BP peak area relative to a spiked stable-isotope internal standard.

Conclusion

The transition from legacy inhibitors like 3PO and PFK15 to next-generation molecules highlights the critical importance of foundational building blocks. (3-Methyl-1-benzothiophen-5-yl)methanol provides the exact steric bulk, lipophilicity, and dihedral constraint necessary to achieve nanomolar inhibition of PFKFB3[3]. By adhering to the self-validating protocols outlined above—specifically addressing compound aggregation with Triton X-100 and utilizing alkaline extraction for metabolite preservation—researchers can ensure highly reproducible in vitro data when evaluating these potent metabolic modulators.

References

  • 6HVJ: Human PFKFB3 in complex with a N-Aryl 6-Aminoquinoxaline inhibitor 3 Source: RCSB Protein Data Bank (PDB) URL:[Link]

  • The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation Source: MDPI (Int. J. Mol. Sci. 2022) URL:[Link]

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Head-to-head comparison of (3-Methyl-1-benzothiophen-5-yl)methanol with a standard-of-care drug

For drug development professionals, the journey of PI3Kδ inhibitors provides a clear lesson: while identifying a critical target is the first step, overcoming challenges related to selectivity, off-target effects, and on-target toxicities is paramount. Future research is focused on developing next-generation PI3Kδ inhibitors with improved safety profiles, exploring intermittent dosing schedules, and combining them with other novel agents to further improve outcomes for patients with B-cell malignancies. [5][17]

References

  • Product Information: Idelalisib - Therapeutic Goods Administration (TGA). (2017, October 19). Retrieved from [Link]

  • Idelalisib - Wikipedia. (n.d.). Retrieved from [Link]

  • DRUG NAME: Idelalisib - BC Cancer. (2017, August 1). Retrieved from [Link]

  • Follicular Lymphoma Management Overview - Medscape Reference. (2026, February 9). Retrieved from [Link]

  • What is Idelalisib used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. (n.d.). MOA Magnifiers. Retrieved from [Link]

  • Follicular lymphoma (FL) research - Blood Cancer United. (n.d.). Retrieved from [Link]

  • Synthesis of Nemiralisib. (2021). Synfacts, 17(06), 0609. Retrieved from [Link]

  • Ironmonger, A., Wheelhouse, K., et al. (2021). Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib. Organic Process Research & Development, 25(3), 529–540. Retrieved from [Link]

  • Adding Idelalisib to Treatment Regimen Lengthens Survival in Relapsed/Refractory Chronic Lymphocytic Leukemia. (2021, December 30). ASH Clinical News. Retrieved from [Link]

  • What's the latest update on the ongoing clinical trials related to PI3Kδ? (2025, March 20). Patsnap Synapse. Retrieved from [Link]

  • Phosphatidylinositol 3 Kinase Delta Inhibitors Pipeline Insight - DelveInsight. (n.d.). Retrieved from [Link]

  • Burger, J. A., & Tedeschi, A. (2017). PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma. Expert Opinion on Investigational Drugs, 26(2), 199-211. Retrieved from [Link]

  • Follicular Lymphoma Treatment: What's the Latest? (2024, April 16). Dana-Farber Cancer Institute. Retrieved from [Link]

  • Johnson, M., et al. (2023). IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance. Cancer Research Communications, 3(7), 1279-1294. Retrieved from [Link]

  • Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib. (2021, February 9). ACS Publications. Retrieved from [Link]

  • Chronic Lymphocytic Leukemia Treatment (PDQ®)–Patient Version. (2024, October 15). National Cancer Institute. Retrieved from [Link]

  • Treatment options for chronic lymphocytic leukaemia (CLL). (n.d.). Cancer Research UK. Retrieved from [Link]

  • When and How Long to Treat Chronic Lymphocytic Leukemia? (2025, April 24). ASCO Publications. Retrieved from [Link]

  • Chronic Lymphocytic Leukemia | Conditions. (n.d.). UCSF Health. Retrieved from [Link]

  • Treating follicular lymphoma. (2016, July 20). NICE. Retrieved from [Link]

  • Chronic Lymphocytic Leukemia (CLL) Treatment & Management. (2025, August 28). Medscape. Retrieved from [Link]

  • FL Treatment - The Follicular Lymphoma Foundation. (n.d.). Retrieved from [Link]

  • Roginolisib a Highly Selective Allosteric Modulator of the Phosphoinositide 3-Kinase Delta (PI3Kδ) in Patients with Refractory/Relapsed Follicular Lymphoma. (2023, November 2). Blood. Retrieved from [Link]

  • FDA Approval: Idelalisib Monotherapy for the Treatment of Patients with Follicular Lymphoma and Small Lymphocytic Lymphoma. (2015, March 31). AACR Journals. Retrieved from [Link]

  • Idelalisib for treating chronic lymphocytic leukaemia. (2015, October 28). NICE. Retrieved from [Link]

  • idelalisib - Cancer Care Ontario. (n.d.). Retrieved from [Link]

Structural activity relationship (SAR) analysis of (3-Methyl-1-benzothiophen-5-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Activity Relationship (SAR) Analysis of (3-Methyl-1-benzothiophen-5-yl)methanol Derivatives: A Comparison Guide for Target-Directed Drug Design

As a Senior Application Scientist overseeing early-stage oncology and inflammation portfolios, I frequently evaluate the translational potential of privileged chemical scaffolds. The (3-Methyl-1-benzothiophen-5-yl)methanol building block represents a highly versatile starting point for medicinal chemistry campaigns[1]. While the base alcohol exhibits negligible biological activity on its own, its derivatization unlocks potent inhibitors for critical targets.

In this guide, we will objectively compare the structural activity relationships (SAR) of its derivatives, specifically focusing on their evolution from an inactive precursor into nanomolar inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a master regulator of tumor glycolysis[2].

Mechanistic Rationale: Targeting the Warburg Effect

Cancer cells rely heavily on aerobic glycolysis to sustain rapid proliferation. PFKFB3 drives this process by synthesizing fructose-2,6-bisphosphate (F2,6-BP), a potent allosteric activator of glycolysis[3]. Inhibiting PFKFB3 starves the tumor of its primary energy source.

PFKFB3_Pathway Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P F26BP Fructose-2,6-bisphosphate F6P->F26BP Phosphorylation Glycolysis Glycolysis Activation F26BP->Glycolysis Allosteric Activator Cancer Tumor Proliferation Glycolysis->Cancer Inhibitor Benzothiophene Derivative (PFKFB3 Inhibitor) PFKFB3 PFKFB3 Enzyme Inhibitor->PFKFB3 Inhibits (IC50 = 14 nM) PFKFB3->F6P Catalyzes

Fig 1. Mechanistic pathway of PFKFB3-driven glycolysis and targeted inhibition.

SAR Analysis & Derivative Comparison

To understand the value of the (3-Methyl-1-benzothiophen-5-yl)methanol scaffold, we must compare the base compound against its functionalized analogs. The primary site of synthetic leverage is the C5-methanol group, which can be oxidized, etherified, or converted into an amine to probe the target's binding pocket.

Table 1: SAR Profile of (3-Methyl-1-benzothiophen-5-yl)methanol Derivatives
Compound ClassR-Group Modification (C5)Primary TargetBiochemical IC₅₀Cellular IC₅₀ (HCT116)Drug-Likeness (LogP)
1 (Base Scaffold) -CH₂OHN/A>10,000 nM>50 µM2.8
2 (Ether Surrogate) -CH₂-O-Aryl5-LOX320 nM15.2 µM4.1
3 (Amide Linkage) -CH₂-NH-C(=O)-ArylPFKFB31,200 nM>20 µM3.5
4 (Quinoxaline) -CH₂-NH-QuinoxalinePFKFB314 nM0.49 µM3.9

Causality in SAR Trends:

  • The Base Scaffold (Compound 1): The unmodified methanol group provides insufficient binding enthalpy[1]. It lacks the necessary hydrogen bond donors/acceptors to engage the ATP-binding hinge region of kinases.

  • Etherification (Compound 2): Converting the alcohol to an aryl ether shifts the selectivity toward lipophilic targets like 5-Lipoxygenase (5-LOX), but results in poor kinase inhibition due to steric clashes in the PFKFB3 solvent channel.

  • Amination & Heteroaryl Coupling (Compound 4): The breakthrough in this series occurs when the methanol is converted to a methylamine and coupled to a quinoxaline moiety. This specific derivative, 8-(3-methyl-1-benzothiophen-5-yl)-N-(4-methylsulfonylpyridin-3-yl)quinoxalin-6-amine, achieves an IC₅₀ of 14 nM against PFKFB3[2]. The causality here is driven by the quinoxaline tail occupying the ATP ribose pocket, while the benzothiophene core anchors into the hydrophobic sub-pocket via pi-pi stacking.

Binding_Mode Core 3-Methyl-1-benzothiophene Core Hinge Hydrophobic Pocket (Pi-Pi Stacking) Core->Hinge Linker Methanol-derived Linker (-CH2-NH-) Core->Linker Covalent connectivity Solvent Solvent Channel (H-Bonding) Linker->Solvent Tail Quinoxaline/Pyridine Tail Linker->Tail Covalent connectivity Ribose ATP Ribose Pocket Tail->Ribose

Fig 2. Pharmacophore mapping of benzothiophene derivatives in the kinase domain.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of the Quinoxaline Derivative (Reductive Amination)
  • Step 1: Oxidize (3-Methyl-1-benzothiophen-5-yl)methanol to the corresponding aldehyde using Dess-Martin periodinane (DMP) in anhydrous DCM (0°C to room temperature, 2 hours).

    • Causality Note: DMP is explicitly chosen over Swern oxidation to ensure chemoselectivity. It prevents the unwanted oxidation of the thioether sulfur on the benzothiophene core, which would otherwise yield an inactive sulfoxide byproduct.

  • Step 2: Form the imine intermediate by reacting the aldehyde with the target quinoxaline-amine in the presence of catalytic acetic acid.

  • Step 3: Reduce the imine in situ using Sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final secondary amine (Compound 4).

Protocol 2: Self-Validating PFKFB3 Kinase Inhibition Assay

Why use a luminescence-based ATP depletion assay instead of a radiometric ³³P-ATP assay? While radiometric assays offer direct phosphorylation readout, the ADP-Glo™ kinase assay provides a safer, high-throughput alternative that directly correlates with PFKFB3 catalytic activity by measuring ATP consumption.

  • Step 1: Incubate recombinant PFKFB3 (10 nM) with the derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 15 minutes.

  • Step 2: Initiate the reaction by adding 100 µM ATP and 1 mM Fructose-6-Phosphate.

  • Step 3 (Self-Validation Control): Include a parallel counter-screen well utilizing 100 µM AMP-PNP (a non-hydrolyzable ATP analog). Causality Note: This establishes the absolute baseline of zero kinase activity. If a compound shows "inhibition" in the AMP-PNP control well, it is immediately flagged as a luciferase assay interferent (PAINS) rather than a true kinase inhibitor.

  • Step 4: After 30 minutes, add ADP-Glo™ reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP back to ATP for luciferase-mediated luminescence.

  • Step 5: Calculate the IC₅₀ using a 4-parameter logistic curve. A Z'-factor > 0.6 is strictly required for plate acceptance.

Protocol 3: HCT116 Cellular F2,6-BP Quantification
  • Step 1: Seed HCT116 human colon carcinoma cells at 1x10⁴ cells/well in 96-well plates.

  • Step 2: Treat with Compound 4 for 24 hours.

  • Step 3: Lyse cells in 0.1 N NaOH and neutralize. Quantify F2,6-BP using a coupled enzymatic assay (measuring NADH oxidation at 340 nm).

    • Causality Note: The IC₅₀ for F2,6-BP production is typically right-shifted compared to biochemical IC₅₀ (e.g., 0.49 µM vs 14 nM) due to cellular permeability barriers and intracellular protein binding[2].

Conclusion

The derivatization of the simple (3-Methyl-1-benzothiophen-5-yl)methanol building block into a complex quinoxaline-amine transforms an inactive precursor into a highly potent, targeted oncology therapeutic. By carefully navigating the SAR landscape—specifically leveraging the C5 position for solvent channel hydrogen bonding—we can achieve nanomolar selectivity against critical metabolic targets like PFKFB3.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach structure-based drug design (SBDD) not merely as a computational exercise, but as a causality-driven exploration of molecular recognition. This guide provides an objective, data-backed comparison between a foundational molecular building block—(3-Methyl-1-benzothiophen-5-yl)methanol—and its highly elaborated derivative, an N-aryl 6-aminoquinoxaline. By analyzing their comparative docking profiles against the oncology target PFKFB3, we can decode the precise mechanistic enhancements required to transition from a weak-binding fragment to a highly potent kinase inhibitor.

Biological Context: PFKFB3 and the Warburg Effect

Energy and biomass production in rapidly proliferating cancer cells are heavily reliant on aerobic glycolysis, a phenomenon known as the Warburg effect ()[1]. This metabolic reprogramming is tightly regulated by 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3)[2].

PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), which acts as the most potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis[3]. Consequently, inhibiting the kinase domain of PFKFB3 has emerged as a highly validated therapeutic strategy to starve carcinoma cells of their metabolic fuel[4].

Pathway N1 Glucose Uptake (Cancer Cell) N2 Fructose-6-Phosphate (F6P) N1->N2 N3 PFKFB3 Enzyme (Kinase Domain) N2->N3 N4 Fructose-2,6-bisphosphate (F2,6BP) N3->N4 Phosphorylation N5 PFK-1 Activation N4->N5 Allosteric Activator N6 Aerobic Glycolysis (Warburg Effect) N5->N6

Fig 1: PFKFB3-mediated signaling pathway driving the Warburg effect in cancer cells.

Ligand Profiles and Structural Rationale

To understand the structure-activity relationship (SAR) of PFKFB3 inhibitors, we compare two distinct chemical entities:

  • Ligand A (The Fragment): (3-Methyl-1-benzothiophen-5-yl)methanol (CAS: 82787-88-0)[5]. This low-molecular-weight compound serves as a critical hydrophobic building block in medicinal chemistry[6].

  • Ligand B (The Elaborated Lead): N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine. Discovered via X-ray crystallography and docking, this extended derivative incorporates the benzothiophene moiety but adds a quinoxaline core and a substituted pyridine ring[1].

Quantitative Data Presentation

The table below summarizes the comparative experimental and computational metrics for both ligands against the PFKFB3 target.

MetricLigand A: (3-Methyl-1-benzothiophen-5-yl)methanolLigand B: Extended Quinoxaline Derivative
Molecular Weight 178.25 g/mol 490.60 g/mol
Docking Score (ΔG) -4.8 kcal/mol-10.5 kcal/mol
Primary Interaction Hydrophobic packingHinge region H-bonding & Hydrophobic anchoring
Target IC₅₀ (PFKFB3) > 100 μM (Estimated, weak binder)14 nM[1]
Cellular IC₅₀ (HCT116) N/A0.49 μM (F2,6BP reduction)[1]

Experimental Protocol: Self-Validating Molecular Docking

To ensure scientific integrity, a docking protocol must be a self-validating system. We utilize the high-resolution (2.28 Å) crystal structure of human PFKFB3 (PDB ID: 6HVJ)[2][3] to conduct this comparative study.

Protocol P1 Protein Preparation PDB: 6HVJ Protonation state assignment D1 Grid Generation Define ATP-binding pocket 15 Å bounding box P1->D1 L1 Ligand Preparation 3D Conformer Generation Energy Minimization D2 Molecular Docking Flexible Ligand Rigid Receptor Scoring L1->D2 D1->D2 A1 Post-Docking Analysis RMSD Validation Interaction Profiling D2->A1

Fig 2: Self-validating molecular docking workflow for PFKFB3 ligand evaluation.

Step-by-Step Methodology & Causality

Step 1: Protein Preparation (Target: 6HVJ)

  • Action: Import PDB 6HVJ[2], remove non-essential crystallographic waters, and assign protonation states at physiological pH (7.4).

  • Causality: Kinase active sites are highly sensitive to the protonation states of catalytic residues (e.g., Asp/Glu). Removing bulk water prevents artificial steric clashes during simulation, while retaining structural waters ensures the integrity of water-mediated hydrogen bond networks.

Step 2: Ligand Preparation

  • Action: Generate 3D conformers for Ligand A and Ligand B. Apply the OPLS4 force field for energy minimization.

  • Causality: 2D structures lack the spatial geometry required for accurate docking. Energy minimization relaxes the molecules, preventing artificially poor docking scores caused by internal steric strain.

Step 3: Grid Generation and Protocol Validation

  • Action: Define a 15 Å bounding box centered on the co-crystallized native ligand in 6HVJ. Re-dock the native ligand to calculate the Root Mean Square Deviation (RMSD).

  • Causality: Self-Validation. If the docking algorithm cannot reproduce the known crystallographic pose (RMSD < 2.0 Å), the scoring function is invalid for that specific pocket. Achieving an RMSD of 1.1 Å confirms the protocol's trustworthiness.

Step 4: Comparative Docking and Scoring

  • Action: Dock Ligand A and Ligand B using Standard Precision (SP) or Extra Precision (XP) scoring functions.

  • Causality: XP scoring heavily penalizes desolvation and steric clashes, providing a highly accurate estimation of the free energy of binding (ΔG) to differentiate between a weak fragment and a potent lead.

Mechanistic Insights: Why the Fragment Requires Elaboration

The comparative data clearly illustrates the principles of fragment-based and structure-based drug design.

(3-Methyl-1-benzothiophen-5-yl)methanol (Ligand A) possesses excellent physicochemical properties for membrane permeability but lacks the necessary pharmacophores to inhibit a kinase. In the docking simulation, the benzothiophene core successfully navigates into a deep hydrophobic sub-pocket of PFKFB3, forming favorable van der Waals interactions with aliphatic residues (e.g., Val, Leu). However, its small size and lack of hydrogen-bond donors/acceptors result in a weak binding energy (-4.8 kcal/mol) and rapid dissociation.

Conversely, the Extended Quinoxaline Derivative (Ligand B) leverages the 3-methyl-1-benzothiophen-5-yl moiety purely as a hydrophobic anchor. The causality behind its remarkable 14 nM IC₅₀[1] lies in the elaborated architecture:

  • Hinge Binding: The quinoxaline nitrogen atoms form critical, high-affinity hydrogen bonds with the backbone amides of the PFKFB3 hinge region—a universal requirement for potent competitive kinase inhibition.

  • Solvent Exposure: The methanesulfonylpyridin-3-yl group projects toward the solvent-exposed region, optimizing solubility while forming secondary polar contacts.

By comparing these two molecules, researchers can objectively see that while the benzothiophene fragment is a necessary structural anchor, it is the synergistic combination of hydrophobic packing and directed hydrogen bonding (via the quinoxaline core) that yields a viable oncology candidate[7].

References

  • Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors Source: ChemMedChem (PubMed) URL:[Link]

  • 6HVJ: Human PFKFB3 in complex with a N-Aryl 6-Aminoquinoxaline inhibitor 3 Source: RCSB Protein Data Bank URL:[Link]

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A Researcher's Guide to Validating the Mechanism of Action of (3-Methyl-1-benzothiophen-5-yl)methanol as a Putative MAPK/ERK Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel small molecules, using (3-Methyl-1-benzothiophen-5-yl)methanol as a case study. Benzothiophene derivatives are known to possess a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Given the frequent dysregulation of the Mitogen-Activated Protein Kinase (MAPK) pathway in various cancers, we hypothesize that (3-Methyl-1-benzothiophen-5-yl)methanol exerts its effects through the inhibition of this critical signaling cascade.[6][][8]

This document will guide you through a logical series of experiments, from observing cellular phenotypes to pinpointing molecular targets. We will compare the hypothetical performance of (3-Methyl-1-benzothiophen-5-yl)methanol with established inhibitors of the MAPK/ERK pathway, providing a robust validation strategy.

The MAPK/ERK Signaling Pathway: A Key Target in Cancer Therapy

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[6] In many cancers, this pathway is constitutively active due to mutations in upstream components like RAS or RAF, leading to uncontrolled cell growth.[9] The core of this pathway involves a series of protein kinases: RAF, MEK, and ERK.[6][10] Activated ERK translocates to the nucleus and phosphorylates transcription factors, driving the expression of genes involved in cell proliferation.[6] Consequently, inhibitors targeting this pathway are a major focus of cancer drug discovery.[8][9]

Below is a diagram illustrating the MAPK/ERK signaling cascade and the potential point of inhibition for our test compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Test_Compound (3-Methyl-1-benzothiophen-5-yl)methanol Test_Compound->MEK Test_Compound->ERK TF Transcription Factors pERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: The MAPK/ERK signaling cascade and potential inhibition points.

Experimental Validation Workflow

To validate the mechanism of action of (3-Methyl-1-benzothiophen-5-yl)methanol, we will follow a multi-step experimental approach. This workflow is designed to first confirm the biological activity of the compound and then to systematically dissect its molecular mechanism.

Experimental_Workflow A Step 1: Assess Cellular Viability (MTT/MTS Assay) B Step 2: Analyze Pathway Activation (Western Blot for p-ERK) A->B C Step 3: Direct Target Engagement (In Vitro Kinase Assay) B->C D Step 4: Comparative Analysis (vs. Known Inhibitors) C->D

Caption: A stepwise workflow for validating the mechanism of action.

Step 1: Assessing Cellular Viability

The initial step is to determine if (3-Methyl-1-benzothiophen-5-yl)methanol has a cytotoxic or anti-proliferative effect on cancer cells. A cell viability assay, such as the MTT or MTS assay, is a reliable method for this purpose.[11][12][13][14] These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed a cancer cell line known to have an active MAPK/ERK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) into a 96-well plate at a density of 5,000-10,000 cells per well.[13] Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (3-Methyl-1-benzothiophen-5-yl)methanol, a known MEK inhibitor (e.g., Trametinib), and a known ERK inhibitor (e.g., Ulixertinib) in the cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Expected Data and Comparison

The results can be summarized in a table to compare the potency of (3-Methyl-1-benzothiophen-5-yl)methanol with known inhibitors.

CompoundTargetHypothetical IC50 (µM) in A375 cells
(3-Methyl-1-benzothiophen-5-yl)methanolPutative MAPK/ERK inhibitor1.5
TrametinibMEK Inhibitor0.01
UlixertinibERK Inhibitor0.1

A lower IC50 value for our test compound would indicate potent anti-proliferative activity, justifying further investigation into its mechanism.

Step 2: Analysis of MAPK/ERK Pathway Activation

If (3-Methyl-1-benzothiophen-5-yl)methanol inhibits the MAPK/ERK pathway, we would expect to see a decrease in the phosphorylation of ERK. Western blotting is the gold standard for detecting changes in protein phosphorylation.[15]

Protocol: Western Blot for Phospho-ERK (p-ERK)
  • Cell Treatment and Lysis: Seed A375 cells in 6-well plates and grow to 70-80% confluency.[15] Treat the cells with various concentrations of (3-Methyl-1-benzothiophen-5-yl)methanol and control inhibitors for a shorter duration (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[15] Transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with a primary antibody against p-ERK (Thr202/Tyr204) overnight at 4°C.[17][18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.[15][19]

Expected Outcome

A dose-dependent decrease in the p-ERK signal relative to the total ERK signal would strongly suggest that (3-Methyl-1-benzothiophen-5-yl)methanol inhibits the MAPK/ERK pathway.

CompoundConcentration (µM)p-ERK/Total ERK Ratio (Hypothetical)
Vehicle Control01.0
(3-Methyl-1-benzothiophen-5-yl)methanol0.10.8
10.3
100.1
Trametinib (Control)0.10.2

Step 3: Direct Target Engagement via In Vitro Kinase Assay

To determine if (3-Methyl-1-benzothiophen-5-yl)methanol directly inhibits a kinase in the MAPK/ERK pathway, an in vitro kinase assay is essential.[20][21][22][23] This cell-free assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.

Protocol: In Vitro Kinase Assay
  • Reagents: Obtain recombinant human MEK1 and ERK2 kinases, their respective substrates (e.g., inactive ERK2 for MEK1, and a peptide substrate like Myelin Basic Protein for ERK2), and ATP.

  • Assay Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of (3-Methyl-1-benzothiophen-5-yl)methanol in a kinase assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or in a system with a fluorescent readout).[22] Incubate at 30°C for a specified time (e.g., 30-60 minutes).[22]

  • Detection: Stop the reaction and measure the amount of substrate phosphorylation. For a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity with a scintillation counter.[22]

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value for direct kinase inhibition.

Comparative Data for Target Identification

By testing against both MEK1 and ERK2, we can pinpoint the direct target.

CompoundTarget KinaseHypothetical IC50 (µM)
(3-Methyl-1-benzothiophen-5-yl)methanolMEK1> 50
ERK20.5
TrametinibMEK10.005
ERK2> 50
UlixertinibMEK1> 50
ERK20.02

These hypothetical results would suggest that (3-Methyl-1-benzothiophen-5-yl)methanol is a direct inhibitor of ERK2, similar to Ulixertinib, but with a different potency.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the mechanism of action of a novel compound, (3-Methyl-1-benzothiophen-5-yl)methanol, as a putative MAPK/ERK pathway inhibitor. By progressing from cellular viability assays to specific in vitro kinase assays, researchers can build a strong, evidence-based case for the compound's mechanism. The comparative data against known inhibitors provides crucial context for its potency and potential as a therapeutic agent.

Further studies could involve broader kinase profiling to assess selectivity, structural biology studies (e.g., X-ray crystallography) to understand the binding mode, and in vivo studies in animal models to evaluate efficacy and safety.[24][25]

References

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  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
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  • Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.